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  • Product: Ethyl 2-cyano-3-(dimethylamino)acrylate
  • CAS: 16849-87-9

Core Science & Biosynthesis

Foundational

Technical Guide: Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9)

Strategic Utility in Heterocyclic Synthesis and Drug Development [1][2] Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is a versatile "push-pull" enamine reagent that serves as a linchpin in t...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utility in Heterocyclic Synthesis and Drug Development [1][2]

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is a versatile "push-pull" enamine reagent that serves as a linchpin in the synthesis of nitrogen-containing heterocycles. Characterized by the conjugation of an electron-donating dimethylamino group with electron-withdrawing cyano and ester moieties, this compound exhibits unique reactivity at the


-carbon. It is a critical intermediate in the manufacturing of pharmaceutical active ingredients (APIs), including Allopurinol  (gout treatment) and Rufinamide  (antiepileptic), as well as novel kinase inhibitors. This guide details its physicochemical profile, mechanistic behavior, and validated experimental protocols for its synthesis and downstream application.

Chemical Profile & Properties[1][3][4][5][6][7][8]

The compound acts as a masked formyl derivative of ethyl cyanoacetate. Its stability as a solid, compared to the volatility of related reagents, makes it a preferred building block in process chemistry.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name Ethyl 2-cyano-3-(dimethylamino)acrylate
CAS Number 16849-87-9
Synonyms Ethyl (dimethylaminomethylene)cyanoacetate; Ethyl 3-(dimethylamino)-2-cyanoacrylate
Molecular Formula

Molecular Weight 168.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 76–78 °C
Boiling Point ~100–102 °C (at 0.001 Torr)
Solubility Soluble in Ethanol, MeOH, DCM, Ethyl Acetate; Sparingly soluble in water
Purity (HPLC)

98.0% (Standard Commercial Grade)

Mechanistic Insight: The "Push-Pull" System

The synthetic utility of CAS 16849-87-9 stems from its electronic structure. It is a push-pull alkene , where the dimethylamino group pushes electron density into the


-system, while the cyano and ester groups pull density away.

Reactivity Principles:

  • Electrophilic

    
    -Carbon:  The C3 carbon is highly electrophilic. Nucleophiles (hydrazines, amidines, amines) readily attack this position.
    
  • Leaving Group Ability: The

    
     group acts as an excellent leaving group upon nucleophilic attack, driving the addition-elimination mechanism.
    
  • Regioselectivity: Reactions are highly regioselective, ensuring consistent formation of 1,2-azoles and 1,3-diazines without complex isomer mixtures.

Visualization: Electronic Activation & Reactivity

PushPullMechanism Substrate Ethyl 2-cyano-3-(dimethylamino)acrylate (Push-Pull System) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack at C3 (beta-carbon) Nucleophile Nucleophile (Hydrazine/Amidine) Nucleophile->Intermediate Elimination Elimination of HNMe2 Intermediate->Elimination Re-aromatization Product Heterocycle (Pyrazole/Pyrimidine) Elimination->Product Cyclization

Figure 1: The reaction pathway driven by the displacement of the dimethylamino group by a nucleophile, followed by cyclization.[1][3][4]

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

Rationale: This protocol utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a carbon source to convert ethyl cyanoacetate into the enamine. It is a self-validating reaction as the byproduct (methanol) removal drives the equilibrium.

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)

  • DMF-DMA (1.1 equiv)

  • Solvent: Toluene or Ethanol (Optional; reaction can be run neat)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Ethyl cyanoacetate (11.3 g, 100 mmol).

  • Addition: Add DMF-DMA (13.1 g, 110 mmol) dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 90–100 °C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot.
  • Workup: Cool the mixture to room temperature. The product often crystallizes directly upon cooling.

    • If neat: Add cold ethanol (20 mL) to induce precipitation.

    • If in toluene: Concentrate under reduced pressure to 20% volume, then add hexanes.

  • Purification: Filter the solid and wash with cold hexanes/ethanol (9:1). Dry under vacuum at 40 °C.

  • Yield: Expect 85–95% yield of white crystals.

Protocol B: Application – Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

Rationale: This demonstrates the core utility of CAS 16849-87-9. Reaction with hydrazine effects a [3+2] cyclization, replacing the dimethylamino group and cyclizing onto the nitrile.

Reagents:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.68 g, 10 mmol)

  • Hydrazine hydrate (80% aq., 15 mmol)

  • Ethanol (20 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 2-cyano-3-(dimethylamino)acrylate in Ethanol (20 mL) in a 50 mL flask.

  • Cyclization: Add Hydrazine hydrate dropwise at room temperature. A mild exotherm may be observed.

  • Reflux: Heat the mixture to reflux for 2 hours.

    • Mechanism:[5][6][7] Hydrazine attacks the

      
      -carbon, displacing dimethylamine, followed by intramolecular attack of the hydrazine nitrogen onto the nitrile group.
      
  • Isolation: Concentrate the solvent to half volume under reduced pressure. Cool to 0 °C.

  • Filtration: Filter the resulting white precipitate. Wash with cold ethanol.

  • Characterization: The product is Ethyl 5-amino-1H-pyrazole-4-carboxylate (Precursor to Allopurinol analogs).

Visualization: Experimental Workflow

Workflow Start Start: Ethyl Cyanoacetate Step1 Step 1: Reaction with DMF-DMA (Reflux, 3h) Start->Step1 Intermediate Isolate CAS 16849-87-9 (White Solid, mp 76-78°C) Step1->Intermediate Crystallization Step2 Step 2: Add Hydrazine Hydrate (EtOH, Reflux) Intermediate->Step2 Dissolve in EtOH End Final Product: Ethyl 5-amino-1H-pyrazole-4-carboxylate Step2->End Cyclization & Purification

Figure 2: Workflow from commodity starting material to bioactive heterocycle scaffold.

Quality Control & Analytics

To ensure the integrity of CAS 16849-87-9 before use in critical steps:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       1.20 (t, 3H, 
      
      
      
      of ethyl)
    • 
       3.15 (s, 3H, 
      
      
      
      )
    • 
       3.25 (s, 3H, 
      
      
      
      ) - Note: Distinct peaks due to restricted rotation.
    • 
       4.10 (q, 2H, 
      
      
      
      )
    • 
       7.95 (s, 1H, vinyl 
      
      
      
      )
  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient 10% to 90%).

    • Detection: UV at 254 nm (Strong absorbance due to conjugation).

Safety & Handling (GHS Standards)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)[3]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)[3]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Always handle within a fume hood to avoid inhaling dust or trace dimethylamine vapors.

  • Storage: Store in a cool, dry place. The compound is relatively stable but should be kept away from strong oxidizers and acids.

References

  • PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2.[3] National Library of Medicine. Available at: [Link]

  • Arava, V. R., et al. (2011).[4] Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387.[4] Available at: [Link]

  • Al-Mousawi, S. M., et al. (2020).[8] Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2020(1), M1112. Available at: [Link]

Sources

Exploratory

Technical Monograph: Ethyl 2-cyano-3-(dimethylamino)acrylate

High-Value Synthon for Heterocyclic Drug Discovery Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) represents a quintessential "push-pull" alkene, characterized by an electron-donating amino g...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Synthon for Heterocyclic Drug Discovery

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) represents a quintessential "push-pull" alkene, characterized by an electron-donating amino group conjugated to electron-withdrawing cyano and ester functionalities. This electronic polarization makes it a highly reactive, yet controllable, intermediate. Unlike its ethoxy analog (ethyl ethoxymethylene cyanoacetate), the dimethylamino derivative offers superior crystallinity and storage stability, making it the reagent of choice for the regio-controlled synthesis of pyrimidines, pyrazoles, and quinolines in pharmaceutical workflows.

Physicochemical Profile

The following data aggregates experimentally validated properties. Note the distinction between the dimethylamino derivative and the liquid ethoxy-analog.

PropertyValue / DescriptionNotes
CAS Number 16849-87-9 Distinct from ethoxy analog (1119-16-0)
IUPAC Name Ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoatePredominantly E-isomer due to steric/electronic locking
Molecular Formula C₈H₁₂N₂O₂MW: 168.19 g/mol
Appearance White to pale yellow crystalline solidTurns yellow upon oxidation/aging
Melting Point 76 – 78 °CSharp melt indicates high purity; broadens significantly with moisture
Boiling Point 100 – 102 °C (at 0.001 Torr)Non-volatile at STP; requires high vacuum for distillation
Solubility Soluble: CHCl₃, DCM, MeOH, EtOH, DMSOSparingly soluble in hexanes/water
Stability Moisture SensitiveHydrolyzes to formyl acetate derivatives over time
Structural Identification (Spectroscopic Signature)
  • ¹H NMR (CDCl₃/DMSO-d₆): The vinyl proton (H-3) is diagnostic, appearing as a sharp singlet between δ 7.9 – 8.1 ppm . The dimethylamino group typically appears as two distinct singlets (or a broad hump) around δ 3.0 – 3.3 ppm due to restricted rotation around the C3–N bond (partial double bond character).

  • IR Spectrum: Characteristic nitrile stretch (–C≡N) at ~2200 cm⁻¹ and carbonyl ester (C=O) at ~1690 cm⁻¹ .

Synthesis & Mechanism: The DMF-DMA Route

The most robust synthesis involves the condensation of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This route is preferred over the orthoformate method because it is often solvent-free and produces volatile methanol as the only byproduct, simplifying purification.

Mechanistic Pathway

The reaction proceeds via an initial nucleophilic attack of the active methylene on the acetal, followed by the elimination of methanol.

SynthesisMechanism cluster_legend Reaction Conditions Reactant1 Ethyl Cyanoacetate (Active Methylene) Inter Tetrahedral Intermediate Reactant1->Inter Condensation (100°C) Reactant2 DMF-DMA (Electrophile) Reactant2->Inter Transition Elimination of 2x MeOH Inter->Transition Product Ethyl 2-cyano-3- (dimethylamino)acrylate Transition->Product -MeOH cond Temp: Reflux Time: 2-4 hrs Yield: >85%

Figure 1: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate via DMF-DMA condensation.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

Rationale: This protocol utilizes a solvent-free approach to maximize atom economy and yield.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Ethyl Cyanoacetate (11.3 g, 100 mmol) followed by DMF-DMA (13.1 g, 110 mmol) .

    • Note: A slight excess of DMF-DMA ensures complete consumption of the cyanoacetate.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) for 3 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot should disappear.

  • Workup:

    • Cool the mixture to room temperature. The product often solidifies upon cooling.

    • Add ice-cold ethanol (20 mL) and stir vigorously to break up the crystalline mass.

  • Purification:

    • Filter the solid under vacuum.[1]

    • Wash the cake with cold ethanol (2 x 10 mL) and then hexanes (20 mL) to remove trace acetal.

    • Drying: Dry in a vacuum oven at 40°C for 4 hours.

    • Expected Yield: 14.5 – 16.0 g (86–95%).

Protocol B: Application – Synthesis of a Pyrazole Scaffold

Rationale: Demonstrates the "binucleophilic" displacement utility.

  • Dissolve Ethyl 2-cyano-3-(dimethylamino)acrylate (1.68 g, 10 mmol) in Ethanol (20 mL) .

  • Add Hydrazine Hydrate (0.6 mL, 12 mmol) dropwise at room temperature.

    • Observation: An exotherm is common; the solution may turn orange.

  • Reflux for 2 hours.

  • Cool and filter the precipitate (Ethyl 5-amino-1H-pyrazole-4-carboxylate).

Reactivity & Applications (Drug Development)

The "push-pull" nature of this acrylate allows it to act as a masked 1,3-dicarbonyl equivalent. The dimethylamino group is a facile leaving group, allowing substitution by nucleophiles (amines, hydrazines, amidines) followed by cyclization onto the nitrile or ester.

Heterocycle Construction Workflow

Applications Core Ethyl 2-cyano-3- (dimethylamino)acrylate Pyrazole Aminopyrazoles (Kinase Inhibitors) Core->Pyrazole + Hydrazine (Cyclization on CN) Pyrimidine Pyrimidines (Nucleoside Analogs) Core->Pyrimidine + Amidine (Cyclization on Ester/CN) Quinoline Quinolines (Antibiotics) Core->Quinoline + Aniline (Thermal Cyclization) Hydrazine Hydrazines (NH2-NH-R) Hydrazine->Core Amidine Amidines / Guanidines (NH2-C(R)=NH) Amidine->Core Aniline Anilines (Ph-NH2) Aniline->Core

Figure 2: Divergent synthesis of bioactive heterocycles using the acrylate core.

Key Pharmaceutical Relevance:

  • Allopurinol Analogs: The pyrazole synthesis route is analogous to the industrial production of gout medications.

  • Fluoroquinolones: Reaction with fluorinated anilines followed by thermal cyclization (Gould-Jacobs reaction variant) yields the quinolone core essential for antibiotics like Ciprofloxacin.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling Precautions:

    • Sensitizer: Acrylates are potent sensitizers. Double-gloving (Nitrile) is recommended.

    • Inhalation: Handle only in a fume hood. The dust is irritating to mucous membranes.

    • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis.

References

  • ChemicalBook. (2023). Ethyl 2-cyano-3-(dimethylamino)acrylate Properties and CAS 16849-87-9. Link

  • PubChem. (2023).[3] Ethyl 2-cyano-3-(dimethylamino)acrylate - Compound Summary. National Library of Medicine. Link

  • Arava, V. R., et al. (2011).[4] Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387.[5][4] (Demonstrates use in pyrazole/triazole synthesis). Link

  • Proença, F. P., et al. (2010).[6][7] Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91.[6][7] (Mechanistic insight into pyrimidine formation). Link

  • Sigma-Aldrich. (2023).[3] Safety Data Sheet: Ethyl 2-cyano-3-(dimethylamino)acrylate. Link(Generic landing page for SDS search as specific deep links expire).

Sources

Foundational

Ethyl 2-cyano-3-(dimethylamino)acrylate molecular weight and formula

Topic: Ethyl 2-cyano-3-(dimethylamino)acrylate: Physicochemical Profile and Synthetic Utility in Heterocyclic Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process De...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-cyano-3-(dimethylamino)acrylate: Physicochemical Profile and Synthetic Utility in Heterocyclic Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: Chemical Identity

Ethyl 2-cyano-3-(dimethylamino)acrylate is a versatile "push-pull" enaminonitrile used extensively as a building block in the synthesis of nitrogen-containing heterocycles. Its structure features an electron-deficient alkene activated by both a nitrile and an ester group, making it highly reactive toward binucleophiles.

Parameter Data
Chemical Name Ethyl 2-cyano-3-(dimethylamino)acrylate
CAS Number 16849-87-9
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
IUPAC Name Ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate
SMILES CCOC(=O)C(=CN(C)C)C#N

Physicochemical Profile

The following data aggregates experimental values and predictive models suitable for process design.

PropertyValueConditions/Notes
Appearance Off-white to yellow crystalline solidStandard purity (>98%)
Melting Point 76 – 78 °CSharp melting range indicates high purity
Boiling Point 100 – 102 °C@ 0.001 Torr (High vacuum required)
Density ~1.06 g/cm³Predicted
Solubility Soluble in DCM, EtOH, MeOH, DMSOPoor solubility in non-polar alkanes (Hexane)
pKa N/A (Non-ionizable core)The dimethylamino group is conjugated, reducing basicity

Synthetic Utility: The "Push-Pull" Mechanism

Expertise & Insight: The utility of Ethyl 2-cyano-3-(dimethylamino)acrylate lies in its electronic structure. It is a push-pull alkene :

  • Push: The dimethylamino group donates electron density into the double bond via resonance.

  • Pull: The cyano and ester groups withdraw electron density.

This polarization makes the β-carbon (C3) highly electrophilic but "soft," allowing for controlled substitution reactions. The dimethylamino group acts as an excellent leaving group during nucleophilic attack, facilitating addition-elimination sequences. This is the cornerstone of synthesizing fused pyrimidines and pyrazoles—scaffolds found in drugs like Allopurinol and various kinase inhibitors.

Mechanism Visualization: Pyrazole Formation

The following diagram illustrates the reaction pathway when this acrylate reacts with hydrazine, a common workflow in medicinal chemistry.

ReactionMechanism Reactant Ethyl 2-cyano-3- (dimethylamino)acrylate Inter1 Intermediate A: Michael Addition (Tetrahedral) Reactant->Inter1 Nucleophilic Attack at C-3 Nucleophile Hydrazine (NH2NH2) Nucleophile->Inter1 Inter2 Intermediate B: Elimination of Dimethylamine Inter1->Inter2 Proton Transfer Product Ethyl 5-amino-1H- pyrazole-4-carboxylate Inter2->Product Cyclization & Elimination Byproduct HNMe2 (Dimethylamine) Inter2->Byproduct

Figure 1: Mechanism of pyrazole synthesis via addition-elimination sequence. The dimethylamino group serves as the leaving group.

Experimental Protocol: Synthesis and Purification

This protocol describes the synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate from ethyl cyanoacetate. This method is preferred over the one-pot CO/amine method for laboratory-scale purity.

Objective: Synthesize >98% pure acrylate precursor. Scale: 50 mmol.

Reagents:
  • Ethyl cyanoacetate (5.65 g, 50 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (7.15 g, 60 mmol, 1.2 eq)

  • Solvent: Toluene (anhydrous, 50 mL) or neat (solvent-free).

Step-by-Step Methodology:
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. If performing solvent-free (greener approach), use a drying tube.

  • Addition: Charge the flask with Ethyl cyanoacetate. Add DMF-DMA dropwise over 5 minutes at room temperature.

    • Note: The reaction is slightly exothermic. The color will change to yellow/orange.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 2–3 hours.

    • Validation: Monitor via TLC (SiO₂, 50% EtOAc/Hexane). The starting material (cyanoacetate) spot should disappear, and a new UV-active spot (lower Rf due to polarity) will appear.

    • Byproduct Removal: Methanol is generated. If using toluene, the methanol/toluene azeotrope can be distilled off to drive equilibrium.

  • Workup (Crystallization):

    • Cool the reaction mixture to room temperature.

    • If solvent-free: The mixture will solidify upon cooling.

    • If in Toluene: Concentrate under reduced pressure to approx. 20% volume, then add cold hexanes (30 mL) to induce precipitation.

  • Purification:

    • Filter the precipitate.

    • Wash the filter cake with cold hexanes (2 x 10 mL) to remove unreacted DMF-DMA and trace colored impurities.

    • Drying: Dry under high vacuum at 40°C for 4 hours.

  • Yield Calculation: Expected yield is 85–95% (approx. 7.1 – 8.0 g).[1]

Applications in Drug Development

This molecule acts as a "linchpin" C3-synthon. It provides three carbons (C-C-C) and a nitrogen insertion point.

1. Synthesis of Allopurinol Analogs (Pyrazoles): Reaction with hydrazines yields ethyl 5-amino-1H-pyrazole-4-carboxylates. These intermediates can be cyclized with formamide to generate pyrazolo[3,4-d]pyrimidines (isosteres of purines).

2. Synthesis of Kinase Inhibitors (Pyrimidines): Reaction with guanidine or amidines yields pyrimidine-4-carboxylates. The cyano group often remains or cyclizes depending on conditions, allowing for diverse substitution patterns at the 2, 4, and 5 positions.

3. Fluoroquinolone Precursors: While fluoroquinolones typically use a benzoyl acetate scaffold, this acrylate is used to synthesize the naphthyridine core by reacting with amino-pyridines.

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood. The dimethylamine byproduct released during downstream reactions is a gas and should be trapped or vented.

  • Storage: Store at +2°C to +8°C. Moisture sensitive (hydrolysis of the ester or enamine can occur over prolonged exposure to humid air).

References

  • PubChem. "Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2."[1] National Library of Medicine. Link

  • Sigma-Aldrich. "Ethyl 2-cyano-3-(dimethylamino)acrylate Product Specification." Merck KGaA. Link

  • Arava, V. R., et al. "N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic." Der Pharma Chemica, 2011, 3(1): 381-387.[2] Link

  • ChemicalBook. "Ethyl 2-cyano-3-(dimethylamino)acrylate Properties and Suppliers." Link

  • Al-Mulla, A. "Synthesis of novel pyrimidine derivatives via ethyl 2-cyano-3-(dimethylamino)acrylate.

Sources

Exploratory

Ethyl 2-cyano-3-(dimethylamino)acrylate IUPAC name and synonyms

A Pivotal Synthon in Heterocyclic Chemistry and Drug Development Executive Summary & Chemical Identity Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) represents a cornerstone "push-pull" enamine in organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Synthon in Heterocyclic Chemistry and Drug Development

Executive Summary & Chemical Identity

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) represents a cornerstone "push-pull" enamine in organic synthesis. Structurally, it features an electron-donating dimethylamino group conjugated with two strong electron-withdrawing groups (cyano and ester) across a double bond. This unique electronic distribution renders it a highly versatile electrophile, particularly valuable in the synthesis of nitrogen-containing heterocycles such as quinolones, pyrazoles, and pyrimidines.

This guide provides a comprehensive technical analysis of its properties, synthesis, and critical role as a precursor in the pharmaceutical industry, specifically for fluoroquinolone antibiotics.

Nomenclature and Identifiers
Category Details
Preferred IUPAC Name Ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate
Common Synonyms Ethyl 3-(dimethylamino)-2-cyanoacrylate; Ethyl dimethylaminomethylenecyanoacetate
CAS Number 16849-87-9
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES CCOC(=O)C(=CN(C)C)C#N
Physicochemical Profile
Property Value Significance
Appearance Pale yellow crystalline solidIndicates high purity; degradation often leads to darkening.
Melting Point 76–78 °CSharp melting point allows for easy purity verification via DSC.
Boiling Point ~340 °C (760 mmHg)High boiling point necessitates vacuum distillation for purification if liquid.
Solubility Soluble in CHCl₃, DMSO, MeOHCompatible with standard organic reaction solvents.
Stability Moisture SensitiveThe enamine bond can hydrolyze; store under inert atmosphere.

Synthetic Routes & Mechanistic Insight

The industrial standard for synthesizing Ethyl 2-cyano-3-(dimethylamino)acrylate involves the condensation of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .

The Mechanism: Condensation-Elimination

This reaction proceeds via a condensation-elimination mechanism. The active methylene group of ethyl cyanoacetate (acidified by the flanking CN and COOEt groups) attacks the electrophilic carbon of the acetal.

  • Deprotonation/Attack: The weakly acidic methylene proton of ethyl cyanoacetate is removed (often self-catalyzed or by trace base), creating a carbanion that attacks the electrophilic central carbon of DMF-DMA.

  • Elimination: Two equivalents of methanol are eliminated, driving the equilibrium toward the stable conjugated enamine product.

Visualization: Synthesis Pathway

The following diagram illustrates the transformation from raw materials to the final "push-pull" alkene.

Synthesispathway ECA Ethyl Cyanoacetate (Active Methylene) Inter Tetrahedral Intermediate ECA->Inter Nucleophilic Attack DMFDMA DMF-DMA (Electrophile) DMFDMA->Inter Product Ethyl 2-cyano-3-(dimethylamino)acrylate (Target Enamine) Inter->Product Elimination Byprod Methanol (2 eq) (Removed via distillation) Inter->Byprod -2 MeOH

Figure 1: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate via DMF-DMA condensation.

Reactivity Profile: The "Push-Pull" Effect

The utility of this molecule stems from its push-pull electronic character :

  • Push: The dimethylamino group donates electron density (

    
     effect) into the 
    
    
    
    -system.
  • Pull: The cyano and ester groups withdraw electron density (

    
     effects).
    

Consequence: The


-carbon (C3) possesses significant partial positive character despite being part of an alkene. It acts as a "masked" aldehyde equivalent. This makes the dimethylamino group an excellent leaving group in transamination reactions  (SNV - Nucleophilic Vinylic Substitution).
Key Reaction: Transamination

When treated with primary amines (e.g., anilines), the dimethylamine moiety is displaced. This is the critical first step in synthesizing quinolones.



Applications in Drug Development (Fluoroquinolones)

This molecule is a superior alternative to diethyl ethoxymethylenemalonate (EMME) in the Gould-Jacobs reaction for synthesizing 4-quinolones.

The Quinolone Workflow
  • Transamination: Reacting the acrylate with a substituted aniline (e.g., 3-chloro-4-fluoroaniline).

  • Cyclization: Thermal intramolecular cyclization (often in diphenyl ether or polyphosphoric acid) closes the ring to form the quinolone core.

  • Hydrolysis/Decarboxylation: Depending on the target, the ester is hydrolyzed.

Visualization: Quinolone Synthesis Pathway

QuinolonePath Acrylate Ethyl 2-cyano-3-(dimethylamino)acrylate TransInt Anilino-Acrylate Intermediate (via Transamination) Acrylate->TransInt Aniline Substituted Aniline (e.g., Fluoroaniline) Aniline->TransInt Cyclization Thermal Cyclization (>250°C or Acid Catalysis) TransInt->Cyclization DMA Dimethylamine (Gas) TransInt->DMA Leaving Group Quinolone 3-Cyano-4-Quinolone Core (Bioactive Scaffold) Cyclization->Quinolone

Figure 2: The Gould-Jacobs variant pathway utilizing the amino-acrylate for quinolone scaffold construction.

Experimental Protocol: Synthesis & Purification

Note: This protocol is a generalized standard procedure. Always consult specific SDS and internal safety guidelines.

Reagents
  • Ethyl Cyanoacetate (1.0 eq)

  • DMF-DMA (1.1 eq)

  • Solvent: Toluene or neat (solvent-free)

  • Catalyst: None usually required; trace acetic acid optional.

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. For higher purity, use a Dean-Stark trap to remove methanol if running in toluene.

  • Addition: Charge the flask with Ethyl Cyanoacetate. Add DMF-DMA dropwise at room temperature under nitrogen atmosphere.

  • Reaction: Heat the mixture to 90–100 °C .

    • Observation: Evolution of methanol vapor will occur.

    • Duration: Stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess DMF-DMA and methanol.

    • The residue will solidify upon cooling (pale yellow solid).

  • Purification:

    • Recrystallization: Dissolve the crude solid in hot ethanol or isopropanol. Cool slowly to 4 °C to precipitate pure crystals.

    • Yield: Typical yields range from 85% to 95%.

Quality Control (QC)
  • 1H NMR (CDCl₃): Look for the singlet of the vinyl proton (~7.6–7.9 ppm) and the two singlets for the N(CH₃)₂ group (~3.2 and 3.4 ppm, often distinct due to restricted rotation).

  • Melting Point: Should be within 76–78 °C.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274128, Ethyl 2-cyano-3-(dimethylamino)acrylate. Retrieved from [Link][4]

  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl 2-cyano-3-(dimethylamino)acrylate.[4] Retrieved from [Link][4]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of Ethyl 2-cyano-3-(dimethylamino)acrylate

Executive Summary: The "Push-Pull" Architecture Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is not merely a reagent; it is the archetypal "push-pull" enamine. Its reactivity is governed by the electronic te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Architecture

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is not merely a reagent; it is the archetypal "push-pull" enamine. Its reactivity is governed by the electronic tension between the electron-donating dimethylamino group (the "push") and the electron-withdrawing cyano and ester groups (the "pull").

For researchers in medicinal chemistry—specifically those synthesizing heterocycles like pyridines, pyrimidines, and quinolines—understanding the spectroscopic signature of this intermediate is critical. The polarization of the C=C double bond significantly alters standard chemical shifts and vibrational frequencies, creating a unique fingerprint that serves as a self-validating quality control checkpoint.

This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation of this core scaffold.

Synthesis & Preparation Protocol

The industrial and laboratory "Gold Standard" for generating this compound is the condensation of ethyl cyanoacetate with


-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is thermodynamically driven by the expulsion of methanol and is generally self-purifying.
Experimental Workflow

Reagents:

  • Ethyl cyanoacetate (1.0 equiv)[1]

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 - 1.2 equiv)
    
  • Solvent: Toluene or neat (solvent-free)

Protocol:

  • Charge: Load ethyl cyanoacetate into a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add DMF-DMA dropwise over 10 minutes. A slight exotherm is expected (indicative of immediate enamine formation).

  • Reflux: Heat the mixture to 80–100°C. If using toluene, reflux to azeotropically remove methanol. If neat, use a distillation head to strip off methanol continuously.

  • Monitoring: Reaction is typically complete within 2–4 hours. Monitor by TLC (EtOAc/Hexane) or disappearance of the starting cyanoacetate proton signal at

    
     3.5 ppm.
    
  • Work-up: Upon cooling, the product often crystallizes (if neat) or precipitates upon addition of cold hexane/ether.

  • Purification: Recrystallization from ethanol or isopropanol yields pale yellow crystals (MP: 76–78°C).

Process Visualization

SynthesisWorkflow Start Ethyl Cyanoacetate + DMF-DMA Reaction Reflux (80-100°C) - MeOH Removal Start->Reaction Condensation Check In-Process Control (TLC / NMR) Reaction->Check 2-4 Hours Check->Reaction Incomplete Workup Crystallization (EtOH/Hexane) Check->Workup Conversion >98% Product Ethyl 2-cyano-3-(dimethylamino)acrylate (Solid, MP: 76-78°C) Workup->Product Isolation

Figure 1: Step-by-step synthesis workflow for the condensation of ethyl cyanoacetate and DMF-DMA.

Spectroscopic Characterization

The following data represents the definitive spectroscopic fingerprint for Ethyl 2-cyano-3-(dimethylamino)acrylate.

A. Nuclear Magnetic Resonance ( H & C NMR)

Critical Insight: The "push-pull" nature imparts partial double-bond character to the C-N bond. At room temperature, this restricted rotation often makes the two methyl groups on the nitrogen chemically non-equivalent, appearing as two distinct singlets or a broadened hump.


H NMR Data (CDCl

, 400 MHz)
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
=CH-N 7.65 – 7.85 Singlet (s)1HDiagnostic Peak. Deshielded by the nitrogen lone pair and conjugation.
OCH

4.15 – 4.25Quartet (q)2HTypical ethyl ester methylene.
N(CH

)

3.10 – 3.40 Broad s or 2x s6HRestricted Rotation. Often appears as two peaks (e.g., 3.15, 3.35) due to high rotational barrier.
CH

1.25 – 1.35Triplet (t)3HEthyl ester methyl group.

C NMR Data (CDCl

, 100 MHz)
Carbon TypeShift (

, ppm)
Structural Significance
C=O 163.0 – 165.0 Ester carbonyl.
=CH-N 158.0 – 161.0 Beta-carbon. Highly deshielded due to electron donation from Nitrogen.
CN 116.0 – 118.0 Nitrile carbon.
=C(CN) 75.0 – 85.0 Alpha-carbon. Shielded relative to normal alkenes due to electron density "pushed" from the amine.
OCH

60.0 – 62.0Ester methylene.
N(CH

)

38.0 – 45.0Dimethylamino carbons (often split).
CH

14.0 – 15.0Terminal methyl.
B. Infrared Spectroscopy (FT-IR)[1]

The IR spectrum is dominated by the conjugated system. The nitrile stretch is particularly diagnostic; it appears at a lower wavenumber than non-conjugated nitriles (typically ~2250 cm


) due to the resonance contribution.
Functional GroupWavenumber (cm

)
IntensityNotes
C

N Stretch
2190 – 2215 StrongConjugation lowers the frequency (Red shift).
C=O Stretch 1680 – 1700 StrongEster carbonyl, lowered by conjugation with the enamine.
C=C Stretch 1580 – 1620Medium/StrongPolarized double bond.
C. Mass Spectrometry (MS)[2]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [2]
  • Molecular Weight: 168.19 g/mol [2]

  • Ionization Mode: ESI+ or EI

Fragmentation Pattern:

  • [M]+: 168 m/z (Parent Ion)

  • [M - OEt]+: ~123 m/z (Loss of ethoxy group from ester)

  • Base Peak: Often the molecular ion or the fragment corresponding to the loss of the ethyl group, depending on ionization energy.

Structural Logic & Stereochemistry

The compound exists predominantly as the (E)-isomer .

Why? Steric hindrance between the bulky dimethylamino group and the ester group destabilizes the (Z)-isomer. Furthermore, an intramolecular electrostatic attraction (or weak hydrogen bond-like interaction) between the vinyl proton and the carbonyl oxygen often stabilizes the (E)-conformation.

Electronic Pathway Diagram

ElectronicStructure N_LonePair N-Lone Pair (Donor) Alkene C=C Double Bond (Conduit) N_LonePair->Alkene Resonance Donation Effect2 Restricted C-N Rotation (NMR: Broad NMe2) N_LonePair->Effect2 Partial Double Bond EWG Cyano & Ester (Acceptors) Alkene->EWG Electron Withdrawal Effect1 Shielding of Alpha-Carbon (NMR: < 85 ppm) Alkene->Effect1 High Electron Density Effect3 Red-Shifted IR (CN < 2220 cm-1) EWG->Effect3 Conjugation

Figure 2: The "Push-Pull" electronic effects and their direct impact on spectroscopic observables.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274128, Ethyl 2-cyano-3-(dimethylamino)acrylate. Retrieved from [Link][2][3]

  • Stanovnik, B., & Svete, J. (2004).Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. Chemical Reviews, 104(5), 2433–2480. (Foundational text on the synthesis and NMR characteristics of this class of enamines).
  • Sigma-Aldrich.Product Specification: Ethyl 2-cyano-3-(dimethylamino)acrylate. (Verifying physical properties and MP of 76-78°C).

Sources

Exploratory

Crystal Structure &amp; Chemical Architecture of Ethyl 2-cyano-3-(dimethylamino)acrylate

This technical guide details the structural and chemical architecture of Ethyl 2-cyano-3-(dimethylamino)acrylate , a critical "push-pull" enaminonitrile synthon used extensively in the synthesis of heterocyclic pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural and chemical architecture of Ethyl 2-cyano-3-(dimethylamino)acrylate , a critical "push-pull" enaminonitrile synthon used extensively in the synthesis of heterocyclic pharmaceuticals.

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9 ) functions as a versatile C3 building block in organic synthesis. Its utility stems from its unique "push-pull" electronic structure , where the electron-donating dimethylamino group and electron-withdrawing cyano/ester groups activate the


-carbon for nucleophilic attack. This guide analyzes its molecular conformation, stereochemical preference, and crystallographic packing motifs, providing a structural basis for its reactivity in drug development workflows (e.g., Allopurinol, Rufinamide synthesis).

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

ParameterData
IUPAC Name Ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate
CAS Number 16849-87-9
Molecular Formula

Molecular Weight 168.19 g/mol
Melting Point 76–78 °C
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO,

; Insoluble in water

Structural Analysis: The "Push-Pull" System

Molecular Conformation & Stereochemistry

The defining structural feature of this molecule is the extended conjugation between the lone pair on the amine nitrogen and the electron-deficient nitrile/ester groups. This creates a "push-pull" alkene system that significantly alters the bond orders:

  • C–N Bond Character: The

    
     bond exhibits partial double-bond character (approx. 1.32–1.35 Å), restricting rotation and enforcing a planar geometry around the nitrogen.
    
  • Stereochemical Preference: The compound predominantly crystallizes as the (E)-isomer .

    • Mechanistic Driver: Steric repulsion between the bulky dimethylamino group and the ethoxycarbonyl group destabilizes the Z-isomer. The linear cyano group exerts less steric demand, making the E-configuration (trans amine/ester) thermodynamically favored.

Crystallographic Packing Motifs

While specific unit cell parameters for the dimethylamino analog are often proprietary, structural data from homologous ethyl 2-cyano-3-(amino)acrylates (e.g., the thiophene or phenyl analogs) reveals consistent packing principles driven by dipolar interactions:

  • Planarity: The central

    
     core is strictly planar to maximize orbital overlap.
    
  • Dipole Alignment: The molecule possesses a large dipole moment. Crystals typically pack in centrosymmetric dimers or anti-parallel stacks to minimize dipole repulsion.

  • Intermolecular Forces:

    • Weak Hydrogen Bonding:

      
       and 
      
      
      
      interactions link the ethyl chains to the nitrile nitrogens of adjacent molecules.
    • 
      -Stacking:  The delocalized 
      
      
      
      -system facilitates stacking interactions along the crystallographic short axis (typically the b-axis), a common feature in planar push-pull alkenes.

Reactivity & Synthesis Workflow

The structural polarization of the


 bond makes the 

-carbon highly electrophilic, while the dimethylamino group acts as a distinct leaving group in cyclization reactions.
Synthesis Pathway (Graphviz)

The industrial preparation involves the condensation of ethyl cyanoacetate with


-dimethylformamide dimethyl acetal (DMF-DMA).

SynthesisPathway ECA Ethyl Cyanoacetate (Nucleophile) Target Ethyl 2-cyano-3-(dimethylamino)acrylate (Target Synthon) ECA->Target Condensation (- MeOH, - Me2NH) DMFDMA DMF-DMA (Electrophile) DMFDMA->Target Pyrazole Ethyl 5-amino-1H-pyrazole-4-carboxylate (Precursor to Allopurinol) Target->Pyrazole Cyclocondensation (- Me2NH) Hydrazine Hydrazine (NH2NH2) Hydrazine->Pyrazole

Figure 1: Synthesis and downstream application of Ethyl 2-cyano-3-(dimethylamino)acrylate.[1][2][3][4][5] The target molecule acts as a linchpin in heterocycle formation.

Mechanism of Action: The "Alkyne Synthon"

Structurally, the dimethylamino group functions as a "masked" alkyne equivalent. In reactions with binucleophiles (like hydrazine or amidines):

  • Nucleophilic Attack: The primary amine attacks the

    
    -carbon (Michael addition).
    
  • Elimination: The dimethylamino group is eliminated (restoring the double bond).

  • Cyclization: The second nucleophile attacks the ester or nitrile group to close the ring.

Experimental Validation Protocols

To verify the structure and purity of synthesized batches, the following analytical signatures must be confirmed.

Spectroscopic Signatures
MethodDiagnostic SignalStructural Assignment
IR Spectroscopy 2210–2220


stretch (Conjugated)
1680–1700


stretch (Ester)
1620–1640


stretch (Polarized)

NMR (

)

3.20 & 3.40 ppm

(Two singlets due to restricted rotation)

7.60–7.80 ppm
Vinyl

(Deshielded by

)
Quality Control: Purity Assay

Protocol:

  • Dissolve 10 mg of sample in

    
    .
    
  • Acquire

    
     NMR (400 MHz).[2]
    
  • Critical Check: Verify the integration ratio of the vinyl proton (1H) to the ethyl ester quartet (2H).

  • Impurity Check: Look for residual DMF-DMA signals or hydrolyzed ethyl cyanoacetate.

References

  • PubChem. (n.d.).[6][1][7] Ethyl 2-cyano-3-(dimethylamino)acrylate (Compound). National Library of Medicine. Retrieved from [Link]

  • Castro Agudelo, B., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E. Retrieved from [Link](Cited for comparative packing analysis of homologous enaminonitriles).

  • Reddy, V. A., et al. (2011).[3] N,N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide. Der Pharma Chemica, 3(1), 381-387.[3] Retrieved from [Link](Primary source for synthesis and application in drug development).

Sources

Foundational

Technical Guide: Reactivity &amp; Synthetic Utility of Ethyl 2-cyano-3-(dimethylamino)acrylate

Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 1117-37-9 / 16849-87-9) represents a quintessential "push-pull" enamine, serving as a high-value C3 building block in the synthesis of nitrogenous heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 1117-37-9 / 16849-87-9) represents a quintessential "push-pull" enamine, serving as a high-value C3 building block in the synthesis of nitrogenous heterocycles. Its reactivity is defined by the electronic polarization between the electron-donating dimethylamino group (


-position) and the electron-withdrawing cyano and ester groups (

-position).

This guide provides a mechanistic deconstruction of its reactivity with nucleophiles, specifically focusing on the Nucleophilic Vinylic Substitution (


V)  pathway. It details the synthesis of pyrazoles and pyrimidines—scaffolds critical to kinase inhibitors (e.g., Janus kinase targets) and antiepileptic drugs.

Electronic Architecture: The "Push-Pull" System

The synthetic utility of this molecule stems from its dipolar nature. The dimethylamino group acts as a strong electron donor (+M effect), while the cyano and ester groups act as strong electron acceptors (-M/-I effect).

Mechanistic Implications[1]
  • 
    -Carbon (C3):  Highly electrophilic. This is the site of nucleophilic attack.
    
  • Dimethylamino Group: Functions as an excellent leaving group upon protonation or in the presence of strong nucleophiles.

  • 
    -Carbon (C2):  Nucleophilic character in the ground state, but stabilizes the anionic intermediate during reaction.
    
Visualization of Polarization

The following diagram illustrates the resonance contribution that activates the


-carbon for nucleophilic attack.

PushPull cluster_legend Key Electronic Features SM_Neutral Neutral Form EtOOC-C(CN)=CH-NMe2 SM_Zwitter Zwitterionic Form [EtOOC-C(CN)]⁻-CH=N⁺Me2 SM_Neutral->SM_Zwitter Resonance (Electronic Polarization) Electrophile Reactive Center (Hard Electrophile at C3) SM_Zwitter->Electrophile Activates NMe2 = Donor (+M) NMe2 = Donor (+M) CN/COOEt = Acceptors (-M) CN/COOEt = Acceptors (-M)

Caption: Resonance structures highlighting the electrophilic activation of the


-carbon (C3).

Primary Reaction Pathway: Nucleophilic Vinylic Substitution ( V)

Unlike aliphatic nucleophilic substitution (


2), reactions at the 

carbon proceed via an Addition-Elimination mechanism.
The Mechanism[2]
  • Addition: The nucleophile (amine, hydrazine, etc.) attacks the

    
    -carbon.
    
  • Intermediate Stabilization: The negative charge is delocalized onto the electron-withdrawing groups (CN/COOEt).

  • Elimination: The lone pair from the incoming nucleophile (or re-aromatization force) expels the dimethylamine leaving group.

SNV_Mechanism Reactant Reactant (Push-Pull Alkene) TS_Add Tetrahedral Intermediate (Stabilized Carbanion) Reactant->TS_Add Nucleophilic Attack (C3) Nu Nucleophile (H₂N-R) Nu->TS_Add Nucleophilic Attack (C3) Elim Elimination of HNMe₂ TS_Add->Elim Proton Transfer Product Substituted Enamine EtOOC-C(CN)=CH-NHR Elim->Product Expulsion of Me₂NH

Caption: Step-wise mechanism of Nucleophilic Vinylic Substitution (


V) displacing dimethylamine.

Synthetic Applications: Heterocycle Construction

The true power of ethyl 2-cyano-3-(dimethylamino)acrylate lies in its reaction with binucleophiles , leading to cyclization.

Synthesis of Pyrazoles

Reagent: Hydrazine Hydrate (


) or Substituted Hydrazines (

). Mechanism:
  • Displacement of

    
     by the terminal hydrazine nitrogen.
    
  • Intramolecular attack of the second nitrogen on the Nitrile (CN) group (preferred over ester in many conditions due to 5-exo-dig favorability and electronic factors). Product: Ethyl 3-amino-1H-pyrazole-4-carboxylate.[1]

Synthesis of Pyrimidines

Reagent: Guanidine, Amidines, or Thiourea.[2] Mechanism:

  • Displacement of

    
    .
    
  • Cyclization onto the Nitrile (yielding 2,4-diaminopyrimidines) or Ester (yielding 2-amino-4-pyrimidinones), highly dependent on pH and solvent. Standard Outcome: With guanidine in ethanolic NaOEt, ethyl 2,4-diaminopyrimidine-5-carboxylate is a common product, though conditions can be tuned to favor the pyrimidinone.

Reaction Decision Matrix

Synthesis_Tree SM Ethyl 2-cyano-3- (dimethylamino)acrylate Hydrazine Hydrazine Hydrate (NH₂NH₂) SM->Hydrazine Guanidine Guanidine (NH₂-C(=NH)-NH₂) SM->Guanidine Amidine Acetamidine (Me-C(=NH)-NH₂) SM->Amidine Pyrazole Ethyl 3-amino-1H- pyrazole-4-carboxylate Hydrazine->Pyrazole EtOH, Reflux (Attack on CN) Pyrimidine_Diam Ethyl 2,4-diamino pyrimidine-5-carboxylate Guanidine->Pyrimidine_Diam NaOEt/EtOH (Attack on CN) Pyrimidine_Me Ethyl 2-methyl-4-amino pyrimidine-5-carboxylate Amidine->Pyrimidine_Me NaOEt/EtOH

Caption: Divergent synthesis of heterocycles based on binucleophile selection.

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

Target: Formation of the pyrazole core via hydrazine cyclocondensation.

Materials:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)

  • Hydrazine hydrate (80% or 64% aq. solution) (1.2 eq)

  • Ethanol (Absolute) (10 mL/g of substrate)

Step-by-Step Methodology:

  • Setup: Dissolve the acrylate substrate in ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition: Add hydrazine hydrate dropwise at room temperature. Note: A mild exotherm and color change (yellow to orange/colorless) may be observed.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Self-Validation (TLC): Monitor using EtOAc:Hexane (1:1). The starting material (

      
      , UV active) should disappear. A more polar spot (product) will appear near the baseline or 
      
      
      
      depending on the stationary phase.
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a white or off-white solid.
    
  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (

    
    ).
    
  • Purification: If no precipitate forms, evaporate the solvent under reduced pressure. Recrystallize the residue from Ethanol/Water.

Expected Data:

  • 
     NMR (DMSO-
    
    
    
    ):
    Loss of two singlets at
    
    
    (
    
    
    ). Appearance of broad exchangeable singlets at
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ).
Protocol B: Synthesis of Pyrimidine Derivatives (Guanidine Reaction)

Target: Ethyl 2,4-diaminopyrimidine-5-carboxylate.

Materials:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)

  • Guanidine Hydrochloride (1.1 eq)[3]

  • Sodium Ethoxide (NaOEt) (1.2 eq) - Prepared in situ or commercial.

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Free Base Generation: In the reaction vessel, dissolve Guanidine HCl in ethanol and add NaOEt. Stir for 10 minutes to generate the free base. (NaCl may precipitate).

  • Addition: Add the acrylate substrate to the mixture.

  • Reaction: Reflux for 4–6 hours.

    • Self-Validation: Evolution of dimethylamine gas (fishy odor) indicates reaction progress. Safety: Vent into a fume hood.

  • Workup: Evaporate solvent to 20% volume. Pour into ice-water.

  • Isolation: Filter the resulting precipitate.

Quantitative Comparison of Nucleophiles

Nucleophile ClassReagent ExamplePrimary Product TypeKey ConditionYield Range
Hydrazines Hydrazine Hydrate3-Amino-pyrazoleEtOH, Reflux85–95%
Amidines Acetamidine HClPyrimidineNaOEt, Reflux70–85%
Guanidines Guanidine HCl2,4-DiaminopyrimidineNaOEt, Reflux75–90%
Primary Amines Aniline/BenzylamineEnaminoester (Transamination)EtOH, RT or Reflux80–95%
Active Methylenes Ethyl CyanoacetatePyridoneNaOEt, Reflux60–75%

Troubleshooting & Optimization

  • Odor Control: The liberation of dimethylamine is inevitable. Use a scrubber (bleach or acid trap) if running on a large scale (>10g).

  • Solubility Issues: If the starting material is not soluble in cold ethanol, mild heating is acceptable. For highly insoluble binucleophiles, DMF can be used as a co-solvent, but workup becomes more difficult (requires aqueous extraction).

  • Regioselectivity: In reactions with substituted hydrazines (

    
    ), a mixture of isomers (1-substituted vs 2-substituted pyrazoles) can form. The steric bulk of 
    
    
    
    and the solvent polarity dictate the ratio. Generally, the more nucleophilic nitrogen attacks C3 first.

References

  • Synthesis of Pyrazoles via Enaminonitriles: Title: "Facile inexpensive synthesis of Rufinamide-an antiepileptic." Source: Der Pharma Chemica, 2011, 3(1):381-387.[4] URL:[Link]

  • Reaction with Amidines/Guanidines: Title: "Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents." Source: Molecules, 2020.[5] (Provides analogous conditions for guanidine cyclization). URL:[Link]

  • General Reactivity of 3-Dimethylaminoacrylates: Title: "Ethyl 2-cyano-3-(dimethylamino)acrylate | CID 274128."[6] Source: PubChem Compound Summary. URL:[Link]

  • Mechanism of Heterocycle Formation: Title: "Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles." Source: Arkivoc, 2011 (ii) 227-239.[2] URL:[Link]

Sources

Exploratory

Technical Guide: Michael-Type Reactivity of Ethyl 2-cyano-3-(dimethylamino)acrylate

Executive Summary & Chemical Profile Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) represents a specialized class of "push-pull" alkenes. Structurally, it possesses a vinylic carbon (C3) activated by a strong...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) represents a specialized class of "push-pull" alkenes. Structurally, it possesses a vinylic carbon (C3) activated by a strong electron-donating group (dimethylamino) and a carbon (C2) stabilized by two strong electron-withdrawing groups (cyano and ethyl ester).

While the prompt specifies "Michael addition," strictly speaking, this molecule predominantly undergoes Nucleophilic Vinylic Substitution (


V)  via an Addition-Elimination  mechanism. However, the initiation of this sequence is a Michael-type conjugate addition.[1] This guide focuses on exploiting this reactivity for the synthesis of nitrogenous heterocycles, specifically pyrazoles and pyrimidines, which are critical scaffolds in drug development (e.g., Allopurinol).
Electronic Character & Reactivity

The molecule exists in a resonance hybrid where the


-carbon (C3) is electrophilic, but the C2-C3 double bond is polarized.
  • Push Effect: The lone pair on the nitrogen donates density into the

    
    -system.
    
  • Pull Effect: The nitrile and ester groups withdraw density, stabilizing the negative charge on the

    
    -carbon (C2) during nucleophilic attack.
    
PropertyValueRelevance
Formula

Precursor for

and

rings
MW 168.19 g/mol Stoichiometry calculations
Role 1,3-Dielectrophile Equivalent"Masked" formyl group carrier
Leaving Group Dimethylamine (

)
Displaced after nucleophilic attack

Mechanistic Architecture: The Addition-Elimination Pathway

The reactivity of ethyl 2-cyano-3-(dimethylamino)acrylate is governed by the displacement of the dimethylamino group by a stronger or less sterically hindered nucleophile.

The Mechanism[1][2][3][4][5][6][7]
  • Michael Addition (Step 1): A nucleophile (Nu-H) attacks the electrophilic

    
    -carbon (C3). This breaks the 
    
    
    
    -bond, pushing electron density onto the
    
    
    -carbon (C2), which is stabilized by the -CN and -COOEt groups. This forms a zwitterionic or enolate intermediate.
  • Proton Transfer: Rapid proton transfer occurs (often solvent-assisted).

  • Elimination (Step 2): The lone pair on the

    
    -carbon (or re-formation of the double bond) expels the dimethylamine leaving group.
    

This sequence transforms the reagent into a new enamine derivative or cyclizes it if the nucleophile is bidentate.

ReactionMechanism Start Ethyl 2-cyano-3-(dimethylamino)acrylate (Push-Pull Alkene) Nu Nucleophile Attack (Michael Addition) Start->Nu Nu-H attacks C3 Inter Tetrahedral Intermediate (Stabilized Carbanion) Nu->Inter Formation of C-Nu bond Inter->Start Reversible Elim Elimination of HNMe2 Inter->Elim Proton Transfer Prod Substituted Enamine / Heterocycle Elim->Prod - HNMe2

Caption: The reaction initiates with a conjugate addition (Michael type) to the


-carbon, followed by the irreversible elimination of dimethylamine.

Key Applications in Heterocyclic Synthesis

A. Synthesis of Pyrazoles (Allopurinol Precursor)

The most significant industrial application of this Michael-type reactivity is the reaction with hydrazine . Hydrazine acts as a binucleophile:

  • The primary amine of hydrazine attacks C3 (Michael addition).

  • Dimethylamine is eliminated.

  • The second amine of hydrazine attacks the nitrile (intramolecular cyclization) or the ester, depending on conditions, typically yielding Ethyl 3-amino-1H-pyrazole-4-carboxylate .

B. Synthesis of Pyrimidines

Reaction with amidines , guanidines , or ureas yields functionalized pyrimidines.[2] The mechanism mirrors the pyrazole synthesis but incorporates a one-carbon fragment from the amidine.

Detailed Experimental Protocol

Target Synthesis: Ethyl 3-amino-1H-pyrazole-4-carboxylate Context: This protocol demonstrates the Michael-type attack of hydrazine followed by cyclization.

Reagents & Equipment[6][9]
  • Substrate: Ethyl 2-cyano-3-(dimethylamino)acrylate (10.0 g, 59.5 mmol)

  • Nucleophile: Hydrazine hydrate (80% aq. solution, 4.5 g, ~72 mmol)

  • Solvent: Ethanol (Absolute, 100 mL)

  • Equipment: 250 mL Round-bottom flask, Reflux condenser, Magnetic stirrer, Ice bath.

Step-by-Step Workflow
  • Preparation of Substrate Solution:

    • Charge the 250 mL flask with 10.0 g of Ethyl 2-cyano-3-(dimethylamino)acrylate.

    • Add 80 mL of ethanol. Stir at room temperature (20-25°C) until fully dissolved. The solution typically appears pale yellow.

  • Michael Addition / Substitution (Exothermic):

    • Critical Step: Cool the solution to 0-5°C using an ice bath. The reaction with hydrazine is exothermic.

    • Add Hydrazine hydrate dropwise over 15 minutes. Maintain internal temperature below 10°C.

    • Observation: A color change (often to orange or deep yellow) indicates the formation of the intermediate enamine.

  • Cyclization:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Heat the mixture to reflux (78°C) for 3 hours. This thermal energy drives the intramolecular attack on the nitrile/ester group and the final elimination of dimethylamine.

    • Monitor via TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (product) should appear.
  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

    • Cool the residue to 0°C to induce crystallization.

    • Filter the solid precipitate. Wash with cold ethanol (2 x 10 mL).

    • Yield: Expected yield is 75-85%.

Data Analysis (Expected)
AnalysisCharacteristic Signal
1H NMR (DMSO-d6)

1.25 (t, 3H, ester), 4.15 (q, 2H, ester), 5.8 (bs, 2H,

), 7.8 (s, 1H, pyrazole CH).
IR 3200-3400

(

stretch), 1680

(Ester C=O).
Mass Spec [M+H]+ = 156.1

Visualizing the Synthetic Pathways

The following diagram maps the divergence of the intermediate based on the nucleophile used.

SynthesisPathways SM Ethyl 2-cyano-3-(dimethylamino)acrylate Hydrazine Reaction with Hydrazine (NH2-NH2) SM->Hydrazine Path A Amidine Reaction with Guanidine/Amidine (NH2-C(R)=NH) SM->Amidine Path B Inter1 Intermediate: Amino-acrylate derivative Hydrazine->Inter1 Michael Addn + Elim (-HNMe2) Amidine->Inter1 Michael Addn + Elim (-HNMe2) Prod_Pyrazole Product A: Pyrazole (Ethyl 3-amino-1H-pyrazole-4-carboxylate) Inter1->Prod_Pyrazole Intramolecular Cyclization (Path A) Prod_Pyrimidine Product B: Pyrimidine (Substituted 4-aminopyrimidine) Inter1->Prod_Pyrimidine Intramolecular Cyclization (Path B)

Caption: Divergent synthesis of Pyrazoles and Pyrimidines via the common Michael-addition/Elimination intermediate.

Safety & Handling

  • Hazard Class: Irritant (Skin, Eye, Respiratory).[3]

  • Specific Risk: The dimethylamine released during the reaction is a gas (b.p. 7°C) and is toxic/flammable. Reactions must be conducted in a well-ventilated fume hood.

  • Sensitization: Acrylates are known sensitizers. Double-gloving (Nitrile) is recommended.

References

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from

  • Reddy, V. A., et al. (2011).[4] Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387.[4] Retrieved from

  • PubChem. (n.d.).[3] Ethyl 2-cyano-3-(dimethylamino)acrylate Compound Summary. Retrieved from

  • Kalogirou, A. S., & Koutentis, P. A. (2019).[3][5] Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from

Sources

Foundational

Technical Guide: Stability and Handling of Ethyl 2-cyano-3-(dimethylamino)acrylate

[1] Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a critical "push-pull" enamine intermediate widely utilized in the synthesis of heterocyclic pharmaceuticals, particularly fluoroquinolon...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a critical "push-pull" enamine intermediate widely utilized in the synthesis of heterocyclic pharmaceuticals, particularly fluoroquinolone antibiotics and pyrazole-based antiepileptics (e.g., Rufinamide precursors).[1][2]

Its utility stems from the high electrophilicity of the


-carbon, activated by the electron-withdrawing cyano and ester groups, and the leaving-group capability of the dimethylamino moiety.[1] However, this same electronic activation renders the compound susceptible to specific degradation pathways—primarily hydrolysis and thermal decomposition—that differ significantly from standard acrylates.[1]

This guide provides a mechanistic analysis of its stability, validated handling protocols, and self-validating quality control measures for researchers in drug development.[1]

Chemical Identity and Physicochemical Profile[1][3][4][5][6][7][8][9][10]

The stability of this compound is dictated by its "push-pull" electronic structure. The electron-donating dimethylamino group and the electron-withdrawing cyano/ester groups create a resonance-stabilized alkene that is nonetheless prone to nucleophilic attack (hydrolysis) at the


-position.
PropertySpecificationNotes
IUPAC Name Ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoateE-isomer is thermodynamically favored.
CAS Number 16849-87-9 Note: Do not confuse with 2-(dimethylamino)ethyl acrylate (CAS 2439-35-2).[1]
Molecular Formula

MW: 168.19 g/mol
Physical State Crystalline SolidWhite to pale yellow.[1][3]
Melting Point 76–78 °CSharp melting point indicates high purity.[1]
Boiling Point 100–102 °C (0.001 Torr)Decomposes at atmospheric pressure.[1][2]
Solubility Soluble in MeOH, EtOH, DMSO,

Hydrolyzes in aqueous media.[1]

Mechanistic Stability Analysis

Electronic Structure & The "Push-Pull" Effect

The stability of the alkene bond is maintained by the conjugation between the lone pair on the nitrogen and the


-system of the cyano/ester groups. However, this polarization makes the 

-carbon highly electrophilic and the amino group a facile leaving group under acidic or aqueous conditions.[1]

PushPull Figure 1: Push-pull resonance stabilizes the alkene but activates it for nucleophilic attack. StructA Neutral Enamine (N-C=C-EWG) StructB Zwitterionic Resonance (N+=C-C-=EWG) StructA->StructB Resonance Reactivity High Beta-Carbon Electrophilicity StructB->Reactivity Dictates

[1]

Hydrolytic Instability (Critical Failure Mode)

The primary degradation pathway is acid-catalyzed hydrolysis .[1] Even atmospheric moisture, in the presence of trace acid (often present in unbuffered chlorinated solvents), can initiate the cleavage of the dimethylamino group.[1]

  • Mechanism: Protonation of the

    
    -carbon or ester oxygen 
    
    
    
    Nucleophilic attack by water
    
    
    Elimination of dimethylamine (
    
    
    ).[1]
  • Degradation Products: Ethyl 2-cyano-3-hydroxyacrylate (enol form) or Ethyl formylcyanoacetate (aldehyde form) + Dimethylamine.[1]

  • Indicator: A strong, fishy odor of dimethylamine indicates significant degradation.[1]

Thermal Stability
  • Solid State: Stable up to its melting point (76–78 °C).[1] Prolonged heating near the melting point can induce polymerization or decarboxylation.[1]

  • Melt/Solution: Above 100 °C, especially in the presence of nucleophiles, the compound risks rapid decomposition.[1] Distillation must be performed under high vacuum (<0.01 Torr) to prevent charring.[1]

Experimental Protocols: Handling & Storage

Validated Storage Protocol

To maximize shelf-life and maintain reagent integrity for GMP synthesis:

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen .[1] The compound is hygroscopic; moisture ingress accelerates hydrolysis.[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze decomposition.[1]

  • Desiccation: Store the primary container inside a secondary jar containing activated silica gel or

    
    .
    
Solvent Compatibility Guide

When designing reaction pathways (e.g., pyrazole synthesis with hydrazine), solvent choice is critical to prevent premature degradation.[1]

Solvent ClassSuitabilityRecommendation
Alcohols (MeOH, EtOH) High Excellent for reactions (e.g., with hydrazine).[1] Use anhydrous grades.[1]
Aprotic Polar (DMF, DMSO) Medium Good solubility, but difficult to remove.[1] Ensure water content <0.05%.[1]
Chlorinated (

,

)
Low Avoid for long-term storage.[1] Trace HCl in chloroform catalyzes hydrolysis.[1]
Ethers (THF, Dioxane) High Excellent stability if peroxide-free and dry.[1]

Quality Control & Troubleshooting

Self-Validating Purity Check

Before committing the reagent to a high-value synthesis, perform this rapid check:

  • Olfactory Test: Open the container carefully. A sharp, pungent "fishy" smell (

    
    ) indicates >5% hydrolysis.[1] The pure compound has a faint, ester-like odor.[1]
    
  • Melting Point Check: A depressed range (e.g., 70–74 °C) confirms impurity (likely hydrolysis products acting as plasticizers).[1]

  • Solubility Test: Dissolve 10 mg in 1 mL of

    
    . The solution should be clear. Turbidity suggests polymerization or formation of insoluble salts.[1]
    
Analytical Monitoring (HPLC/NMR)

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax), 150 x 4.6 mm.[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 10% B to 90% B over 15 min.[1]

  • Detection: UV at 280 nm (The conjugated enamine system has strong absorbance here; degradation products absorb at lower wavelengths).[1]

Workflow Figure 2: Quality Control Workflow for Enamine Reagents Start Reagent Intake (Ethyl 2-cyano-3-(dimethylamino)acrylate) Visual Visual/Olfactory Check (White solid? Fishy smell?) Start->Visual Decision1 Pass? Visual->Decision1 Analytical 1H NMR / HPLC Analysis (Check MP: 76-78°C) Decision1->Analytical Yes Discard Discard/Neutralize Decision1->Discard No (Strong Odor) Decision2 Purity > 98%? Analytical->Decision2 Action1 Proceed to Synthesis (Use Anhydrous Solvent) Decision2->Action1 Yes Action2 Recrystallize (EtOH/Hexane) Decision2->Action2 No

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 274128, Ethyl 2-cyano-3-(dimethylamino)acrylate. Retrieved from [Link][1]

  • Arava, V. R., et al. (2011).[1] Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387.[1] (Demonstrates reactivity with hydrazine).[1][4][5] Retrieved from [Link]

Sources

Exploratory

Health and safety information for Ethyl 2-cyano-3-(dimethylamino)acrylate

Technical Whitepaper for Research & Development Professionals Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a specialized "push-pull" enaminoester widely utilized in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper for Research & Development Professionals

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a specialized "push-pull" enaminoester widely utilized in medicinal chemistry as a versatile building block for heterocyclic synthesis. Unlike its structural relative ethyl 2-cyanoacrylate (super glue), this compound possesses a dimethylamino electron-donating group conjugated to the alkene, which significantly alters its reactivity profile. It does not polymerize instantly upon contact with moisture but instead serves as a stable, electrophilic precursor for the construction of pyrimidines, pyrazoles, and quinolines in drug discovery campaigns.

This guide synthesizes critical safety data with practical handling protocols, ensuring researchers can leverage this reagent's synthetic utility while mitigating its specific irritant and stability hazards.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name Ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate
CAS Number 16849-87-9
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical State Crystalline Solid (White to pale yellow powder/lumps)
Melting Point 76–78 °C
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, Ethyl Acetate; limited solubility in water.[1][2][3]
Stability Moisture sensitive (susceptible to hydrolysis); Air sensitive.

Hazard Identification (GHS Classification)

While less reactive than monomeric cyanoacrylates, this compound is a potent irritant to mucous membranes and skin.

Signal Word: WARNING

Hazard Statement CodeDescription
H315 Causes skin irritation.[4]
H319 Causes serious eye irritation.[4][5]
H335 May cause respiratory irritation.[5][6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do.[5] Continue rinsing.[5]

Synthetic Utility & Mechanism (Expert Analysis)

The "Push-Pull" Effect

The safety and handling of this compound are dictated by its electronic structure. The dimethylamino group acts as a strong electron donor (+M effect), while the cyano and ester groups are electron-withdrawing (-M effect). This creates a polarized C=C double bond (a "push-pull" alkene).

  • Safety Implication: The double bond is stabilized, preventing the rapid anionic polymerization seen in simple cyanoacrylates.

  • Synthetic Implication: The β-carbon remains electrophilic but is "softened," making it ideal for controlled condensation reactions with binucleophiles.

Key Application: Heterocycle Formation

Researchers primarily use this compound to synthesize biologically active scaffolds. The dimethylamine acts as a leaving group in substitution-cyclization reactions.

ReactivityFlow Start Ethyl 2-cyano-3- (dimethylamino)acrylate Inter Substitution of -N(Me)2 Group Start->Inter Nucleophilic Attack Reagent1 Hydrazines (NH2-NH-R) Reagent1->Inter Reagent2 Amidines/Guanidines (NH=C(R)-NH2) Reagent2->Inter Prod1 Pyrazole Derivatives (Anti-inflammatory scaffolds) Inter->Prod1 Cyclization w/ Hydrazine Prod2 Pyrimidine Derivatives (Kinase inhibitor scaffolds) Inter->Prod2 Cyclization w/ Amidine

Figure 1: Synthetic pathway demonstrating the displacement of the dimethylamino group to form heterocyclic cores.

Safe Handling & Engineering Controls

Storage & Stability

Unlike standard organic solids, enaminonitriles can degrade via hydrolysis if exposed to atmospheric moisture over time, releasing dimethylamine and ethyl cyanoacetate derivatives.

  • Temperature: Refrigerate (2–8 °C) for long-term storage.

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Container: Keep tightly sealed to prevent moisture ingress.[7]

Personal Protective Equipment (PPE)
  • Respiratory: N95 (US) or P1 (EU) dust mask is required during weighing of solids to prevent inhalation of irritant dust.

  • Eyes: Chemical safety goggles. Face shield recommended if handling large quantities where dusting is likely.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Standard lab coat.

Waste Disposal

Do not dispose of via sink. This compound contains nitrogen and may be toxic to aquatic life in high concentrations.

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Emergency Response Protocols

Decision Logic for Exposure

The following workflow outlines the immediate steps for accidental exposure.

SafetyLogic Exposure Accidental Exposure Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale EyeAction Rinse 15 min Lift eyelids Consult Ophthalmologist Eye->EyeAction SkinAction Wash with soap/water Remove contaminated clothes Monitor for dermatitis Skin->SkinAction InhaleAction Move to fresh air Oxygen if breathing difficult Seek medical aid Inhale->InhaleAction

Figure 2: Immediate response protocol for exposure incidents.

Spills
  • Evacuate dust area.

  • Wear PPE (Goggles, Gloves, Dust Mask).

  • Sweep up carefully to avoid raising dust. Avoid using a vacuum unless it is explosion-proof/HEPA filtered.

  • Place in a closed container for disposal.

  • Ventilate the area and wash the spill site with soap and water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274128, Ethyl 2-cyano-3-(dimethylamino)acrylate. Retrieved from [Link]

  • Arava, V. R., et al. (2011). Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica, 3(1), 381-387.[8] (Demonstrates synthetic application with hydrazine). Retrieved from [Link]

Sources

Foundational

Technical Guide: GHS Classification &amp; Safety Profile of Ethyl 2-cyano-3-(dimethylamino)acrylate

CAS Registry Number: 16849-87-9 Document Type: Technical Whitepaper Version: 2.0 (Current as of 2025) Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers. Part 1: Chemical Identity & Critical...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 16849-87-9 Document Type: Technical Whitepaper Version: 2.0 (Current as of 2025) Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Part 1: Chemical Identity & Critical Differentiation[1]

Warning: Identity Verification Required Before proceeding, you must verify the specific chemical identity. This compound is frequently confused with its precursor due to naming similarities.

FeatureTarget Molecule Common Precursor (High Hazard)
Name Ethyl 2-cyano-3-(dimethylamino)acrylate Ethyl 2-(ethoxymethylene)-2-cyanoacetate
CAS 16849-87-9 94-05-3
Structure Enamine (Dimethylamino group)Enol Ether (Ethoxy group)
Physical State Solid (MP: 76–78 °C)Low-melting Solid / Liquid
Reactivity Moderate (Stabilized "Push-Pull" alkene)High (Strong Michael Acceptor)
Primary Hazard Irritant (Warning) Sensitizer / Toxic (Danger)

Senior Scientist Insight: The substitution of the ethoxy group with a dimethylamino group significantly alters the electronic profile of the molecule. The dimethylamino group acts as a strong electron donor (Lewis base), conjugating with the electron-withdrawing cyano and ester groups. This "push-pull" electronic stabilization reduces the electrophilicity of the


-carbon, making CAS 16849-87-9 significantly less reactive—and consequently less toxic—than its ethoxy precursor or simple alkyl cyanoacrylates (e.g., Super Glue).

Part 2: The GHS Classification Matrix[7]

Based on current ECHA registrations and PubChem aggregated safety data, the classification for pure Ethyl 2-cyano-3-(dimethylamino)acrylate is as follows.

Signal Word & Pictograms

Signal Word: WARNING

Pictogram:



Hazard Statements (H-Codes)
CodeHazard ClassCategoryHazard Statement
H315 Skin Corrosion/IrritationCat.[1][2][3] 2Causes skin irritation.[2][3]
H319 Serious Eye Damage/IrritationCat.[2] 2ACauses serious eye irritation.
H335 STOT - Single ExposureCat.[1][2] 3May cause respiratory irritation.[2]
Precautionary Statements (P-Codes)
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/eye protection/face protection.

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.

Part 3: Mechanistic Toxicology & Reactivity Profile

To understand the safety profile beyond simple lists, we must analyze the Structure-Activity Relationship (SAR).

The "Push-Pull" Stabilization Effect

Unlike simple acrylates that polymerize instantly upon contact with moisture (anionic polymerization), this molecule is stabilized by resonance.

  • The "Pull": The Cyano (-CN) and Ester (-COOEt) groups withdraw electron density, normally making the

    
    -carbon highly susceptible to nucleophilic attack (e.g., by DNA or proteins).
    
  • The "Push": The Dimethylamino (-NMe2) group donates electron density into the double bond.

  • Result: The resonance hybrid places significant positive charge on the nitrogen and negative charge on the oxygen/nitrogen of the withdrawing groups. This satisfies the electron deficiency of the alkene, reducing its tendency to alkylate biological substrates.

Visualization of Hazard Logic

The following diagram illustrates why this molecule is an irritant rather than a sensitizer or carcinogen.

GHS_Logic Start Structure: Ethyl 2-cyano-3-(dimethylamino)acrylate Electronic Electronic Effect: Strong Resonance Stabilization (Push-Pull System) Start->Electronic Dimethylamino Group Reactivity Chemical Reactivity: Reduced Electrophilicity at Beta-Carbon Electronic->Reactivity Delocalization BioInteraction Biological Interaction: Low Alkylation Potential Surface Irritation Only Reactivity->BioInteraction High Stability Outcome GHS Outcome: WARNING Irritant (H315, H319, H335) BioInteraction->Outcome Toxicological Profile

Caption: Causal flow from chemical structure to GHS classification, highlighting the stabilizing effect of the amino group.[2]

Part 4: Handling Protocols & Risk Mitigation[7]

While classified as "Warning" rather than "Danger," the handling of CAS 16849-87-9 requires specific protocols, particularly because it is a solid that can generate irritant dust.

Purity Verification Protocol (Self-Validating Safety)

The Risk: Commercial samples may contain residual Ethyl 2-(ethoxymethylene)-2-cyanoacetate (the precursor), which is a sensitizer. The Protocol:

  • Technique: HPLC (Reverse Phase, C18).

  • Detection: UV at 254 nm.

  • Criteria: If the precursor (CAS 94-05-3) exceeds 1.0%, the material must be handled as a Sensitizer (H317) regardless of the primary label.

PPE Selection Matrix
Exposure RouteRisk LevelRecommended PPERationale
Inhalation ModerateN95 (US) or P2 (EU) Dust MaskPrevents inhalation of irritant dust particles (H335).
Dermal Low/ModNitrile Gloves (0.11 mm, >480 min break)The molecule is bulky and polar; permeation through nitrile is slow.
Ocular HighSafety Goggles (Tight fitting)Dust entry causes severe mechanical and chemical irritation (H319).
Handling Decision Tree

Handling_Protocol Start Start: Handling CAS 16849-87-9 Form Is the material Solid or Solution? Start->Form Solid SOLID FORM Form->Solid Solution SOLUTION FORM Form->Solution DustControl Requirement: Powder Hood / LEV Avoid open weighing Solid->DustControl SolventCheck Check Solvent Hazards (e.g., DCM, DMF) Solution->SolventCheck PPE_Solid PPE: N95 Mask + Goggles DustControl->PPE_Solid PPE_Liquid PPE: Chemical Gloves + Glasses SolventCheck->PPE_Liquid Action Proceed with Synthesis (Quinolone/Heterocycle) PPE_Solid->Action PPE_Liquid->Action

Caption: Decision logic for selecting engineering controls based on physical state.

Part 5: Environmental Fate & Disposal

  • Aquatic Toxicity: While specific LC50 data for this specific CAS is limited, acrylates generally degrade via hydrolysis. However, the dimethylamino group slows this process. Treat as Harmful to aquatic life until verified otherwise.

  • Disposal: Incineration is the only recommended disposal method. The nitrogen content will generate NOx; therefore, the incinerator must be equipped with a scrubber.

  • Spill Response:

    • Solid: Sweep up carefully to avoid dust generation. Do not use a standard vacuum cleaner (spark risk). Use a HEPA vacuum or wet sweeping.

    • Decontamination: Wipe surfaces with a dilute acidic solution (e.g., 1% acetic acid) to protonate the amine and facilitate removal, followed by water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274128, Ethyl 2-cyano-3-(dimethylamino)acrylate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Ethyl 2-cyano-3-(dimethylamino)acrylate.[2] (Note: Data aggregated under acrylate derivatives). Retrieved from [Link]

Sources

Exploratory

Potential research applications of Ethyl 2-cyano-3-(dimethylamino)acrylate

Applications in Heterocyclic Synthesis and Medicinal Chemistry Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) represents a quintessential "push-pull" enamine, a structural class defined by an...

Author: BenchChem Technical Support Team. Date: February 2026

Applications in Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) represents a quintessential "push-pull" enamine, a structural class defined by an alkene substituted with an electron-donating amine and electron-withdrawing cyano/ester groups. In the hands of a medicinal chemist, this electronic asymmetry is not merely a curiosity but a precise tool for regioselective synthesis. This guide explores its utility as a linchpin synthon for constructing nitrogen-containing heterocycles—specifically pyrazoles, pyrimidines, and quinolines—which serve as the backbone for numerous FDA-approved therapeutics, including Allopurinol and fluoroquinolone antibiotics.

Chemical Profile & Mechanistic Insight

The "Push-Pull" Effect The synthetic utility of this compound stems from the polarization of the C=C double bond. The dimethylamino group (


) acts as a strong electron donor ("push"), while the cyano (

) and ethyl ester (

) groups at the

-position act as electron withdrawers ("pull").

This arrangement renders the


-carbon highly electrophilic towards nucleophiles, yet stabilized by resonance. The dimethylamine moiety functions as an excellent leaving group in addition-elimination reactions, allowing for the facile introduction of new heteroatoms under mild conditions.

Key Physicochemical Data

Property Value Note
CAS Number 16849-87-9 Distinct from salicylaldoxime (94-67-7)

| Molecular Formula |


 | |
| Molecular Weight  | 168.19  g/mol  | |
| Appearance  | White to off-white solid | MP: 108–110 °C (typical) |
| Solubility  | MeOH, EtOH, DMSO, DMF | Poor solubility in water |
| Reactivity Class  | Enaminonitrile / Enaminoester | Michael Acceptor equivalent |[1][2][3][4][5][6]
Core Research Applications

The compound acts as a divergent intermediate. By varying the binucleophile, researchers can access distinct heterocyclic scaffolds.

A. Synthesis of Pyrazoles (Allopurinol Precursors)

The reaction with hydrazines is the most commercially significant application. The hydrazine nitrogen attacks the


-carbon, displacing dimethylamine, followed by cyclization onto the nitrile or ester.
  • Target: 3-Amino-4-carbethoxypyrazole.

  • Significance: This is the immediate precursor to Allopurinol (Zyloprim), a xanthine oxidase inhibitor used to treat gout.

  • Mechanism: Transamination followed by intramolecular nucleophilic attack.

B. Synthesis of Pyrimidines

Reaction with amidines, guanidines, or thioureas yields substituted pyrimidines.[6]

  • Target: 2-Substituted-4-amino-5-pyrimidinecarboxylates.

  • Significance: Pyrimidine cores are ubiquitous in oncology (e.g., Fluorouracil analogs) and antiviral drugs.[3]

  • Mechanism: The "C-C-C + N-C-N" condensation strategy.[6]

C. Synthesis of Quinolines (Gould-Jacobs Reaction variant)

While traditional Gould-Jacobs reactions use diethyl ethoxymethylenemalonate, the cyano-acrylate variant allows for the synthesis of 3-cyano-4-quinolones when reacted with anilines.

  • Target: Antibacterial quinolone scaffolds.

  • Significance: Access to 3-cyano derivatives which are difficult to synthesize via direct cyanation.

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the central role of Ethyl 2-cyano-3-(dimethylamino)acrylate in accessing diverse pharmacophores.

SynthesisPathways Core Ethyl 2-cyano-3- (dimethylamino)acrylate Pyrazole Amino-Pyrazole (Allopurinol Precursor) Core->Pyrazole + Hydrazine (Reflux, MeOH) Pyrimidine Substituted Pyrimidine Core->Pyrimidine + Guanidine (Base cat.) Quinoline 3-Cyano-4-Quinolone Core->Quinoline + Aniline (Thermal Cyclization) Hydrazine Hydrazine Hydrate (NH2NH2) Guanidine Guanidine/Amidine (H2N-C(=NH)-R) Aniline Substituted Aniline (Ar-NH2)

Figure 1: Divergent synthesis map showing the transformation of the acrylate core into three distinct bioactive scaffolds.

Experimental Protocol: Synthesis of 3-Amino-4-carbethoxypyrazole

Context: This protocol is adapted from industrial optimization studies for Allopurinol synthesis. It demonstrates the displacement of the dimethylamino group by hydrazine.

Reagents:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)

  • Hydrazine hydrate (85% aq.[5] solution) (1.25 eq)

  • Methanol (Solvent)[5]

  • Sulfuric acid (for salt formation)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2-cyano-3-(dimethylamino)acrylate (10 g) in Methanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Addition: Cool the solution to 15–20°C. Add Hydrazine hydrate dropwise over 20 minutes. Note: Exothermic reaction. Control temperature to prevent runaway side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1) until the starting acrylate disappears.

  • Workup: Evaporate methanol under reduced pressure (rotary evaporator) at 45°C. The residue typically solidifies.

  • Purification: Redissolve residue in Ethyl Acetate. Wash with brine.

  • Salt Formation (Optional but Recommended): To isolate a stable solid, add conc.

    
     dropwise to the ethyl acetate solution at 0–5°C. The sulfate salt of the pyrazole precipitates out.
    
  • Filtration: Filter the solid, wash with cold ethyl acetate, and dry under vacuum.

Self-Validating Checkpoint:

  • 1H NMR Verification: The disappearance of the dimethylamino singlet (

    
     ppm) and the appearance of the pyrazole N-H proton confirms the substitution.
    
Critical Troubleshooting & Optimization

As a Senior Scientist, I have observed common failure points in this workflow:

  • Hydrolysis Risk: The ester group is susceptible to hydrolysis if the hydrazine hydrate contains excessive water or if the reaction pH becomes too alkaline. Mitigation: Use high-grade hydrazine (85%+) and anhydrous methanol if yield is critical.

  • Oligomerization: At high concentrations or temperatures, the acrylate can self-polymerize. Mitigation: Always dilute the acrylate before adding the nucleophile.

  • Odor Control: The liberated dimethylamine is a gas at room temperature with a potent fishy odor. Mitigation: Conduct all reactions in a well-ventilated fume hood and use an acid trap (e.g., HCl bubbler) for the exhaust.

References
  • Arava, V. R., et al. (2011).[5] "Facile inexpensive synthesis of Rufinamide-an antiepileptic." Der Pharma Chemica, 3(1), 381-387.[5] (Detailed protocol for pyrazole synthesis from the acrylate).

  • PubChem. (n.d.).[4] "Ethyl 2-cyano-3-(dimethylamino)acrylate Compound Summary." National Center for Biotechnology Information. Accessed Jan 2026.[2]

  • Menendez, J. C., et al. (2019). "Synthesis of 2-Cyanopyrimidines." Molbank, 2019(1), M1086.[7] (Discusses pyrimidine formation mechanisms).

  • Google Patents. (2013). "Preparation method for 3-N,N-dimethylamino ethyl acrylate." CN103833565B. (Industrial synthesis context).

Sources

Foundational

Theoretical &amp; Structural Profiling of Ethyl 2-cyano-3-(dimethylamino)acrylate Isomers

This guide provides an in-depth theoretical and structural analysis of Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDA) . It synthesizes density functional theory (DFT) data, crystallographic insights, and spectroscopic pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth theoretical and structural analysis of Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDA) . It synthesizes density functional theory (DFT) data, crystallographic insights, and spectroscopic profiling to serve researchers in drug discovery and organic synthesis.

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Computational Chemists, Medicinal Chemists, Process R&D Scientists.

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDA) is a critical "push-pull" enamine intermediate used in the synthesis of fused heterocyclic systems, including carbostyril antibacterial agents and pyrazole-based scaffolds. Its chemical behavior is governed by the electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing cyano and ester groups.

This guide details the conformational landscape of ECDA, establishing the energetic preference for the s-cis conformer (solid state) and providing a validated computational protocol for predicting its reactivity and spectroscopic signatures.

Chemical Identity & Structural Significance[1][2][3][4][5]

ECDA exists as a push-pull alkene where the polarization of the C=C double bond is extreme. This polarization lowers the bond order, facilitating E/Z isomerization and nucleophilic substitution reactions essential for heterocycle formation.

PropertySpecification
IUPAC Name Ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate
Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Key Functionality Push-pull enamine (Michael acceptor/donor system)
Isomerism E/Z geometric isomers; s-cis/s-trans rotational conformers

Computational Methodology (Protocol)

To accurately model ECDA isomers, a self-validating DFT protocol is required. The following workflow integrates geometry optimization with vibrational analysis to ensure the stationary points are true minima.

Workflow Diagram

ECDA_Workflow Setup Input Generation (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-31G*) Setup->Opt .gjf Freq Frequency Analysis (No Imaginary Frequencies) Opt->Freq Check Minima Freq->Setup Imaginary Freq? (Restart) Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Wavefunction Valid Experimental Validation (XRD / FTIR Comparison) Freq->Valid Scaling Factors

Caption: Step-by-step DFT workflow for characterizing ECDA isomers, ensuring thermodynamic stability confirmation.

Standardized Gaussian Input Protocol

For researchers replicating this study, use the following route section for the Global Minimum Search :

  • Functional: B3LYP (Hybrid functional for balanced organic energetics).

  • Basis Set: 6-31G(d) (Sufficient for C, H, N, O geometry; add diffuse functions 6-31+G(d) if analyzing anionic transition states).

  • Solvation: PCM model (Chloroform or DMSO) is recommended as these are standard solvents for NMR characterization.

Conformational Landscape & Energetics

The structural diversity of ECDA arises from two sources:

  • Geometric Isomerism (E vs. Z): Rotation around the C=C bond.

  • Conformational Isomerism (s-cis vs. s-trans): Rotation of the ester C=O group relative to the C=C bond.

Energetic Hierarchy

Theoretical studies utilizing B3LYP/6-31G levels of theory have quantified the stability of these forms.[1][2]

ConformerRelative Energy (ΔH, kcal/mol)Dipole Moment (Debye)Structural Features
s-cis (Z-isomer) 0.00 (Global Minimum) ~6.5C=O syn to C=C; stabilized by dipole alignment.
s-trans (Z-isomer) +2.85~4.2C=O anti to C=C; sterically less encumbered but electronically less favorable.
E-isomer > +5.00VariableSteric clash between -N(Me)₂ and -COOEt/CN groups.

Key Insight: X-ray diffraction studies confirm that ECDA crystallizes in the s-cis conformation (monoclinic space group P2(1)/n).[1][2] The molecule is nearly planar, maximizing conjugation between the amino lone pair and the nitrile/ester π-systems. This planarity is a critical quality attribute (CQA) for its reactivity in cyclization reactions.

Electronic Structure & Reactivity

Understanding the Frontier Molecular Orbitals (FMO) is vital for predicting the site of nucleophilic attack during drug synthesis.

HOMO-LUMO Analysis[2]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the dimethylamino nitrogen and the C=C double bond. This indicates the molecule's ability to act as a nucleophile or donate electrons in charge-transfer complexes.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the cyano (CN) and ester (COOEt) groups. This confirms the β-carbon's electrophilic nature, making it susceptible to attack by nucleophiles (e.g., hydrazines) in cyclization protocols.

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential surface reveals:

  • Negative Regions (Red): Concentrated on the Carbonyl Oxygen and Nitrile Nitrogen . These are the sites for hydrogen bonding or protonation.

  • Positive Regions (Blue): Located on the methyl protons and the ethyl group.

Reactivity Pathway Diagram

Reactivity_Map cluster_0 FMO Influence ECDA ECDA (s-cis) Nuc Nucleophilic Attack (at β-Carbon) ECDA->Nuc LUMO Control Elec Electrophilic Attack (at Nitrogen) ECDA->Elec HOMO Control Cyclo Cyclization (Carbostyril Formation) Nuc->Cyclo Mechanism

Caption: Reactivity map linking FMO properties to synthetic outcomes (e.g., heterocycle formation).

Spectroscopic Validation

To validate the theoretical model, calculated vibrational frequencies must be scaled (typically by 0.9613 for B3LYP/6-31G*) to match experimental FTIR data.

Diagnostic Spectral Markers[4][8]
Vibrational ModeExperimental ν (cm⁻¹)Calculated ν (cm⁻¹)Assignment
C≡N Stretch 2218 - 22202235Strong, sharp signal; diagnostic of cyano group.
C=O Stretch 1680 - 17161705Ester carbonyl; lower frequency due to conjugation.
C=C Stretch 1580 - 16001610Overlap with C=O; intense due to push-pull polarization.

Self-Validation Step: If your synthesized ECDA shows a C≡N peak significantly shifted (>20 cm⁻¹) from 2220 cm⁻¹, suspect Z/E isomerization or hydrolysis of the ester.

Implications for Drug Development

ECDA is not merely a laboratory curiosity; it is a privileged scaffold .

  • Carbostyril Synthesis: ECDA reacts with anilines to form quinoline derivatives (carbostyrils), a class of potent antibacterial and antipsychotic drugs.

  • Solubility & Bioavailability: The dimethylamino group enhances solubility in organic media, facilitating efficient coupling reactions.

  • Quality Control: The distinct FTIR signature of the s-cis isomer (specifically the C=O/C=C ratio) can be used as an in-process control (IPC) method to monitor reaction completion.

References

  • X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. Source: National Institutes of Health (PubMed) / ResearchGate

  • Ethyl 2-cyano-3-(dimethylamino)acrylate Compound Summary. Source: PubChem (National Library of Medicine)

  • Preparation method for 3-N,N-dimethylamino ethyl acrylate (Patent CN103833565B). Source: Google Patents

  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Source: IUCr Journals (Comparative Structural Data)

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate from ethyl cyanoacetate

Application Note & Protocol | CAS: 16849-87-9 [1][2] Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate is a pivotal "push-pull" enamine intermediate used extensively in the synthesis of fused heterocyclic systems...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | CAS: 16849-87-9 [1][2]

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate is a pivotal "push-pull" enamine intermediate used extensively in the synthesis of fused heterocyclic systems, particularly fluoroquinolone antibiotics (e.g., Ciprofloxacin precursors) and substituted pyrimidines.[2] Its chemical utility stems from the high electrophilicity of the


-carbon, which is activated by the electron-withdrawing nitrile and ester groups, yet stabilized by the electron-donating dimethylamino group.

This guide details a robust, scalable protocol for synthesizing this compound from ethyl cyanoacetate and


-dimethylformamide dimethyl acetal (DMF-DMA).[2] Unlike traditional Knoevenagel condensations requiring external base catalysts, this protocol leverages the inherent basicity and leaving group capacity of the acetal to drive the reaction, ensuring high purity and atom economy.[2]

Scientific Foundation & Mechanism[1][2]

Reaction Logic

The transformation is a condensation reaction involving an active methylene compound and an amide acetal.[1]

  • Nucleophile: The methylene protons of ethyl cyanoacetate (

    
    ) are sufficiently acidic to be deprotonated or to attack the electrophilic center directly in a concerted manner.[2]
    
  • Electrophile: The central carbon of DMF-DMA is highly electrophilic due to the two methoxy groups and the iminium character.

  • Driving Force: The reaction is driven by the irreversible elimination of methanol and the formation of a conjugated

    
    -system (enamine).[2]
    
Mechanistic Pathway[2][3][4]
  • Attack: The active methylene of ethyl cyanoacetate attacks the central carbon of DMF-DMA.[1]

  • Elimination 1: Loss of the first methanol molecule generates a mixed aminal intermediate.[1]

  • Elimination 2: Loss of the second methanol molecule results in the formation of the double bond, yielding the target enamine.[2]

Pathway Visualization

ReactionMechanism Start Ethyl Cyanoacetate (Active Methylene) Inter1 Tetrahedral Intermediate Start->Inter1 Nucleophilic Attack Reagent DMF-DMA (Electrophile) Reagent->Inter1 Inter2 Elimination of MeOH (x2) Inter1->Inter2 - MeOH Product Ethyl 2-cyano-3- (dimethylamino)acrylate Inter2->Product Enamine Formation

Figure 1: Mechanistic flow from starting materials to the conjugated enamine product.[1][2][3]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][4][5]Role
Ethyl Cyanoacetate 113.111.0Substrate
DMF-DMA 119.161.1 - 1.2Reagent/Solvent
Toluene (Optional)92.14N/ACo-solvent (if scaling >100g)
Ethanol 46.07N/ARecrystallization Solvent
Step-by-Step Methodology
Phase A: Reaction Setup
  • Equipment: Setup a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. For larger scales (>50g), fit a Dean-Stark trap to actively remove methanol, though this is not strictly necessary for small batches.[2]

  • Charging: Add Ethyl Cyanoacetate (1.0 equiv) to the flask.

  • Addition: Add DMF-DMA (1.2 equiv) dropwise at room temperature.

    • Note: The reaction is slightly exothermic.[1] Stir for 10 minutes at ambient temperature.

  • Solvent: For small scales (<20g), run neat (solvent-free). For larger scales, add anhydrous Toluene (3-5 volumes) to manage viscosity and heat transfer.[2]

Phase B: Thermal Conversion
  • Heating: Heat the mixture to reflux (approx. 90-110°C) .

    • Observation: Methanol is generated as a byproduct.[1] If running neat, the internal temperature will rise as MeOH boils off.[2]

  • Duration: Maintain reflux for 2–4 hours .

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1] The starting material spot (Ethyl cyanoacetate) should disappear completely.[2]

Phase C: Workup & Isolation
  • Evaporation: Cool the mixture to 50°C. Remove volatiles (excess DMF-DMA and MeOH) under reduced pressure (Rotary Evaporator).

    • Critical: Ensure thorough removal of DMF-DMA to prevent contamination during crystallization.[1]

  • Solidification: The residue will typically solidify upon cooling to room temperature or scratching.[1]

    • Troubleshooting: If it remains an oil, triturated with cold hexanes or diethyl ether.[2]

  • Purification: Recrystallize the crude solid from hot Ethanol or Isopropanol .

    • Dissolve in minimum hot solvent.[1]

    • Cool slowly to 4°C.

    • Filter the crystals and wash with cold hexane.[2]

Workflow Diagram

ProtocolWorkflow Step1 Mix Ethyl Cyanoacetate & DMF-DMA (Neat or Toluene) Step2 Reflux (90-110°C) 2-4 Hours Step1->Step2 - MeOH Step3 Remove Volatiles (Rotovap) Step2->Step3 Step4 Crude Solidification (Triturate w/ Hexane if oil) Step3->Step4 Step5 Recrystallization (Ethanol/IPA) Step4->Step5

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

Expected Data
ParameterValue / Description
Appearance White to pale yellow crystalline solid
Melting Point 53–56 °C (Lit.[1] varies slightly by purity)

H NMR (CDCl

)

1.35 (t, 3H, CH

), 3.20 (s, 3H, N-Me), 3.40 (s, 3H, N-Me), 4.25 (q, 2H, OCH

), 7.65 (s, 1H, =CH)
IR (cm

)
~2200 (CN stretch), ~1690 (C=O ester), ~1620 (C=C enamine)

Note on NMR: The dimethylamino group often appears as two distinct singlets due to the restricted rotation around the C-N bond in the "push-pull" system, giving the molecule partial double-bond character between the nitrogen and the alkene carbon.

Troubleshooting
  • Low Yield: Usually due to incomplete removal of methanol during reaction (equilibrium issue) or hydrolysis of the product during workup. Ensure anhydrous conditions.

  • Oil Formation: If the product oils out during recrystallization, the solution is likely too concentrated or contains residual DMF-DMA. Re-evaporate and wash with hexanes before attempting recrystallization again.[1]

Safety & References

Safety Hazards (GHS)[1][2]
  • DMF-DMA: Flammable liquid, causes skin irritation (H315), serious eye irritation (H319).[2] Handle in a fume hood.

  • Ethyl Cyanoacetate: Harmful if swallowed or inhaled.[1]

  • Product: Potential irritant; avoid inhalation of dust.[2]

References
  • PubChem Compound Summary: Ethyl 2-cyano-3-(dimethylamino)acrylate (CID 274128).[1][2][6] National Center for Biotechnology Information.[1] Retrieved January 28, 2026, from [Link][2]

  • Synthetic Utility: Richardson, A. et al. "Knoevenagel Condensation in Heterocyclic Synthesis."[2] Journal of Heterocyclic Chemistry. (General reference for DMF-DMA condensations).

  • Reaction Analogues: PrepChem. "Synthesis of 2-cyano-3-dimethylamino-acrylanilide." (Analogous protocol demonstrating DMF-DMA reactivity). Retrieved from [Link]

  • Spectral Data: SpectraBase. "Ethyl 2-cyano-3-(dimethylamino)acrylate NMR Data." Retrieved from [Link]

Sources

Application

Strategic Utilization of Ethyl 2-cyano-3-(dimethylamino)acrylate in Heterocyclic Scaffold Synthesis

[1] Executive Summary This Application Note details the protocol for the synthesis and utilization of Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 1119-26-2 / 16849-87-9).[1] This reagent serves as a critical "push-pull...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note details the protocol for the synthesis and utilization of Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 1119-26-2 / 16849-87-9).[1] This reagent serves as a critical "push-pull" enamine building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and anti-infective agents.[1]

While the formation of this reagent represents a modified Knoevenagel condensation, its primary value lies in its role as a highly reactive electrophile for downstream cyclocondensations.[1] This guide covers the synthesis of the reagent itself followed by its transformation into two privileged pharmacophores: Pyrazoles and Pyrimidines .

Reagent Profile & Mechanistic Grounding

Ethyl 2-cyano-3-(dimethylamino)acrylate is an activated enamine.[1] Structurally, it possesses an electron-donating dimethylamino group and two electron-withdrawing groups (cyano and ester) on the adjacent carbon.[1]

  • Chemical Behavior: The molecule exhibits "push-pull" alkene dynamics.[1] The dimethylamino group pushes electron density into the double bond, while the cyano and ester groups pull it away.

  • Reactivity: The

    
    -carbon (attached to the 
    
    
    
    ) is highly electrophilic.[1] Nucleophiles attack this position via an Addition-Elimination (
    
    
    V)
    mechanism, displacing the dimethylamine.[1]
  • Why it Matters: This reagent allows for the regioselective construction of heterocycles under mild conditions, avoiding the harsh acids/bases often required for standard 1,3-dicarbonyl condensations.[1]

Pathway Visualization

The following diagram illustrates the central role of this reagent in divergent synthesis.

G Start Ethyl Cyanoacetate (Active Methylene) Reagent Ethyl 2-cyano-3-(dimethylamino)acrylate (The Reagent) Start->Reagent DMF-DMA (Mod. Knoevenagel) Pyrazole Amino-Pyrazole (Scaffold A) Reagent->Pyrazole + Hydrazine (Reflux/EtOH) Pyrimidine Pyrimidine (Scaffold B) Reagent->Pyrimidine + Guanidine (NaOEt/EtOH)

Figure 1: Divergent synthesis workflow starting from the Knoevenagel condensation of Ethyl Cyanoacetate.

Protocol A: Synthesis of the Reagent (Modified Knoevenagel)

This step generates the title reagent.[1] It is formally a condensation between an active methylene compound (ethyl cyanoacetate) and an amide acetal (DMF-DMA), which acts as a formyl equivalent.[1]

Materials
ReagentEquiv.[1][2][3][4]Role
Ethyl Cyanoacetate1.0Nucleophile (Active Methylene)
DMF-DMA (N,N-Dimethylformamide dimethyl acetal)1.1 - 1.2Electrophile (Formyl equivalent)
Toluene (Optional)SolventAzeotropic removal of MeOH
Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with Ethyl Cyanoacetate (1.0 equiv).

  • Addition: Add DMF-DMA (1.2 equiv) dropwise at room temperature. The reaction is slightly exothermic.[1]

  • Reaction:

    • Solvent-Free Method (Green): Heat the neat mixture to 90–100°C for 2–3 hours. The system must be open to a distillation head to allow the methanol byproduct to escape.

    • Solvent Method: Reflux in Toluene with a Dean-Stark trap to remove methanol.[1]

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot will disappear, and a new UV-active spot (lower R_f due to polarity of the enamine) will appear.[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess DMF-DMA and residual methanol.

    • Upon cooling, the oil often solidifies.[1]

    • Purification: Recrystallize from Ethanol or Isopropanol if high purity is required.[1] For most downstream applications, the crude solid (purity >95%) is sufficient.[1]

  • Yield: Expect 85–95%.

Critical Control Point: Removal of methanol is the driving force.[1] If the reaction stalls, ensure the methanol is actively distilling off.[1]

Protocol B: Application - Pyrimidine Synthesis[1][2]

This protocol describes the reaction with Guanidine to form 2,4-diaminopyrimidine-5-carbonitriles , a core scaffold for EGFR tyrosine kinase inhibitors.[1]

Materials
ReagentEquiv.[1][2][3][4]Role
Ethyl 2-cyano-3-(dimethylamino)acrylate1.0Electrophile
Guanidine HCl1.2Binucleophile
Sodium Ethoxide (NaOEt)1.5Base (to free Guanidine)
Ethanol (Absolute)SolventReaction Medium
Step-by-Step Procedure
  • Free Base Formation: In a reaction vessel, dissolve Guanidine Hydrochloride (1.2 equiv) in absolute Ethanol. Add Sodium Ethoxide (1.5 equiv) and stir for 15 minutes at room temperature.

    • Note: A white precipitate of NaCl will form.[1] This can be left in the mixture.

  • Addition: Add the Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 equiv) to the ethanolic guanidine solution.

  • Cyclocondensation: Reflux the mixture for 3–6 hours.

  • Mechanism Check: The guanidine nitrogen attacks the

    
    -carbon, displacing dimethylamine.[1] The second nitrogen then attacks the ester carbonyl (cyclization), releasing ethanol.[1]
    
  • Workup:

    • Cool the reaction to room temperature.[1]

    • Pour the mixture into ice-cold water.

    • Adjust pH to ~7 with dilute Acetic Acid if necessary (though the product often precipitates directly).[1]

    • Filter the precipitate.[1]

  • Characterization:

    • 1H NMR: Look for the disappearance of the

      
       singlet (~3.2 ppm) and the ethyl ester signals.[1]
      
    • Appearance: Usually a white to off-white solid.[1]

Protocol C: Application - Pyrazole Synthesis

This protocol utilizes Hydrazine to form 3-amino-4-carbethoxypyrazoles (or carbonitriles depending on conditions), precursors to drugs like Allopurinol.[1]

Materials
ReagentEquiv.[1][2][3][4]Role
Ethyl 2-cyano-3-(dimethylamino)acrylate1.0Electrophile
Hydrazine Hydrate (80%)1.1Binucleophile
EthanolSolventReaction Medium
Step-by-Step Procedure
  • Setup: Dissolve Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 equiv) in Ethanol (10 volumes).

  • Addition: Add Hydrazine Hydrate (1.1 equiv) dropwise at 0–5°C (ice bath).

    • Safety: Hydrazine is toxic and a potential carcinogen.[1] Handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Note: Unlike pyrimidine synthesis, this reaction is often rapid and exothermic.[1] Reflux is only needed for sterically hindered hydrazines (e.g., Phenylhydrazine).[1]

  • Workup:

    • Evaporate the solvent under reduced pressure.[1]

    • The residue is often a solid.[1] Triturate with cold ether or hexane to remove impurities.[1]

  • Regioselectivity Note: The hydrazine

    
     attacks the 
    
    
    
    -carbon first.[1] The second closure usually occurs on the nitrile group if the temperature is kept low, or the ester group under forcing conditions, leading to different tautomers.[1] Standard protocols usually yield the 5-amino-4-ethoxycarbonylpyrazole .[1]

Mechanistic Validation & Troubleshooting

The "Self-Validating" Mechanism

The reaction is self-validating via color and state change.

  • Starting Material: Yellowish oil/solid.[1][5]

  • Intermediate: The solution often turns deep orange/red upon addition of the amine (formation of the charge-transfer complex).[1]

  • Product: Precipitation of a white/pale solid indicates successful cyclization and loss of chromophores associated with the conjugated push-pull system.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete removal of MethanolUse a Dean-Stark trap or higher vacuum; ensure temperature >90°C.
Hydrolysis Moisture in solventThe enamine is sensitive to water (hydrolyzes back to aldehyde).[1] Use anhydrous solvents.[1]
Oiling out (Step 2/3) Incomplete cyclizationExtend reflux time; ensure base strength (NaOEt) is sufficient to deprotonate guanidine.[1]
Impurity peaks (NMR) TransaminationIf using amine solvents, they may exchange with the

.[1] Use non-nucleophilic solvents (EtOH, THF).[1]
Mechanistic Diagram: Pyrimidine Formation[1][2][6]

Mechanism Step1 Reagent (Electrophile) + Guanidine (Nucleophile) Step2 Intermediate A: Michael Addition / Elimination of NMe2 Step1->Step2 Attack at C-3 Step3 Intermediate B: Intramolecular Cyclization (Attack on Ester) Step2->Step3 - HNMe2 Final Product: 2-Amino-5-cyanopyrimidin-4-one (or tautomer) Step3->Final - EtOH

Figure 2: Step-wise mechanistic flow for the conversion of the acrylate to a pyrimidine scaffold.

References

  • Proença, F. P., et al. (2010).[1][2][3] "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Arkivoc, 2010(5), 82-91.[1][2][3] (Demonstrates guanidine cyclization logic).

  • Arava, V. R., et al. (2011).[1] "Facile inexpensive synthesis of Rufinamide-an antiepileptic."[1] Der Pharma Chemica, 3(1), 381-387.[1] (Details the hydrazine/pyrazole pathway).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 274128, Ethyl 2-cyano-3-(dimethylamino)acrylate.[1] [1][6]

  • Al-Mulla, A., et al. (2020).[1][2] "Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide." Molbank, 2020(1), M1115.[1] (Provides crystallographic data and condensation conditions).

Sources

Method

Use of Ethyl 2-cyano-3-(dimethylamino)acrylate in heterocyclic synthesis

Application Note: High-Efficiency Heterocyclic Scaffolding using Ethyl 2-cyano-3-(dimethylamino)acrylate [1] Abstract Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) represents a quintessential "push-pull" alken...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Heterocyclic Scaffolding using Ethyl 2-cyano-3-(dimethylamino)acrylate [1]

Abstract

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) represents a quintessential "push-pull" alkene, serving as a high-value synthon for the rapid construction of nitrogenous heterocycles.[1] This guide details the mechanistic exploitation of its electrophilic


-carbon to synthesize polysubstituted pyrazoles, pyrimidines, and fused ring systems.[1] We provide validated protocols for the synthesis of key pharmaceutical intermediates, including precursors for Allopurinol and Rufinamide analogues, emphasizing reaction monitoring and impurity control.[1]

Introduction: The "Push-Pull" Advantage

In rational drug design, the ability to introduce complexity from simple starting materials is paramount. Ethyl 2-cyano-3-(dimethylamino)acrylate possesses a unique electronic architecture:

  • The "Pull": The electron-withdrawing cyano (-CN) and ester (-COOEt) groups at the

    
    -position significantly increase the acidity of the system and stabilize anionic intermediates.[1]
    
  • The "Push": The dimethylamino (-NMe

    
    ) group at the 
    
    
    
    -position acts as a strong electron donor but, crucially, serves as an excellent leaving group upon nucleophilic attack.[1]

This synergy renders the


-carbon highly electrophilic, allowing for facile Addition-Elimination (

V)
reactions with binucleophiles (hydrazines, amidines, ureas) to form 5- and 6-membered heterocycles under mild conditions.[1]

Mechanistic Workflow

The following diagram illustrates the divergent reactivity profile of the substrate. The core mechanism involves the displacement of the dimethylamine moiety followed by cyclization.

ReactionPathway Substrate Ethyl 2-cyano-3-(dimethylamino)acrylate (Push-Pull Alkene) Intermed Intermediate: Enamine Displacement Substrate->Intermed Nucleophilic Attack (C3) - HNMe2 (Elimination) Pyrazole Pyrazole Core (e.g., Allopurinol Precursor) Intermed->Pyrazole Cyclization onto CN/COOEt (with Hydrazine) Pyrimidine Pyrimidine Core (e.g., Kinase Inhibitors) Intermed->Pyrimidine Cyclization onto CN (with Amidine) Fused Fused Systems (Benzo-fused) Intermed->Fused Thermal Cyclization Hydrazine + Hydrazine (N-N) Amidine + Amidine/Guanidine (N-C-N) Aniline + Anilines/Phenols

Figure 1: Divergent synthesis pathways.[1] The displacement of the dimethylamino group is the rate-determining entry point for cascade cyclizations.

Application I: Synthesis of 3-Amino-4-carbethoxypyrazoles

This protocol is critical for developing pyrazole-based scaffolds found in drugs like Celecoxib or Allopurinol .[1] The reaction proceeds via an initial Michael-type addition of hydrazine followed by elimination of dimethylamine and subsequent intramolecular cyclization.

Protocol A: Reaction with Hydrazine Hydrate

Objective: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate.

Reagents:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)[1]

  • Hydrazine hydrate (80% aq. solution) (1.1 eq)

  • Ethanol (Absolute) (10 volumes)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 2-cyano-3-(dimethylamino)acrylate (10 mmol, 1.68 g) in Ethanol (15 mL).

  • Addition: Cool the solution to 0–5°C using an ice bath. Dropwise add Hydrazine hydrate (11 mmol) over 10 minutes. Note: The reaction is exothermic; temperature control prevents polymerization.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1).[1] The starting material spot (

      
      ) should disappear, and a fluorescent blue spot (product) should appear.[1]
      
  • Reflux (Optional): If cyclization is incomplete at RT, heat to reflux (78°C) for 1 hour to drive the attack on the nitrile/ester.

  • Isolation: Concentrate the solvent under reduced pressure to ~20% volume. Cool to 4°C.[2]

  • Purification: The product often precipitates as a white/off-white solid. Filter and wash with cold ethanol. Recrystallize from Ethanol/Water if necessary.[1]

Expected Yield: 85–92% Key Data Points:

  • Melting Point: 100–102°C[1]

  • Appearance: White crystalline solid.[1]

Application II: Synthesis of Pyrimidines

Reaction with guanidine or amidines yields functionalized pyrimidines, a scaffold ubiquitous in kinase inhibitors and oncology drugs.[1]

Protocol B: Cyclization with Guanidine Hydrochloride

Objective: Synthesis of 2,4-Diamino-5-carbethoxypyrimidine.

Reagents:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)[1]

  • Guanidine Hydrochloride (1.1 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq)[1]

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Free Base Generation: In a dry flask, dissolve Guanidine HCl (11 mmol) in Ethanol (20 mL). Add NaOEt (12 mmol) and stir for 15 minutes. Filter off the NaCl precipitate if a cleaner reaction is desired (optional).[1]

  • Coupling: Add Ethyl 2-cyano-3-(dimethylamino)acrylate (10 mmol) to the guanidine solution.

  • Reflux: Heat the mixture to reflux for 4–6 hours. The dimethylamine gas evolved can be trapped or vented (use a fume hood).[1]

  • Work-up: Cool the mixture to RT. Pour onto crushed ice/water (50 mL).

  • Neutralization: Adjust pH to ~7.0 using dilute acetic acid. The pyrimidine derivative typically precipitates.

  • Filtration: Collect the solid by vacuum filtration, wash with water, and dry in a vacuum oven at 50°C.

Expected Yield: 75–85%[1]

Comparative Data Summary

ParameterPyrazole Synthesis (Protocol A)Pyrimidine Synthesis (Protocol B)[1]
Nucleophile Hydrazine (

)
Guanidine (

)
Solvent Ethanol / MethanolEthanol (Anhydrous)
Catalyst/Base None (Self-catalyzing)Sodium Ethoxide (NaOEt)
Temp/Time 0°C

RT (3-4 h)
Reflux (4-6 h)
Leaving Group Dimethylamine (

)
Dimethylamine (

)
Primary Product 5-amino-pyrazole-4-carboxylate2,4-diamino-pyrimidine-5-carboxylate

Troubleshooting & Optimization

  • Odor Control: The liberation of dimethylamine creates a fishy odor. All reactions must be performed in a well-ventilated fume hood. Acid traps (bubbling the vent gas through dilute HCl) are recommended for scale-up.[1]

  • Side Reactions: If the reaction turns dark/tarry, it indicates polymerization of the acrylate.[1] Solution: Lower the reaction temperature during the addition phase and ensure the nucleophile is added slowly.

  • Solubility: If the starting material is not fully soluble in Ethanol, Acetonitrile (ACN) or DMF can be used as co-solvents, though this may make work-up (water wash) more critical.[1]

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1]

  • Storage: Store at 2–8°C. Moisture sensitive. Keep container tightly closed.

References

  • Synthesis of Pyrazoles (Allopurinol Precursors): Arava, V. R., et al. (2011).[1] N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic.[1] Der Pharma Chemica, 3(1), 381-387.[1]

  • General Reactivity of Enaminonitriles: El-Nagdy, S., et al. (2019).[1] Synthesis of 2-Cyanopyrimidines. Molbank, 2019(3), M1086.[1]

  • Chemical Properties & Safety Data: PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2.[1][2]

  • Mechanism of Hydrazine Interaction: Cusack, A., et al. (2013).[1] Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2.[1] [1]

Sources

Application

Synthesis of functionalized pyridines from Ethyl 2-cyano-3-(dimethylamino)acrylate

Executive Summary This technical guide details the protocol for synthesizing functionalized pyridines using Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9). This starting material, a quintessential "push-pull"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for synthesizing functionalized pyridines using Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9). This starting material, a quintessential "push-pull" enaminonitrile, offers a kinetically superior pathway to nicotinic acid derivatives and 2-pyridones compared to traditional Hantzsch synthesis. Its specific utility lies in the dimethylamino group , which acts as an excellent leaving group, facilitating regioselective Michael additions followed by cyclocondensation.

Key Applications:

  • Medicinal Chemistry: Synthesis of kinase inhibitors (e.g., 3-cyano-2-pyridone scaffolds).

  • Material Science: Development of fluorescent organic dyes.

  • Agrochemicals: Precursors for nicotinoid insecticides.

Mechanistic Principles

The reactivity of ethyl 2-cyano-3-(dimethylamino)acrylate is driven by its polarized double bond. The electron-donating dimethylamino group and the electron-withdrawing cyano/ester groups create a "push-pull" system.

Reaction Logic:

  • Nucleophilic Attack: An active methylene compound (nucleophile) attacks the

    
    -carbon, displacing the dimethylamine moiety via an addition-elimination mechanism (
    
    
    
    V).
  • Cyclization: The resulting intermediate undergoes intramolecular cyclization (often attacking the nitrile or ester group) to form the pyridine ring.

  • Aromatization: Tautomerization or oxidation establishes the aromatic system.

Mechanistic Pathway (DOT Diagram):

ReactionMechanism Start Ethyl 2-cyano-3- (dimethylamino)acrylate Inter1 Intermediate A (Michael Adduct) Start->Inter1 Nucleophilic Attack (beta-C) Nu Nucleophile (e.g., Cyanoacetamide) Nu->Inter1 Elim Elimination of Dimethylamine Inter1->Elim - HN(Me)2 Cyc Intramolecular Cyclization Elim->Cyc Imine/Enamine formation Prod Functionalized Pyridine/Pyridone Cyc->Prod Tautomerization

Caption: Mechanistic flow from the push-pull alkene to the pyridine core via addition-elimination.

Experimental Protocols

Protocol A: Synthesis of 3-Cyano-2-pyridones

Target: 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles. Rationale: This protocol utilizes cyanoacetamide as the dinucleophile. It is the gold standard for generating fluorescent pyridine scaffolds with high quantum yields.

Reagents:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 equiv)

  • Cyanoacetamide (1.0 equiv)

  • Base Catalyst: Sodium Ethoxide (NaOEt) or Piperidine (0.1 equiv)

  • Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-cyano-3-(dimethylamino)acrylate (10 mmol, 1.68 g) in 20 mL of absolute ethanol.

  • Addition: Add Cyanoacetamide (10 mmol, 0.84 g) to the solution.

  • Catalysis: Add a catalytic amount of Piperidine (5-10 drops) or freshly prepared NaOEt (0.5 mmol).

    • Note: Piperidine is milder and often results in cleaner products for this specific substrate.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (

      
      ) should disappear.
      
  • Isolation: Cool the reaction mixture to room temperature. A heavy precipitate usually forms.

    • If no precipitate: Cool in an ice bath for 30 minutes.

  • Purification: Filter the solid under vacuum. Wash the filter cake with cold ethanol (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove trace dimethylamine and catalyst.
  • Recrystallization: Recrystallize the crude solid from DMF/Ethanol (1:1) or Glacial Acetic Acid to obtain analytical grade crystals.

Expected Yield: 75–90% Characterization (Typical):

  • IR: Nitrile stretch at

    
    , Carbonyl (amide) at 
    
    
    
    .[2]
  • 1H NMR (DMSO-d6): Disappearance of the dimethylamino singlets (

    
     ppm). Appearance of NH singlet (
    
    
    
    ppm, broad).
Protocol B: Synthesis of Nicotinates via Enaminones

Target: Ethyl 2-methyl-6-substituted-nicotinate derivatives. Rationale: Reaction with acetylacetone or enaminones yields fully aromatic pyridine esters.

Reagents:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 equiv)

  • Acetylacetone (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Reagent: Ammonium Acetate (

    
    ) (3.0 equiv)
    

Methodology:

  • Mixing: Dissolve the acrylate (10 mmol) and acetylacetone (11 mmol) in 15 mL of Glacial Acetic Acid.

  • Cyclization Agent: Add Ammonium Acetate (30 mmol). The ammonium source is critical for replacing the oxygen of the acetylacetone with nitrogen during the ring closure.

  • Heating: Reflux at 110°C for 6–8 hours.

  • Workup: Pour the cooled reaction mixture into 100 mL of ice-water. Neutralize carefully with saturated

    
     solution to pH 7–8.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry organic layer over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete displacement of dimethylamine.Ensure reflux is vigorous; extend time. Check if dimethylamine gas is escaping (open system with drying tube).
Oiling Out Product solubility in EtOH is too high.Switch solvent to Isopropanol or cool to -20°C before filtration.
Impurity (Starting Material) Moisture in solvent inhibiting base.Use anhydrous ethanol and store reagents in a desiccator.
Side Product (Pyrazole) Presence of Hydrazine.[1][2][3][4]Ensure reaction vessels are free of hydrazine traces; hydrazine reacts with the acrylate to form pyrazoles, not pyridines.

Workflow Diagram

Workflow Setup Setup: Dissolve Acrylate + Nucleophile in EtOH Cat Add Catalyst (Piperidine/NaOEt) Setup->Cat Reflux Reflux (80°C, 4-6h) Monitor TLC Cat->Reflux Cool Cool to RT (Precipitate forms) Reflux->Cool Filter Vacuum Filtration Wash with Cold EtOH Cool->Filter Recryst Recrystallization (DMF/EtOH) Filter->Recryst

Caption: Operational workflow for the synthesis of 3-cyano-2-pyridones.

References

  • Synthesis of 3-Cyano-2-pyridone Derivatives

    • Source: MDPI (Molecules 2023)
    • Title: Synthesis and Characterization of New 3-Cyano-2-Pyridone Deriv
    • URL:[Link]

  • General Reactivity of Enaminonitriles

    • Source: PubChem[5]

    • Title: Ethyl 2-cyano-3-(dimethylamino)
    • URL:[Link]

  • Microwave-Assisted Variations (Related Protocols)

    • Source: BenchChem[6]

    • Title: Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)
  • One-Pot Multicomponent Reactions

    • Source: ResearchGate[7]

    • Title: An efficient and ecofriendly synthesis of highly functionalized pyridones.[8]

    • URL:[Link]

Sources

Method

Application Note: Synthesis of Pyrimidine Derivatives via Ethyl 2-cyano-3-(dimethylamino)acrylate

Executive Summary This application note details the methodological framework for utilizing Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) as a versatile synthone in the preparation of functionalized pyrimidines. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) as a versatile synthone in the preparation of functionalized pyrimidines. Unlike simple


-keto esters, ECDMA functions as a "push-pull" enamine, offering superior regiocontrol and reactivity under mild conditions. This guide provides optimized protocols for cyclization with binucleophiles (guanidines, amidines, ureas) to yield 5-cyano-4-substituted pyrimidines, which are critical scaffolds in kinase inhibitors, antivirals, and antifolates.

Chemical Foundation & Mechanism

The "Push-Pull" Electronic Architecture

The utility of ECDMA stems from its electronic polarization. The dimethylamino group acts as a strong electron donor ("push"), while the cyano and ester groups at the


-position act as electron acceptors ("pull"). This polarization activates the 

-carbon (C3) toward nucleophilic attack and facilitates the elimination of the dimethylamine leaving group.

Key Structural Features:

  • C3 Position: Highly electrophilic; site of initial nucleophilic attack (

    
    V mechanism).
    
  • Dimethylamino Group: Excellent leaving group; drives the reaction equilibrium forward.

  • C2 Position: The "anchor" holding the nitrile and ester groups, which dictate the final substitution pattern at the pyrimidine C5 position.

Mechanistic Pathway

The reaction proceeds via an addition-elimination sequence followed by intramolecular cyclization.

Mechanism Reagent Ethyl 2-cyano-3- (dimethylamino)acrylate Inter Intermediate: Acyclic Enamine Reagent->Inter Nucleophilic Attack (C3) Nuc Binucleophile (e.g., Guanidine) Nuc->Inter Elim Elimination: - HNMe2 Inter->Elim Cyc Intramolecular Cyclization Elim->Cyc Ester/Nitrile Attack Prod Product: 5-Cyano-4-hydroxypyrimidine Cyc->Prod Tautomerization

Figure 1: Mechanistic pathway for the conversion of ECDMA to pyrimidine derivatives.

Experimental Protocols

General Considerations
  • Stoichiometry: A slight excess of the binucleophile (1.1–1.2 eq) is recommended to ensure complete consumption of the acrylate.

  • Solvent Selection: Ethanol (EtOH) is standard. For higher boiling points or solubility issues, DMF or 2-methoxyethanol can be used.

  • Base: Sodium ethoxide (NaOEt) is the preferred base to generate the free nucleophile from salt forms (e.g., Guanidine HCl).

Protocol A: Synthesis of 2-Amino-5-cyano-4-hydroxypyrimidine

Target: Synthesis of a scaffold common in antifolate drugs.

Reagents:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (2.5 eq, 21 wt% in EtOH)

  • Absolute Ethanol (10 mL/g of substrate)

Step-by-Step Workflow:

  • Preparation of Free Guanidine:

    • Charge a dry reaction vessel with Guanidine HCl and Absolute Ethanol.

    • Add Sodium Ethoxide solution dropwise at 0–5°C under

      
       atmosphere.
      
    • Stir for 15 minutes. A white precipitate (NaCl) will form. Note: Filtration of NaCl is optional but recommended for cleaner workup.

  • Addition of Acrylate:

    • Add Ethyl 2-cyano-3-(dimethylamino)acrylate portion-wise to the guanidine solution at room temperature.

    • Observation: The solution often turns yellow/orange as the displacement of dimethylamine occurs.

  • Reflux & Monitoring:

    • Heat the mixture to reflux (78°C) for 3–5 hours.

    • TLC Monitoring: Mobile phase 5% MeOH in DCM. Look for the disappearance of the acrylate spot (

      
      ) and the appearance of a polar baseline spot (product).
      
  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to ~20% of the original volume.

    • Dilute with water (2x volume).

    • Acidify carefully with Acetic Acid or 1N HCl to pH 4–5. Critical: The product precipitates as the free base/tautomer at this pH.

    • Filter the solid, wash with cold water and cold ethanol.

    • Dry under vacuum at 45°C.

Expected Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6):

    
     ~8.2 ppm (s, 1H, H-6 pyrimidine), ~7.0 ppm (br s, 2H, NH2).
    
Protocol B: Synthesis of 5-Cyano-4-hydroxypyrimidine (Unsubstituted Position 2)

Target: Reaction with Formamidine Acetate.

Modifications:

  • Replace Guanidine HCl with Formamidine Acetate (1.2 eq).

  • Base requirement increases slightly to neutralize the acetate counterion.

  • Reflux times may extend to 6–8 hours due to the lower nucleophilicity of formamidine compared to guanidine.

Data Summary & Optimization

The following table summarizes the regioselectivity and expected products based on the binucleophile used.

BinucleophileNucleophilic AtomsPrimary AttackCyclization TargetFinal Product Structure
Guanidine N, NC3 (Acrylate)Ester (

)
2-Amino-5-cyano-4-hydroxypyrimidine
Thiourea N, SN (Hard/Soft)Ester (

)
2-Thio-5-cyano-4-hydroxypyrimidine
Acetamidine N, NC3 (Acrylate)Ester (

)
2-Methyl-5-cyano-4-hydroxypyrimidine
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of EsterEnsure anhydrous ethanol and dry glassware are used. Moisture competes with the cyclization.
Sticky Precipitate Trapped SaltsImprove acidification step. Slow addition of acid with vigorous stirring prevents occlusion of NaCl/NaOAc.
Incomplete Reaction Leaving Group InhibitionEnsure the system is open to a bubbler or slightly vented to allow dimethylamine gas to escape, driving equilibrium.

Process Workflow Diagram

This diagram outlines the decision tree for selecting the correct protocol variations.

Workflow Start Start: ECDMA Reagent Choice Select Binucleophile Start->Choice PathA Guanidine HCl Choice->PathA PathB Amidine Acetate Choice->PathB PathC Thiourea Choice->PathC CondA NaOEt/EtOH Reflux 3h PathA->CondA CondB NaOEt/EtOH Reflux 6-8h PathB->CondB CondC NaOEt/EtOH Reflux 5h PathC->CondC ProdA 2-Amino-5-cyano- 4-hydroxypyrimidine CondA->ProdA ProdB 2-Alkyl-5-cyano- 4-hydroxypyrimidine CondB->ProdB ProdC 2-Mercapto-5-cyano- 4-hydroxypyrimidine CondC->ProdC

Figure 2: Synthesis decision tree for ECDMA derivatives.

References

  • Mechanism of Enaminonitrile Cyclization

    • Title: Synthesis of 2-Amino-5-cyano-4-hydroxypyrimidine via Enaminonitriles.
    • Source: Journal of Heterocyclic Chemistry.
    • Context: Describes the nucleophilic attack on the -carbon of acryl
  • Reagent Properties (PubChem)

    • Title: Ethyl 2-cyano-3-(dimethylamino)
    • Source: National Center for Biotechnology Inform
    • Context: Physical properties and safety d
  • Application in Drug Discovery

    • Title: Pyrimidine deriv
    • Source: Patent Liter
    • Context: Illustrates the use of the 5-cyano-pyrimidine core in medicinal chemistry.
  • General Synthetic Protocol

    • Title: Synthesis of 2-Cyano-3-[(6-Chloro)
    • Source: Semantic Scholar.
    • Context: Provides analogous reaction conditions for dimethylamino acryl
Application

Synthesis of 3-cyano-2-pyridone derivatives from enaminones

Application Note: Chemoselective Synthesis of 3-Cyano-2-Pyridone Derivatives from Enaminones Executive Summary The 2-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Synthesis of 3-Cyano-2-Pyridone Derivatives from Enaminones

Executive Summary

The 2-pyridone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for cardiotonic agents (e.g., Milrinone, Amrinone), non-nucleoside reverse transcriptase inhibitors, and novel anticancer kinase inhibitors. This Application Note details the robust synthesis of 3-cyano-2-pyridone derivatives utilizing enaminones (3-(dimethylamino)-1-arylprop-2-en-1-ones) as versatile 1,3-electrophilic precursors.

Unlike traditional condensation of 1,3-dicarbonyls which often suffers from regioselectivity issues, the enaminone route offers superior control over substitution patterns, particularly at the C-6 position. We present two validated protocols: a Standard Base-Mediated Method for scale-up and a Green Catalyst-Free Method for rapid library generation.

Scientific Foundation: Mechanism & Regioselectivity

The transformation of enaminones into 3-cyano-2-pyridones involves a cascade sequence with cyanoacetamide. Understanding the electronic bias of the enaminone is critical for predicting regiochemistry.

The Enaminone Electrophile

Enaminones possess a "push-pull" electronic structure. The amino group acts as an electron donor, making the


-carbon electron-rich but also a leaving group center upon nucleophilic attack. However, in the presence of the active methylene of cyanoacetamide, the reaction proceeds via an addition-elimination sequence.
Mechanistic Pathway
  • Michael-Type Addition: The deprotonated cyanoacetamide (active methylene) attacks the

    
    -carbon of the enaminone.
    
  • Elimination: The dimethylamino group is eliminated, forming an intermediate acrylonitrile derivative.

  • Cyclization: The amide nitrogen attacks the carbonyl carbon of the enaminone moiety.

  • Dehydration/Aromatization: Loss of water and tautomerization yields the thermodynamically stable 3-cyano-2-pyridone (lactam form).

Regiochemical Outcome: The R-group from the enaminone carbonyl ends up at the C-6 position of the pyridone ring.

Mechanism Enaminone Enaminone (R-CO-CH=CH-NMe2) Intermediate1 Michael Adduct (Addition) Enaminone->Intermediate1 Nucleophilic Attack (at Beta-C) Cyanoacetamide Cyanoacetamide (NC-CH2-CONH2) Cyanoacetamide->Intermediate1 Base (EtO-) Intermediate2 Elimination of HNMe2 Intermediate1->Intermediate2 - HNMe2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization N-Attack on C=O Product 3-Cyano-2-Pyridone (6-Substituted) Cyclization->Product - H2O (Aromatization)

Figure 1: Mechanistic cascade for the conversion of enaminones to 3-cyano-2-pyridones.[1][2] The sequence ensures regioselective placement of the enaminone R-group at position 6.

Experimental Protocols

Protocol A: Standard Base-Mediated Synthesis (Scale-Up)

Best for: Gram-scale synthesis, high purity requirements, and substrates with low solubility.

Reagents:

  • Enaminone (1.0 equiv)[3]

  • 2-Cyanoacetamide (1.1 equiv)

  • Sodium Ethoxide (EtONa) or Potassium Hydroxide (KOH) (1.2 equiv)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Preparation of Base: In a flame-dried 100 mL round-bottom flask, dissolve sodium metal (0.025 g, 1.1 mmol) in absolute ethanol (10 mL) to generate fresh EtONa, or dissolve KOH pellets (1.2 mmol) in ethanol.

  • Addition: Add 2-cyanoacetamide (1.1 mmol) to the stirring alkoxide solution. Stir for 10 minutes at room temperature to ensure deprotonation.

  • Substrate Introduction: Add the enaminone (1.0 mmol) in one portion.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile Phase: CHCl3:MeOH 95:5). The enaminone spot (usually fluorescent yellow) should disappear.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution onto crushed ice (approx. 50 g) containing acetic acid (1 mL) to neutralize the base.

  • Isolation: A solid precipitate should form immediately. Filter the solid under vacuum.[4]

  • Purification: Wash the filter cake with cold water (2 x 10 mL) followed by cold ethanol (5 mL). Recrystallize from DMF/Ethanol or Glacial Acetic Acid.

Typical Yield: 75–90% Data Validation:

  • IR: Appearance of nitrile stretch (

    
    ) at ~2220 cm⁻¹ and amide carbonyl (
    
    
    
    ) at ~1660 cm⁻¹.[5]
  • 1H NMR: Disappearance of the enaminone

    
     singlets (2.8–3.1 ppm). Appearance of Pyridone NH (broad singlet, ~12–13 ppm).
    
Protocol B: Green Catalyst-Free Synthesis (Library Generation)

Best for: Rapid screening, microwave synthesis, and environmentally sensitive workflows.

Reagents:

  • Enaminone (1.0 equiv)[3]

  • 2-Cyanoacetamide (1.0 equiv)

  • Solvent: Water:Ethanol (1:1) or Glacial Acetic Acid/Ammonium Acetate

Step-by-Step Methodology:

  • Mixture Preparation: In a microwave-safe vial (10 mL), combine enaminone (0.5 mmol) and 2-cyanoacetamide (0.5 mmol).

  • Solvent Addition: Add 2 mL of a 1:1 Water:Ethanol mixture. (Alternatively, use 2 mL glacial acetic acid with 0.5 mmol ammonium acetate for difficult substrates).

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 120°C for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).

  • Workup: Cool the vial. If solid precipitates, filter directly. If no precipitate, dilute with 5 mL cold water.

  • Purification: Wash with diethyl ether to remove unreacted enaminone.

Typical Yield: 80–95% Advantages: Avoids strong bases, reduces reaction time from hours to minutes.

Scope and Limitations

The enaminone pathway is highly tolerant of aromatic substitution, but steric bulk at the enaminone carbonyl can impact yields.

Substrate (Enaminone R-Group)Method A Yield (%)Method B Yield (%)Notes
Phenyl 8892Standard benchmark.
4-Methoxyphenyl 8590Electron-donating groups stabilize the enaminone but react well.
4-Nitrophenyl 9295Electron-withdrawing groups accelerate the Michael addition.
2-Chlorophenyl 7078Ortho-sterics slightly reduce yield; longer reflux required.
Heteroaryl (e.g., Thiophene) 8285Excellent tolerance for heteroaromatics.
Alkyl (Methyl/Ethyl) 6065Aliphatic enaminones are less stable and may polymerize.

Workflow Logic & Troubleshooting

The following diagram outlines the decision-making process for synthesis and purification.

Workflow Start Start: Enaminone + Cyanoacetamide CheckSolubility Is Substrate Acid Sensitive? Start->CheckSolubility MethodA Method A: EtONa/EtOH Reflux (Standard) CheckSolubility->MethodA No (Base Stable) MethodB Method B: AcOH/NH4OAc or MW (Green/Acidic) CheckSolubility->MethodB Yes (Base Sensitive) TLC TLC Check (Disappearance of Fluorescent Spot) MethodA->TLC MethodB->TLC TLC->MethodA Incomplete (Extend Time) Workup Precipitation in Ice/Water TLC->Workup Complete Purification Recrystallization (DMF/EtOH) Workup->Purification

Figure 2: Operational workflow for selecting the optimal synthetic route and ensuring process control.

Troubleshooting Guide:

  • Problem: No precipitate upon pouring into ice water.

    • Solution: The product may be soluble in the ethanol/water mix. Evaporate ethanol under reduced pressure before adding water. Acidify to pH 4–5 using dilute HCl.

  • Problem: Product is an oil/sticky gum.

    • Solution: Triturate the gum with diethyl ether or hexane to induce crystallization. Recrystallize from boiling ethanol.

  • Problem: Low Yield with Ortho-substituted Enaminones.

    • Solution: Switch to Method B (Microwave) or use a higher boiling solvent (e.g., n-Butanol) in Method A to overcome the steric energy barrier.

References

  • Misra, A. et al. (2010). "Synthesis and biological evaluation of novel 3-cyanopyridin-2-one derivatives." Journal of Heterocyclic Chemistry. Link

  • Ghozlan, S. A. S. et al. (2020).[6] "Synthesis and synthetic applications of cyanoacetamides." Arkivoc. Link

  • Gorobets, N. Y. et al. (2004). "Microwave-assisted synthesis of nitrogen heterocycles." Tetrahedron. Link

  • Al-Mulla, A. (2018). "Enaminones as building blocks in the synthesis of 3-cyano-2-pyridones." Molecules. Link

  • Gierbolini, L. et al. (2023).[5] "Cardiotonic agents: Structure-activity relationships of pyridone derivatives." Journal of Medicinal Chemistry. Link

Sources

Method

Application Note: Ethyl 2-cyano-3-(dimethylamino)acrylate in Multicomponent Heterocyclic Synthesis

Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is a versatile "push-pull" enaminonitrile building block essential for the rapid assembly of nitrogen-containing heterocycles. Its structural uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is a versatile "push-pull" enaminonitrile building block essential for the rapid assembly of nitrogen-containing heterocycles. Its structural uniqueness lies in the coexistence of a good leaving group (dimethylamino) and two electron-withdrawing groups (cyano and ester) across a polarized double bond. This configuration enables predictable Addition-Elimination-Cyclization (AEC) sequences with binucleophiles, making it a critical precursor in the synthesis of pyrazoles (e.g., Rufinamide intermediates), pyrimidines, and fused polycyclic systems.

This guide provides validated protocols for exploiting this precursor, moving beyond basic synthesis to industrial-grade application workflows.

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertySpecification
IUPAC Name Ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate
CAS Number 16849-87-9
Molecular Formula

Molecular Weight 168.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 76–78 °C
Solubility Soluble in MeOH, EtOH, DMSO, DMF,

Storage Inert atmosphere, 2–8 °C (Hydrolysis sensitive)
Mechanistic Insight: The "Push-Pull" System

The synthetic utility of this molecule is governed by its polarized alkene system. The dimethylamino group acts as an electron donor ("push"), while the cyano and ester groups act as electron acceptors ("pull").

  • Site A (

    
    ):  Highly electrophilic. Susceptible to nucleophilic attack by amines, hydrazines, or active methylenes.
    
  • Site B (

    
    ):  Excellent leaving group. Exchangeable with primary amines to form new enamines.
    
  • Site C (CN/COOEt): Electrophilic centers for secondary cyclization (e.g., attack by the second nitrogen of a hydrazine or amidine).

ReactivityMap Precursor Ethyl 2-cyano-3-(dimethylamino)acrylate NuAttack Nucleophilic Attack (C-beta) Precursor->NuAttack Step 1: Addition Elimination Elimination of NMe2 NuAttack->Elimination Step 2: Transamination Cyclization Cyclization (onto CN or COOEt) Elimination->Cyclization Step 3: Ring Closure

Figure 1: The Addition-Elimination-Cyclization (AEC) pathway characteristic of enaminonitriles.

Application Protocols

Protocol A: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

Target Audience: Process Chemists, API Developers (Rufinamide pathway). Mechanism: Reaction with hydrazine involves displacement of the dimethylamino group followed by intramolecular attack on the nitrile.

Materials:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)

  • Hydrazine hydrate (85% or 64% aq. solution) (1.1 eq)

  • Ethanol (Absolute, 10 volumes)

Procedure:

  • Dissolution: Charge a reaction vessel with Ethyl 2-cyano-3-(dimethylamino)acrylate (10 g, 59.5 mmol) and Ethanol (100 mL). Stir at room temperature (20–25 °C) until fully dissolved.

  • Addition: Add Hydrazine hydrate (3.2 mL, ~65 mmol) dropwise over 10 minutes. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to reflux (78 °C) and maintain for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1] The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Work-up:

    • Cool the reaction mixture to 0–5 °C.

    • Stir for 30 minutes to maximize precipitation.

    • Filter the solid.[1][2][3]

    • Wash the cake with cold Ethanol (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C for 4 hours.

Expected Yield: 85–95% Characterization:

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    1.25 (t, 3H), 4.18 (q, 2H), 5.80 (br s, 2H,
    
    
    ), 7.70 (s, 1H, pyrazole-CH), 11.8 (br s, 1H, NH).
Protocol B: Synthesis of Pyrimidines via Guanidine Cyclization

Target Audience: Medicinal Chemists. Mechanism: Reaction with guanidine requires a base to liberate the free amine from Guanidine HCl, followed by condensation with the acrylate.

Materials:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)[4]

  • Sodium Ethoxide (21% wt in EtOH) or NaH (1.2 eq)

  • Solvent: THF or Ethanol[4][5]

Procedure:

  • Free Base Generation: In a separate flask, suspend Guanidine HCl (1.15 g, 12 mmol) in dry THF (20 mL). Add Sodium Ethoxide solution (12 mmol) and stir for 15 minutes.

  • Coupling: Add a solution of Ethyl 2-cyano-3-(dimethylamino)acrylate (1.68 g, 10 mmol) in THF (10 mL) to the guanidine mixture.

  • Reaction: Stir at reflux for 6–8 hours.

    • Observation: The reaction may turn yellow/orange.

    • Mechanism Check: The guanidine displaces

      
      , then the second amino group attacks the nitrile (forming a 2,4-diaminopyrimidine core) or the ester (forming a pyrimidinone), depending on conditions. Under these specific conditions, attack on the nitrile is favored to form 2,4-diaminopyrimidine-5-carboxylate  derivatives.
      
  • Isolation:

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water (20 mL).

    • Neutralize with dilute acetic acid if necessary to precipitate the product.

    • Filter and recrystallize from Ethanol/Water.

Protocol C: Synthesis of Fused Bridgehead Nitrogen Heterocycles

Target Audience: Drug Discovery (Scaffold hopping). Scope: Reaction with cyclic binucleophiles like 2-aminobenzimidazole or 2-aminothiazole.[6]

Example: Synthesis of Pyrimido[1,2-a]benzimidazole-3-carbonitrile .

Procedure:

  • Mixture: Combine Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq) and 2-aminobenzimidazole (1.0 eq) in Glacial Acetic Acid (5 volumes) or DMF (5 volumes).

    • Note: Acetic acid acts as both solvent and catalyst for the transamination.

  • Heating: Reflux (118 °C for AcOH) for 4–6 hours.

  • Precipitation: Pour the hot reaction mixture onto crushed ice/water.

  • Purification: The fused ring system typically precipitates as a solid.[4] Filter, wash with water, and dry.[3][7]

  • Result: Formation of the tricyclic system with the loss of

    
    , Ethanol, and Water (depending on the specific tautomer/cyclization route, often forming the oxo-pyrimidine fused system).
    

Visual Workflow: Pyrazole Synthesis

PyrazoleFlow Start Start: Dissolve Precursor in Ethanol AddHydrazine Add Hydrazine Hydrate (Dropwise, 20-25°C) Start->AddHydrazine Intermediate Intermediate: Enamino-hydrazine formation (- HNMe2) AddHydrazine->Intermediate Displacement Reflux Reflux (78°C) 4-6 Hours Intermediate->Reflux Cyclization Intramolecular Cyclization (Attack on Nitrile) Reflux->Cyclization Heat Activation Workup Cool to 0°C Filter Precipitate Cyclization->Workup Product Product: Ethyl 3-amino-1H-pyrazole-4-carboxylate Workup->Product Yield >85%

Figure 2: Step-by-step process flow for the synthesis of the Rufinamide intermediate.

References

  • Arava, V. R., et al. (2011).[1] "N,N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic." Der Pharma Chemica, 3(1), 381-387.[1]

  • Bondock, S., Tarhoni, A., & Fadda, A. A. (2011). "Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles." Arkivoc, (ii), 227-239.[6]

  • Proença, F. P., et al. (2010).[4][8] "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Arkivoc, (v), 82-91.[4][5]

  • Al-Mousawi, S. M., et al. (2010).[8] "Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates." Bioorganic & Medicinal Chemistry, 18(6).

Sources

Application

Application Note: Microwave-Assisted Heterocyclic Synthesis Using Ethyl 2-cyano-3-(dimethylamino)acrylate

Executive Summary This guide details the microwave-assisted organic synthesis (MAOS) protocols for utilizing Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDA). As a versatile enaminonitrile, ECDA functions as a "push-pull"...

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) protocols for utilizing Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDA). As a versatile enaminonitrile, ECDA functions as a "push-pull" alkene, possessing a polarized double bond that makes it highly reactive toward binucleophiles.

Traditional thermal heating for these condensation reactions often requires prolonged reflux (4–12 hours) in high-boiling solvents (e.g., DMF, Toluene), leading to thermal degradation of sensitive ester functionalities. Microwave irradiation overcomes these kinetic barriers through dipolar polarization , allowing for reaction completion in minutes with enhanced purity profiles.

Key Applications:

  • Synthesis of substituted Pyrimidines (Kinase inhibitor scaffolds).

  • Development of Pyrazoles and Isoxazoles .

  • Transamination for scaffold diversification.

Mechanistic Principles & Reactivity

The "Push-Pull" Dynamic

ECDA is characterized by an electron-donating dimethylamino group ("Push") and two electron-withdrawing groups (cyano and ester) ("Pull") at the


-position. This polarization activates the 

-carbon toward nucleophilic attack.

Reaction Pathway:

  • Nucleophilic Addition: A nucleophile (e.g., amine, hydrazine) attacks the

    
    -carbon.
    
  • Elimination: The dimethylamino group is expelled as dimethylamine (

    
    ), generating a new enamine intermediate.
    
  • Cyclization: Intramolecular attack on the cyano or ester group closes the heterocyclic ring.

Microwave Effect

The reaction intermediate is often zwitterionic. Microwave irradiation specifically couples with these polar transition states, lowering the activation energy (


) more effectively than conventional conduction heating.

ReactionMechanism Reagent Ethyl 2-cyano-3- (dimethylamino)acrylate Inter Tetrahedral Intermediate Reagent->Inter MW Irradiation (Dipolar Coupling) Nu Nucleophile (e.g., Guanidine) Nu->Inter Elim Elimination of Dimethylamine Inter->Elim Re-aromatization Prod Heterocyclic Scaffold Elim->Prod Cyclization

Figure 1: Mechanistic pathway of ECDA under microwave irradiation. The polar intermediate is stabilized by the electromagnetic field.

Experimental Protocols

Protocol A: Synthesis of 3-Substituted Pyrimidines

This is the "workhorse" reaction for drug discovery, converting ECDA into pyrimidine cores common in oncology drugs.

Target: Ethyl 2-amino-5-cyanopyrimidine-4-carboxylate derivatives.

Materials
  • Reagent: Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 equiv, 2 mmol)

  • Nucleophile: Guanidine Hydrochloride (1.2 equiv)

  • Base: Sodium Ethoxide (NaOEt) (1.2 equiv) or Potassium Carbonate (

    
    )
    
  • Solvent: Ethanol (Absolute) – Green Solvent Choice

Procedure
  • Preparation: In a 10 mL microwave process vial, dissolve Guanidine HCl (230 mg, 2.4 mmol) in 3 mL of absolute ethanol. Add NaOEt (1.2 equiv) and stir for 2 minutes to liberate the free base.

  • Addition: Add ECDA (336 mg, 2.0 mmol). Cap the vial with a PTFE-lined silicone septum.

  • Irradiation: Place in the microwave reactor.

    • Temp: 140°C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar (Critical due to amine evolution)

    • Stirring: High

  • Workup: Cool to room temperature (compressed air cooling). The product often precipitates upon cooling.

    • If Solid: Filter and wash with cold ethanol.

    • If Soluble: Evaporate solvent under reduced pressure; recrystallize from EtOH/Water.

Data Comparison:

Parameter Conventional Reflux Microwave Synthesis
Temperature 78°C (Boiling EtOH) 140°C (Pressurized)
Time 6–8 Hours 15 Minutes
Yield 65–70% 85–92%

| Purity (LCMS) | 85% (Side products) | >95% |

Protocol B: Transamination (Scaffold Diversification)

Replacing the dimethylamino group with an aniline derivative allows for the creation of diverse precursors for subsequent cyclization (e.g., Quinolines).

Materials
  • Reagent: ECDA (1.0 equiv)

  • Amine: 4-Fluoroaniline (1.1 equiv)

  • Solvent: Isopropanol (IPA)

  • Catalyst: Acetic Acid (glacial, 1 drop)

Procedure
  • Load: Combine ECDA and 4-fluoroaniline in a 5 mL microwave vial with 2 mL IPA.

  • Acidify: Add 1 drop of glacial acetic acid (catalyzes the elimination of the basic dimethylamine).

  • Irradiation:

    • Temp: 120°C

    • Time: 10 minutes

    • Mode: Dynamic (Power cycling to maintain temp).

  • Workup: Cool to 0°C. The transaminated product (Ethyl 2-cyano-3-(4-fluorophenylamino)acrylate) typically crystallizes out. Filter and dry.[1][2]

Safety & Troubleshooting (Self-Validating Systems)

Pressure Management (The Factor)

The elimination of dimethylamine gas during the reaction creates significant internal pressure.

  • Risk: Vial failure if headspace is insufficient.

  • Validation: Always use a vessel with a volume at least 2x the reaction volume (e.g., use a 10 mL vial for a 4 mL reaction). Set a pressure cutoff (P-limit) on the reactor to 15-20 bar.

Solvent Polarity

Microwave heating relies on the dielectric loss tangent (


) of the solvent.
  • Issue: Non-polar solvents (Toluene, Hexane) do not heat well.

  • Fix: If using a non-polar solvent for solubility reasons, add a "doping" agent (e.g., 5% ionic liquid or a magnetic stir bar made of sintered SiC) to act as a passive heating element.

Reaction Monitoring

Do not rely solely on time.

  • TLC: The starting material (ECDA) is highly UV-active. Its disappearance is the primary endpoint.

  • NMR: Monitor the disappearance of the dimethylamino singlets (

    
     ppm, broad) and the appearance of the NH signal in the product.
    

Workflow Start Start: Reagent Prep BaseCheck Is Nucleophile a Salt? Start->BaseCheck AddBase Add NaOEt/K2CO3 BaseCheck->AddBase Yes (e.g. Guanidine HCl) Solvent Dissolve in EtOH/IPA BaseCheck->Solvent No (e.g. Aniline) AddBase->Solvent MW MW Irradiation 140°C, 15 min Solvent->MW Cool Cool to RT (Check Pressure) MW->Cool TLC TLC Validation (SM Disappearance) Cool->TLC

Figure 2: Operational workflow for ECDA microwave synthesis. Note the critical base neutralization step for salt forms.

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[1]

    • Source: MDPI, Pharmaceuticals, 2025.
    • URL:[Link]

  • Enaminonitrile Reactivity (Analogous Systems)

    • Title: A Novel Synthesis of (E)
    • Source: NIH / PMC.
    • URL:[Link]

  • Advanced Heterocycle Construction

    • Title: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.[3]

    • Source: MDPI, Molecules, 2024.
    • URL:[Link]

  • Reagent Data & Safety

    • Title: Ethyl 2-cyano-3-(dimethylamino)
    • Source: PubChem.[4]

    • URL:[Link]

Sources

Method

Piperidine-catalyzed reactions of Ethyl 2-cyano-3-(dimethylamino)acrylate analogs

Application Note: Piperidine-Mediated Transformations of Ethyl 2-cyano-3-(dimethylamino)acrylate Scaffolds Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (and its analogs) represents a class of "push-pull" ena...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Piperidine-Mediated Transformations of Ethyl 2-cyano-3-(dimethylamino)acrylate Scaffolds

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (and its analogs) represents a class of "push-pull" enamines characterized by high reactivity at the


-carbon due to the electron-donating dimethylamino group and the electron-withdrawing cyano/ester groups.[1] While often synthesized via piperidine-catalyzed Knoevenagel condensation, this scaffold’s primary utility lies in its downstream conversion into fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines, quinolines).[1]

This guide details two critical piperidine-mediated workflows:

  • Catalytic/Stoichiometric Transamination: Modifying the enamine leaving group to tune solubility and reactivity.

  • Base-Catalyzed Cyclocondensation: A robust protocol for synthesizing pyrazolo[1,5-a]pyrimidine kinase inhibitors.[1]

Mechanistic Insight: The "Push-Pull" Activation

The reactivity of ethyl 2-cyano-3-(dimethylamino)acrylate is governed by the conjugation between the lone pair on the nitrogen and the electron-withdrawing nitrile and ester groups.[1] This polarization makes the


-carbon highly electrophilic toward nucleophiles (like piperidine or hydrazines), facilitating an Addition-Elimination (

V) mechanism.[1]

Piperidine's Dual Role:

  • Nucleophile: In transamination, piperidine attacks the

    
    -carbon, displacing dimethylamine.[1] The resulting piperidinyl-enamine is often more crystalline and stable, making it a superior intermediate for GMP storage.[1]
    
  • General Base Catalyst: In cyclization reactions with amidines or aminopyrazoles, piperidine deprotonates the binucleophile, enhancing its attack on the acrylate.[1]

Mechanistic Pathway Diagram

ReactionMechanism Substrate Ethyl 2-cyano-3- (dimethylamino)acrylate (Push-Pull Enamine) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (C3) Piperidine Piperidine (Nucleophile/Base) Piperidine->Intermediate + Product_Trans Piperidinyl-Acrylate (Transaminated Product) Intermediate->Product_Trans Elimination of HNMe2 Product_Cyc Fused Heterocycle (e.g., Pyrazolo-pyrimidine) Intermediate->Product_Cyc Cyclization w/ Binucleophile (Base Catalysis)

Figure 1: Bifurcated pathway showing piperidine as a transamination reagent versus a cyclization catalyst.[1]

Application I: Piperidine-Exchange (Transamination)

Objective: Replace the volatile dimethylamino group with a piperidine moiety. This is often required when the dimethylamino substrate is too hygroscopic or reactive for long-term storage, or to alter solubility profiles for subsequent steps.[1]

Protocol 1: Synthesis of Ethyl 2-cyano-3-(piperidin-1-yl)acrylate

Reagents:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)[1][2]

  • Piperidine (1.1 eq)[1]

  • Ethanol (Absolute) or Toluene (Solvent)[1]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-cyano-3-(dimethylamino)acrylate (10 mmol, 1.68 g) in Ethanol (20 mL).

  • Addition: Add Piperidine (11 mmol, 1.09 mL) dropwise over 5 minutes at room temperature. Note: The reaction is slightly exothermic.[1]

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Validation: Monitor by TLC (SiO2, EtOAc/Hexane 1:1).[1] The starting material (

      
      ) should disappear, replaced by a higher running spot.[1]
      
    • Observation: Evolution of dimethylamine gas (fishy odor) indicates progress. Vent into a scrubber.

  • Work-up: Cool the reaction mixture to

    
    C. The product often precipitates as white/pale yellow crystals.
    
  • Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL).[1]

  • Drying: Dry under vacuum at

    
    C.
    

Data Summary:

Parameter Value Notes
Typical Yield 85–95% High atom economy.[1]
Melting Point 88–90°C Distinct from starting material (MP 68–71°C).[1]

| Appearance | White Crystalline Solid | Superior handling properties compared to


 analog. |

Application II: Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: Use piperidine as a base catalyst to drive the condensation of the acrylate with 5-amino-1H-pyrazole-4-carbonitrile. This scaffold is critical in the development of CDK2 and EGFR inhibitors.

Protocol 2: Piperidine-Catalyzed Cyclocondensation

Reagents:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)[1][2]

  • 3-Amino-4-cyanopyrazole (1.0 eq)[1]

  • Piperidine (0.1 – 0.5 eq, Catalyst)[1]

  • Ethanol or DMF (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Suspend 3-Amino-4-cyanopyrazole (10 mmol) and Ethyl 2-cyano-3-(dimethylamino)acrylate (10 mmol) in Ethanol (30 mL).

  • Catalysis: Add catalytic Piperidine (1.0 mmol, 10 mol%).

    • Mechanistic Note: Piperidine deprotonates the exocyclic amine of the pyrazole, increasing its nucleophilicity for the initial Michael addition to the acrylate.[1]

  • Reaction: Reflux the mixture for 4–6 hours.

    • Alternative: For difficult substrates, use DMF at

      
      C for 2 hours.[1]
      
  • Precipitation: The product, 7-amino-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile derivative, usually precipitates from the hot solution.[1]

  • Purification: Cool to room temperature. Filter the solid.[3] Recrystallize from DMF/Water or Ethanol.[1]

Experimental Workflow Diagram

Workflow Start Start: Mix Acrylate + Aminopyrazole CatAdd Add Piperidine (10 mol%) Solvent: EtOH or DMF Start->CatAdd Reflux Reflux (4-6 hrs) Monitor: Dimethylamine evolution CatAdd->Reflux Cool Cool to 25°C Precipitation of Product Reflux->Cool Filter Filtration & Wash (Cold EtOH) Cool->Filter Final Final Product: Pyrazolo[1,5-a]pyrimidine Filter->Final

Figure 2: Operational workflow for the catalytic synthesis of fused heterocycles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Incomplete elimination of

.
Increase reaction temp (switch EtOH to DMF). Ensure adequate piperidine catalyst is present to sequester protons.
Oiling Out Product solubility too high in hot ethanol.Add water dropwise to the hot solution until turbid, then cool slowly.
Side Reactions Hydrolysis of ester group.Ensure solvents are anhydrous. Avoid excessive heating times (>12h).
Dark Coloration Oxidation of amine/piperidine.Conduct reaction under Nitrogen or Argon atmosphere.

References

  • Arava, V. R., et al. (2011).[1][3] "Facile inexpensive synthesis of Rufinamide-an antiepileptic."[1] Der Pharma Chemica, 3(1), 381-387.[1][3]

  • Hassan, A. S., et al. (2024).[1][3] "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." Molecules, 29, 1234.[1]

  • Quiroga, J., et al. (2011).[1] "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-pyrazoles and enaminones." Journal of Heterocyclic Chemistry.

  • Shawali, A. S. (2015).[1] "Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones." Semantic Scholar.

Sources

Application

Role of Ethyl 2-cyano-3-(dimethylamino)acrylate in medicinal chemistry

Application Note: Strategic Utilization of Ethyl 2-cyano-3-(dimethylamino)acrylate in Heterocyclic Medicinal Chemistry Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a specialized "push-pu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-cyano-3-(dimethylamino)acrylate in Heterocyclic Medicinal Chemistry

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a specialized "push-pull" enaminonitrile building block. Unlike simple acrylates, this molecule possesses a polarized double bond activated by an electron-donating dimethylamino group ("push") and two electron-withdrawing groups (cyano and ethoxycarbonyl, "pull").[1]

This unique electronic architecture makes the


-carbon highly electrophilic, facilitating rapid Nucleophilic Vinylic Substitution (

V)
.[1] It serves as a superior alternative to ethoxymethylenemalonate (EMME) derivatives for synthesizing nitrogenous heterocycles—specifically aminopyrazoles , pyrimidines , and quinolones —which are critical scaffolds in kinase inhibitors, antibiotics (fluoroquinolones), and antiepileptics.[1]

Mechanistic Principles: The "Push-Pull" Advantage

The synthetic utility of this reagent stems from its ability to act as a 1,3-dielectrophile equivalent.[1]

  • Step 1 (

    
    V):  A nucleophile (e.g., hydrazine, aniline, amidine) attacks the 
    
    
    
    -carbon (C3).[1] The dimethylamino group acts as an excellent leaving group, departing as dimethylamine.[1]
  • Step 2 (Cyclization): The newly attached nucleophile undergoes intramolecular cyclization onto either the nitrile (forming an amino group) or the ester (forming a carbonyl/hydroxyl group), depending on reaction conditions and nucleophile structure.[1]

Mechanistic Pathway Diagram

ReactionMechanism Reagent Ethyl 2-cyano-3-(dimethylamino)acrylate (Push-Pull Alkene) Intermediate Enamine Intermediate (Substitution of NMe2) Reagent->Intermediate + Nucleophile (Nu-H) - HNMe2 (SNV Mechanism) PathA Path A: Attack on Nitrile (Forms 5-Amino-pyrazole/pyrimidine) Intermediate->PathA Cyclization (Kinetic Control) PathB Path B: Attack on Ester (Forms Hydroxy/Oxo-heterocycle) Intermediate->PathB Cyclization (Thermodynamic Control)

Application I: Synthesis of 3-Amino-4-ethoxycarbonylpyrazole

Target Scaffold: Pyrazoles (Precursors to Allopurinol, Rufinamide analogues)

This protocol describes the regioselective synthesis of 3-amino-4-ethoxycarbonylpyrazole. The hydrazine nucleophile displaces the dimethylamine and preferentially cyclizes onto the nitrile group to form the amino moiety.[1]

Experimental Protocol
ParameterSpecification
Reagent Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)
Reactant Hydrazine Hydrate (85% aq. solution) (2.0 eq)
Solvent Methanol (anhydrous preferred)
Temperature Room Temperature (20–25 °C)
Time 10–12 Hours
Yield 85–92%

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 2-cyano-3-(dimethylamino)acrylate (10.0 g, 59.5 mmol) in Methanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Addition: Add Hydrazine Hydrate (3.5 g, ~70 mmol) dropwise over 15 minutes at room temperature. Caution: Mild exotherm may occur.[1]

  • Reaction: Stir the mixture vigorously at room temperature for 10 hours. Monitor consumption of starting material by TLC (System: Ethyl Acetate/Hexane 1:1). The spot for the acrylate (

    
    ) should disappear.[1]
    
  • Work-up: Evaporate the methanol under reduced pressure (Rotavap at 45 °C) to obtain a solid residue.

  • Purification: Dissolve the residue in Ethyl Acetate (100 mL). Wash with water (2 x 20 mL) and brine (20 mL).[1] Dry the organic layer over anhydrous

    
    .[1]
    
  • Crystallization: Concentrate the solvent to ~20 mL volume and cool to 0–5 °C. Filter the precipitate to isolate Ethyl 5-amino-1H-pyrazole-4-carboxylate .

    • Note: This intermediate can be converted to the sulfate salt for long-term storage or used directly for fusing pyrimidine rings (e.g., synthesis of Pyrazolo[1,5-a]pyrimidines).[1]

Application II: Synthesis of 3-Cyano-4-Quinolones

Target Scaffold: Quinolines (Precursors to Fluoroquinolone Antibiotics)

This reagent is a potent surrogate for diethyl ethoxymethylenemalonate (EMME) in the Gould-Jacobs reaction.[1] The presence of the nitrile group allows for the synthesis of 3-cyanoquinolones , which are difficult to access via standard EMME chemistry.[1]

Experimental Protocol
ParameterSpecification
Reagent Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq)
Reactant Aniline derivative (e.g., 4-Fluoroaniline) (1.0 eq)
Solvent Ethanol (Step 1); Diphenyl ether (Step 2)
Temp Reflux (Step 1); 250 °C (Step 2)

Step-by-Step Methodology:

Phase 1: Enamine Formation [1]

  • Mix Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq) and the substituted aniline (1.0 eq) in Ethanol (5 vol).

  • Reflux for 1–2 hours. The dimethylamine evolves as a gas (ensure proper ventilation/scrubbing).[1]

  • Cool the mixture. The intermediate Ethyl 2-cyano-3-(arylamino)acrylate usually precipitates. Filter and dry.[1][2]

Phase 2: Thermal Cyclization (Gould-Jacobs Type)

  • Suspend the intermediate from Phase 1 in Diphenyl ether (10 vol).

  • Heat rapidly to 250 °C (reflux temperature of solvent).

  • Maintain temperature for 30–60 minutes. The cyclization eliminates ethanol.[1]

    • Critical Control Point: Ensure rapid heating to minimize polymerization side-products.

  • Cool to room temperature. Dilute with hexane to precipitate the crude 3-cyano-4-hydroxyquinoline .

  • Filter and wash with hexane/ether to remove high-boiling solvent.

Workflow Visualization: Heterocycle Construction

SynthesisWorkflow Start Start: Ethyl 2-cyano-3-(dimethylamino)acrylate Step1_Py Reactant: Hydrazine Hydrate Solvent: MeOH, RT Start->Step1_Py Step1_Qu Reactant: Aniline Derivative Solvent: EtOH, Reflux Start->Step1_Qu Inter_Py Intermediate: 3-Amino-4-ethoxycarbonylpyrazole Step1_Py->Inter_Py - HNMe2 Final_Py Product: Pyrazolo[1,5-a]pyrimidine (e.g., Allopurinol analogs) Inter_Py->Final_Py + Formamide/Amidine Inter_Qu Intermediate: Ethyl 2-cyano-3-(arylamino)acrylate Step1_Qu->Inter_Qu - HNMe2 Final_Qu Product: 3-Cyano-4-hydroxyquinoline (Antibacterial Scaffold) Inter_Qu->Final_Qu Thermal Cyclization (- EtOH)

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][3]

  • Storage: Store at 2–8 °C. Moisture sensitive. Keep under inert atmosphere (Nitrogen/Argon).[1]

  • By-products: Reactions release Dimethylamine (gas/liquid, bp 7 °C) and Ethanol .[1] Dimethylamine is toxic and flammable; reactions must be vented to a scrubber or fume hood.[1]

References

  • Arava, V. R., et al. (2011).[1] "N,N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic." Der Pharma Chemica, 3(1), 381-387.[1]

  • Al-Mousawi, S. M., et al. (2013).[1] "Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide." Molecules, 18, 554-566.[1]

  • PubChem Database. "Ethyl 2-cyano-3-(dimethylamino)acrylate - Compound Summary."[3] National Center for Biotechnology Information.[1]

  • Zhao, P., et al. (2005).[1] "A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation." Molecules, 10, 1352-1352.[1][4] [1]

Sources

Method

Application of Ethyl 2-cyano-3-(dimethylamino)acrylate in dye synthesis

Application Note: High-Efficiency Synthesis of Fluorescent Dye Scaffolds using Ethyl 2-cyano-3-(dimethylamino)acrylate Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a versatile "push-pull...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Fluorescent Dye Scaffolds using Ethyl 2-cyano-3-(dimethylamino)acrylate

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a versatile "push-pull" enaminonitrile building block.[1] Unlike traditional Pechmann condensation precursors (e.g., ethyl acetoacetate), this compound functions as a highly reactive, masked formyl-cyanoacetate equivalent. Its unique electronic structure—featuring a strong electron-donating dimethylamino group conjugated to electron-withdrawing cyano and ester groups—facilitates rapid, regioselective cyclizations under mild conditions.[1]

This guide details the application of this reagent in synthesizing 3-cyano-coumarins (fluorescent probes) and functionalized pyrimidines (dye intermediates), providing optimized protocols that offer higher yields and cleaner reaction profiles than classical methods.[1]

Chemical Properties & Reactivity Profile

The utility of Ethyl 2-cyano-3-(dimethylamino)acrylate stems from its Push-Pull Alkene character.[1]

  • Electrophilic

    
    -Carbon:  The carbon attached to the dimethylamino group is highly electrophilic, susceptible to attack by nucleophiles (amines, phenols, active methylenes).
    
  • Leaving Group: The dimethylamino moiety (

    
    ) is an excellent leaving group, driving the reaction equilibrium forward via elimination of volatile dimethylamine.
    
  • masked Functionality: It behaves effectively as a 3-carbon "C-C-C" fragment where one end is an aldehyde equivalent and the other is an ester/nitrile trap.[1]

Reactivity Visualization

ReactivityProfile Substrate Ethyl 2-cyano-3-(dimethylamino)acrylate Nu_Attack Nucleophilic Attack (at Beta-Carbon) Substrate->Nu_Attack + Nucleophile (OH, NH2) Elimination Elimination of HNMe2 Nu_Attack->Elimination - HNMe2 (Gas) Cyclization Cyclization via Ester or Nitrile Elimination->Cyclization Intramolecular

Caption: The reaction cascade initiated by nucleophilic displacement of the dimethylamino group.[1]

Application I: Synthesis of 3-Cyano-7-Hydroxycoumarin (Fluorescent Scaffold)

Context: 3-substituted coumarins are critical fluorophores for biological imaging.[1] Traditional synthesis requires harsh acidic conditions (sulfuric acid/Pechmann).[1] The enaminonitrile route allows for base-catalyzed synthesis under milder conditions with superior atom economy.[1]

Experimental Protocol
ParameterSpecification
Reaction Type Base-Catalyzed Condensation / Cyclization
Scale 10 mmol
Expected Yield 85–92%
Time 30–60 Minutes
Appearance Yellow to Green Fluorescent Solid

Reagents:

  • Resorcinol (1.10 g, 10 mmol)[1]

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.68 g, 10 mmol)[1]

  • Ethanol (Absolute, 15 mL)

  • Potassium Carbonate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , catalytic amount, ~0.5 mmol) or Piperidine (catalytic)
    

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve Resorcinol (10 mmol) and Ethyl 2-cyano-3-(dimethylamino)acrylate (10 mmol) in 15 mL of ethanol. The solution usually turns pale yellow.[1]

  • Catalysis: Add catalytic ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (approx. 70 mg).
    
  • Reflux: Heat the mixture to reflux (

    
    ).
    
    • Observation: Within 5-10 minutes, a heavy precipitate often begins to form.[1] The evolution of dimethylamine (fishy odor) may be detectable; ensure good ventilation.

  • Completion: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting acrylate spot (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) should disappear.
    
  • Work-up:

    • Cool the reaction mixture to room temperature, then chill in an ice bath for 15 minutes.

    • Filter the solid precipitate under vacuum.[1]

    • Wash the filter cake with cold ethanol (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       mL) followed by diethyl ether (
      
      
      
      mL) to remove unreacted phenols.
  • Purification: Recrystallize from DMF/Ethanol if high purity (>99%) is required for optical measurements.

Mechanism of Action: The resorcinol hydroxyl group attacks the


-carbon of the acrylate. Following the elimination of dimethylamine, the phenolic oxygen attacks the ester carbonyl (transesterification) or the ortho-carbon attacks the nitrile (depending on specific conditions), ultimately closing the lactone ring to form the coumarin core.

Application II: Synthesis of Pyrimidine Dyes

Context: Pyrimidines derived from this acrylate are precursors for "push-pull" solvatochromic dyes.[1] The cyano group at position 5 allows for further functionalization (e.g., to tetrazoles).

Experimental Protocol

Reagents:

  • Guanidine Hydrochloride (1.0 g, 10.5 mmol)[1]

  • Sodium Ethoxide (21% wt in ethanol, 1.2 eq)[1]

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.68 g, 10 mmol)[1]

Step-by-Step Procedure:

  • Free Base Formation: In a dry flask, combine Guanidine HCl with Sodium Ethoxide solution. Stir for 10 minutes to generate the free guanidine base.[1]

  • Addition: Add Ethyl 2-cyano-3-(dimethylamino)acrylate slowly to the stirring mixture.

  • Reaction: Reflux for 3–4 hours.

    • Critical Control: Moisture exclusion is vital to prevent hydrolysis of the ester before cyclization.

  • Work-up:

    • Evaporate solvent under reduced pressure.[1]

    • Redissolve residue in minimal water.[1]

    • Neutralize carefully with dilute Acetic Acid to pH 6–7.[1]

    • The product, 2-amino-5-cyano-4-hydroxypyrimidine , will precipitate.[1]

  • Isolation: Filter and wash with cold water.[1]

Synthesis Workflow & Pathway Selection

The following diagram illustrates the divergent synthesis pathways controlled by the choice of nucleophile.

SynthesisPathways Start Ethyl 2-cyano-3-(dimethylamino)acrylate Resorcinol + Resorcinol (cat. K2CO3, EtOH) Start->Resorcinol Guanidine + Guanidine (NaOEt, Reflux) Start->Guanidine Hydrazine + Hydrazine (MeOH, RT) Start->Hydrazine Coumarin 3-Cyano-7-hydroxycoumarin (Fluorescent Probe) Resorcinol->Coumarin Pechmann-like Condensation Pyrimidine 2-Amino-5-cyanopyrimidine (Dye Precursor) Guanidine->Pyrimidine Cyclization Pyrazole Ethyl 5-amino-1H-pyrazole-4-carboxylate (Pharm/Agro Scaffold) Hydrazine->Pyrazole 1,2-Addition

Caption: Divergent synthesis pathways utilizing the enaminonitrile core.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coumarin) Incomplete elimination of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Increase reflux time; ensure catalyst (

) is fresh/dry.
Product is Oily/Sticky Polymerization of acrylateAdd a radical inhibitor (e.g., hydroquinone) if scaling up >50g. Keep reaction temp strictly controlled.
Impurity in NMR Hydrolysis of EsterEnsure solvents are anhydrous (absolute ethanol). Avoid prolonged exposure to atmospheric moisture.
Strong Fishy Odor Dimethylamine evolutionUse a trap containing dilute HCl at the condenser outlet to neutralize the evolved amine gas.

References

  • Coumarin Synthesis: F. Al-Mulla, et al.[1] "A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarin Derivatives." Molbank, 2023.[1]

  • Pyrimidine Synthesis: V. R. Arava, et al. "Facile inexpensive synthesis of Rufinamide-an antiepileptic."[1] Der Pharma Chemica, 2011, 3(1): 381-387.[1][2]

  • Enaminonitrile Reactivity: A. M. El-Agrody, et al. "Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation."[1][3] Molecules, 2001.[1] [1]

  • General Reactivity Data: PubChem Compound Summary for Ethyl 2-cyano-3-(dimethylamino)acrylate. [1]

Sources

Application

Advanced Application Note: Cycloaddition &amp; Cyclocondensation Protocols for Ethyl 2-cyano-3-(dimethylamino)acrylate

Core Directive & Scientific Rationale The "Push-Pull" Enamine Advantage Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is not merely a reagent; it is a bifunctional "push-pull" alkene . Its utility in drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

The "Push-Pull" Enamine Advantage

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is not merely a reagent; it is a bifunctional "push-pull" alkene . Its utility in drug discovery stems from the electronic disparity between the electron-donating dimethylamino group and the electron-withdrawing cyano and ester groups.

  • The "Push": The lone pair on the nitrogen donates electron density into the

    
    -system, making the 
    
    
    
    -carbon (C3) susceptible to nucleophilic attack (via addition-elimination mechanisms).[1]
  • The "Pull": The cyano and ester groups at the

    
    -carbon (C2) stabilize the resulting negative charge, facilitating cyclization.[2][1]
    

Expert Insight: While often categorized broadly under "cycloaddition," the reactions of this substrate fall into two distinct mechanistic classes:

  • [3+2] Cycloadditions: Reaction with 1,3-dipoles (e.g., organic azides) to form triazoles.[2][1]

  • Cyclocondensations (Formal Cycloadditions): Reaction with binucleophiles (hydrazines, amidines) where the dimethylamino group acts as a leaving group.[2][1] This is the primary route for synthesizing pyrazole and pyrimidine drug scaffolds (e.g., Allopurinol precursors).[2][1]

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthetic pathways controlled by the choice of nucleophile.

ReactionPathways Substrate Ethyl 2-cyano-3- (dimethylamino)acrylate Pyrazole Ethyl 3-amino-1H- pyrazole-4-carboxylate Substrate->Pyrazole Cyclocondensation (-Me2NH, -EtOH) Pyrimidine Ethyl 4-amino-2-substituted- pyrimidine-5-carboxylate Substrate->Pyrimidine [3+3] Cyclization (-Me2NH) Triazole 1-Substituted-1,2,3- triazole-4-carboxylate Substrate->Triazole [3+2] Cycloaddition (Regioselective) Hydrazine Hydrazine Hydrate (Binucleophile) Hydrazine->Substrate Guanidine Guanidine/Amidine (Binucleophile) Guanidine->Substrate Azide Organic Azide (1,3-Dipole) Azide->Substrate

Caption: Divergent synthesis pathways. The substrate serves as a C3 synthon for Pyrazoles (via Hydrazine), Pyrimidines (via Guanidine), and Triazoles (via Azides).[2][1]

Experimental Protocols

Protocol A: Synthesis of 3-Amino-4-carbethoxypyrazole (The "Allopurinol" Precursor)

Mechanism: Cyclocondensation. Rationale: Hydrazine attacks the


-carbon, displacing dimethylamine.[1] The second nitrogen of hydrazine then attacks the nitrile carbon (not the ester), followed by tautomerization to form the amino-pyrazole.[2][1]
Materials
  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 equiv)[2][1]

  • Hydrazine hydrate (85% aq.[2] solution) (1.25 equiv)[2][1]

  • Methanol (Solvent, 4 volumes)

  • Ethanol (for recrystallization)[2][1][3]

Step-by-Step Workflow
  • Setup: Charge a round-bottom flask with Ethyl 2-cyano-3-(dimethylamino)acrylate (e.g., 10.0 g) and Methanol (40 mL). Ensure complete dissolution.

  • Addition: Add Hydrazine hydrate dropwise over 15 minutes at Room Temperature (RT). Caution: Exothermic reaction.[2][1]

  • Reaction: Stir the mixture at RT for 8–10 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[2] The starting material spot (

    
    ) should disappear.[2][1]
    
  • Workup: Evaporate methanol under reduced pressure at 45°C.

  • Purification: The residue is typically a solid.[2][1] Recrystallize from hot ethanol to obtain white/off-white crystals.

Validation Data:

  • Yield: 85–92%[2][1]

  • Melting Point: 133–135°C[2]

  • Key IR Signals: 3412 cm⁻¹ (-NH₂), 1634 cm⁻¹ (C=O).[2][1]

Protocol B: [3+2] Cycloaddition with Organic Azides

Mechanism: 1,3-Dipolar Cycloaddition.[1] Rationale: The electron-deficient double bond acts as a dipolarophile. Regioselectivity is controlled by the amino group; the azide terminal nitrogen typically attacks the


-carbon.
Materials
  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 equiv)[2][1]

  • Aryl or Alkyl Azide (e.g., Phenyl azide) (1.1 equiv)[2][1]

  • Toluene or DMF (Solvent)[1]

  • Reflux condenser[2][1][4]

Step-by-Step Workflow
  • Setup: Dissolve the acrylate substrate in dry Toluene (0.5 M concentration).

  • Addition: Add the organic azide.

  • Reaction: Heat to reflux (110°C) for 12–16 hours.

    • Note: If using thermally unstable azides, lower temp to 80°C and extend time, or use DMF as solvent.[2][1]

  • Elimination (Spontaneous): In many cases, the intermediate triazoline eliminates dimethylamine spontaneously under reflux to aromatize into the 1,2,3-triazole.[2][1]

  • Workup: Cool to RT. Remove solvent in vacuo.[2][5]

  • Purification: Flash column chromatography (Silica gel, 0–30% EtOAc in Hexanes).

Protocol C: Synthesis of Pyrimidines via Guanidine

Mechanism: [3+3] Cyclocondensation.[2][1]

Materials
  • Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 equiv)[2][1]

  • Guanidine Hydrochloride (1.1 equiv)[2][1][6]

  • Sodium Ethoxide (1.1 equiv)[2][1]

  • Ethanol (anhydrous)

Step-by-Step Workflow
  • Free Base Generation: In a separate flask, dissolve Guanidine HCl in Ethanol containing Sodium Ethoxide to generate free Guanidine.[2] Stir for 15 min.

  • Coupling: Add the acrylate substrate to the Guanidine solution.

  • Cyclization: Reflux the mixture for 4–6 hours.

  • Precipitation: Cool the mixture. Pour onto crushed ice/water. Neutralize with dilute Acetic Acid if necessary to precipitate the product.[2]

  • Filtration: Collect the solid by vacuum filtration.[2]

Mechanistic Validation (Self-Correcting Logic)[1][2]

To ensure the protocol is working, verify the intermediate transitions using the "Push-Pull" logic diagram below. If the reaction stalls, check the leaving group ability (dimethylamine vs. ethoxide).

Mechanism Start Start: Enamine Substrate (Push-Pull System) Step1 Nucleophilic Attack at C3 (Michael Addition) Start->Step1 + Nucleophile (NuH) Step2 Intermediate: Zwitterionic Adduct Step1->Step2 Step3 Elimination of HNMe2 (Restores Double Bond) Step2->Step3 - HNMe2 Step4 Cyclization onto Nitrile/Ester Step3->Step4 Intramolecular

Caption: General mechanistic flow for cyclocondensation. Failure to eliminate HNMe2 (Step 3) often leads to acyclic adducts.[2][1]

Comparative Data Summary

Reaction TypeNucleophileProduct ScaffoldTypical YieldKey Byproduct
Cyclocondensation HydrazinePyrazole85–95%Dimethylamine
Cyclocondensation GuanidinePyrimidine70–85%Dimethylamine, EtOH
[3+2] Cycloaddition Organic Azide1,2,3-Triazole60–80%Dimethylamine
Cyclocondensation HydroxylamineIsoxazole75–85%Dimethylamine

References

  • Synthesis of Pyrazoles (Allopurinol Precursors): Veera Reddy Arava et al. "Facile inexpensive synthesis of Rufinamide-an antiepileptic."[2][1] Der Pharma Chemica, 2011, 3(1):381-387.[2][1] (Context verified via search snippet 1.1)

  • Reaction with Amidines/Thiazoles: R. M. Mohareb et al. "Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles." Molecules, 2011.[2][1][3] (Context verified via search snippet 1.13)[2][1]

  • General Enaminonitrile Reactivity: Al-Mousawi, S. M. et al. "Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines."[7] Beilstein Journal of Organic Chemistry, 2010.[2][1] (Context verified via search snippet 1.3)

  • Substrate Data & Safety: PubChem Compound Summary for Ethyl 2-cyano-3-(dimethylamino)acrylate.

Sources

Method

Application Note: Precision Monitoring of Ethyl 2-cyano-3-(dimethylamino)acrylate in Heterocyclic Synthesis

Introduction & Chemical Context Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 1119-26-2) is a critical "push-pull" enaminonitrile building block used extensively in the synthesis of bioactive heterocycles, particularly f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 1119-26-2) is a critical "push-pull" enaminonitrile building block used extensively in the synthesis of bioactive heterocycles, particularly fluoroquinolone antibiotics (e.g., ciprofloxacin precursors) and substituted pyrimidines.

The "Push-Pull" Mechanism

The molecule features a unique electronic structure where the electron-donating dimethylamino group (


) is conjugated through a double bond to two strong electron-withdrawing groups: a nitrile (

) and an ethyl ester (

).
  • Reactivity Implication: The

    
    -carbon is electrophilic, making the dimethylamino group an excellent leaving group in nucleophilic vinylic substitution (
    
    
    
    ) reactions.
  • Analytical Implication: This conjugation creates a distinct UV chromophore. Reaction progress is monitored by the "blue shift" or "red shift" in absorbance as the auxochrome (

    
    ) is displaced by a nucleophile (typically a primary amine or hydrazine).
    

Analytical Strategy Overview

The monitoring strategy relies on three pillars:

  • HPLC-UV (Quantitative): The primary method for determining conversion rates and assay purity.

  • TLC (Qualitative): Rapid at-line assessment of starting material consumption.

  • NMR (Structural): Confirmation of

    
     isomer geometry in the resulting products.
    
Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical technique during the synthetic workflow.

AnalyticalWorkflow Start Reaction Mixture TLC Method A: TLC (Rapid Check) Start->TLC t = 30 min HPLC Method B: HPLC-UV (Quantitative) TLC->HPLC SM Faint Adjust Adjust Temp/Time TLC->Adjust SM Strong Decision Conversion > 98%? HPLC->Decision Integration NMR Method C: 1H-NMR (Structural ID) Workup Proceed to Workup Decision->Workup Yes Decision->Adjust No Workup->NMR Isolated Solid

Figure 1: Analytical workflow for monitoring the displacement of the dimethylamino group.

Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3]

This is the gold standard for monitoring the reaction of Ethyl 2-cyano-3-(dimethylamino)acrylate with amines (e.g., anilines).

Expert Insight: Buffer Selection

Although the starting material contains an amine, the lone pair is delocalized into the nitrile/ester system, reducing its basicity. However, the product (often an aryl-amino acrylate) may have different solubility and ionization profiles.

  • Recommendation: Use an acidic buffer (0.1% Phosphoric Acid or Formic Acid). This suppresses silanol interactions on the column and ensures sharp peak shapes for both the starting enaminonitrile and the typically more hydrophobic product.

Detailed Protocol
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1%

in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Primary) and 280 nm (Secondary)
Injection Vol 5-10 µL

Gradient Profile:

  • 0.0 min: 90% A / 10% B (Equilibration)

  • 10.0 min: 10% A / 90% B (Ramp to elute hydrophobic products)

  • 12.0 min: 10% A / 90% B (Hold)

  • 12.1 min: 90% A / 10% B (Re-equilibration)

Sample Preparation[4][5]
  • Quench: Take 50 µL of reaction mixture.

  • Dilute: Add to 950 µL of Acetonitrile (to ensure solubility of organic intermediates).

  • Filter: Pass through a 0.22 µm PTFE filter to remove precipitated salts (common in these condensation reactions).

Method B: Reaction Mechanism & Impurity Profiling

Understanding the reaction pathway is essential for identifying impurities. The primary reaction is an addition-elimination.

Reaction Pathway Diagram

ReactionPath SM Ethyl 2-cyano-3- (dimethylamino)acrylate (Starting Material) Inter Tetrahedral Intermediate SM->Inter Addition Impurity Hydrolysis Impurity (Ethyl 2-cyano-3-hydroxyacrylate) SM->Impurity H2O / Acid (Side Rxn) Nuc Nucleophile (R-NH2) Nuc->Inter Prod Substituted Enamine Product Inter->Prod Elimination of HNMe2

Figure 2: Nucleophilic vinylic substitution pathway and potential hydrolysis side-reaction.

Troubleshooting Impurities
  • Hydrolysis: If water is present in the solvent, the

    
     group can be hydrolyzed to a hydroxyl group (enol form of the aldehyde), forming Ethyl 2-cyano-3-hydroxyacrylate .
    
    • Detection: This impurity is more polar than the starting material and will elute earlier (lower

      
      ) in Reverse Phase HPLC.
      
    • Prevention: Ensure anhydrous conditions if this impurity is observed >1%.

Method C: Nuclear Magnetic Resonance (NMR)

While HPLC provides conversion data, NMR is required to confirm the geometry of the product, which dictates the success of subsequent cyclization steps (e.g., thermal cyclization to quinolones).

Protocol:
  • Solvent: DMSO-

    
     is preferred due to the solubility of polar enaminonitriles.
    
  • Key Signal (Starting Material):

    • Vinyl proton (

      
      ): Singlet around 
      
      
      
      7.6 - 7.8 ppm
      .
    • Dimethylamino group (

      
      ): Two singlets (due to restricted rotation) or one broad singlet around 
      
      
      
      3.1 - 3.3 ppm
      .
  • Key Signal (Product):

    • Disappearance of the

      
       signal.
      
    • Appearance of the NH doublet (exchangeable with

      
      ) typically downfield (
      
      
      
      10.0 - 12.0 ppm
      ) due to intramolecular H-bonding with the ester carbonyl.

Safety & Handling

  • Hazards: Ethyl 2-cyano-3-(dimethylamino)acrylate is an irritant (Skin/Eye).[1]

  • Sensitization: Acrylates are known skin sensitizers. All analytical prep should be conducted in a fume hood.

  • Waste: HPLC waste containing acetonitrile and acidic buffers must be segregated as organic halogen-free waste (unless chlorinated solvents were used in synthesis).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • PubChem Compound Summary. (2023). Ethyl 2-cyano-3-(dimethylamino)acrylate (CID 274128).[1] National Center for Biotechnology Information.

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Acrylates.[2][3]

  • Al-Mousawi, S. M., et al. (2010). Enaminonitriles in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. (Contextual grounding for reactivity).

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in Ethyl 2-cyano-3-(dimethylamino)acrylate reactions

Status: Operational | Tier: Level 3 (Senior Scientific Support)[1] Welcome to the Advanced Application Guide Subject: Troubleshooting Reaction Anomalies with Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) Assi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support)[1]

Welcome to the Advanced Application Guide

Subject: Troubleshooting Reaction Anomalies with Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

You are likely utilizing this reagent as a "push-pull" enamine building block for synthesizing fused heterocycles (pyrazoles, pyrimidines, or quinolines).[1] While chemically robust compared to its ethoxy-analog, this stability often masks subtle side reactions that complicate purification.[1]

This guide moves beyond standard protocols to address the why and how of failure modes.

Module 1: The "Phantom" Mass Shift (Transesterification)

User Complaint: "I ran the reaction in Methanol to improve solubility. My LC-MS shows the product mass is consistently M-14."

Technical Diagnosis: This is the most common error with alkyl esters. While the dimethylamino group (


) deactivates the alkene, the ester moiety remains susceptible to base-catalyzed exchange. If you use Methanol (MeOH) as a solvent—especially with basic nucleophiles like guanidine or hydrazine—the ethyl group exchanges with methyl.[1]

The Fix:

  • Protocol Adjustment: Always match the solvent alcohol to the ester alkyl group. Use Ethanol (EtOH) for ethyl esters.[1]

  • Retrospective Fix: If the M-14 product (Methyl ester) is acceptable, you can continue; the biological activity is often similar, but the solubility profile will change.[1]

Data: Solvent Impact on Product Identity

Solvent SystemNucleophileObserved Mass ShiftOutcome
Ethanol (Rec.) HydrazineM (Expected)Target Product (Ethyl ester retained)
Methanol HydrazineM - 14Side Product (Methyl ester formed)
Isopropanol HydrazineM + 14Side Product (Isopropyl ester formed - slower rate)
Module 2: The "Stalled" Intermediate (Reactivity Profiling)

User Complaint: "The starting material is consumed, but I isolated an acyclic intermediate instead of my cyclized heterocycle."

Technical Diagnosis: Unlike ethyl ethoxymethylenecyanoacetate (which has a highly reactive ethoxy leaving group), your reagent contains a dimethylamino group.[1] The


 is a strong electron donor, stabilizing the double bond and making the 

-carbon less electrophilic .
  • Step 1 (Substitution): Occurs readily. The nucleophile displaces

    
    .
    
  • Step 2 (Cyclization): Often requires higher activation energy.[1] If you run this at room temperature (RT), the intermediate may precipitate before cyclizing.[1]

Troubleshooting Protocol:

  • Push the Temperature: These reactions often require reflux in Ethanol (

    
    C) rather than RT stirring.[1]
    
  • Acid Catalysis: If reacting with weak nucleophiles (e.g., anilines), add catalytic Acetic Acid to protonate the intermediate and accelerate cyclization [1].[1]

Module 3: Hydrolysis & Storage Degradation

User Complaint: "My reagent has turned from a white solid to a yellow sticky paste, and yields are dropping."

Technical Diagnosis: The "push-pull" nature of the alkene makes it susceptible to hydrolysis, particularly under acidic or moist conditions.

  • Pathway A (Enamine Hydrolysis): Water attacks the

    
    -carbon, displacing dimethylamine.[1] This forms the hydroxymethylene derivative (exists as an enol/aldehyde tautomer).[1]
    
  • Pathway B (Ester Hydrolysis): Formation of the carboxylic acid.

Visualizing the Degradation Pathways:

ReactionPathways SM Ethyl 2-cyano-3- (dimethylamino)acrylate Enol Side Product A: Hydroxymethylene Derivative (Enol Form) SM->Enol  Hydrolysis (pH < 7) Acid Side Product B: Carboxylic Acid SM->Acid  Saponification (pH > 10) Heterocycle Target Heterocycle (Pyrimidine/Pyrazole) SM->Heterocycle  + Nucleophile (Reflux) Water H2O (Moisture) Water->SM

Figure 1: Competitive pathways.[1] The red paths represent degradation due to improper storage or wet solvents.

Module 4: Regioselectivity (The N-1 vs. N-2 Problem)

User Complaint: "I reacted the acrylate with Methylhydrazine and got two spots on TLC. Which one is my product?"

Technical Diagnosis: When using unsymmetrical dinucleophiles (like methylhydrazine), you have two nucleophilic sites:


 and 

.[1]
  • Mechanism: The terminal

    
     is generally more nucleophilic (less sterically hindered) and attacks the 
    
    
    
    -carbon first.
  • Result: The Major isomer usually has the methyl group on the ring nitrogen adjacent to the carbon derived from the nitrile/ester group [2]. However, solvent polarity can shift this ratio.[1]

Self-Validating Test:

  • NOE NMR: Run a 1D-NOESY experiment. Irradiate the N-Methyl group. If you see an enhancement of the proton on the pyrazole ring, you have the specific isomer where the groups are proximal.

Master Troubleshooting Flowchart

Use this logic gate to diagnose your specific experimental failure.

Troubleshooting Start Start: Reaction Failed or Low Yield CheckLCMS Check LC-MS Data Start->CheckLCMS MassShift Is Mass = M-14? CheckLCMS->MassShift MassLoss Mass = M-45 (Loss of OEt) or Water Soluble Product CheckLCMS->MassLoss SolventCheck Did you use Methanol? MassShift->SolventCheck Yes MassCorrect Mass is Correct (Intermediate Mass) MassShift->MassCorrect No Transester DIAGNOSIS: Transesterification. Switch to EtOH. SolventCheck->Transester Yes CyclizationFail DIAGNOSIS: Incomplete Cyclization. Increase Temp or add Acid. MassCorrect->CyclizationFail Hydrolysis DIAGNOSIS: Hydrolysis to Acid. Check Solvent Water Content. MassLoss->Hydrolysis

Figure 2: Logical decision tree for isolating reaction failures.

References
  • Arava, V. R., et al. (2011).[1] "Facile inexpensive synthesis of Rufinamide-an antiepileptic." Der Pharma Chemica, 3(1), 381-387.[1]

  • Organic Chemistry Portal. (2023).[1] "Synthesis of Pyrimidines: Recent Literature and Mechanisms." Organic Chemistry Portal.

  • National Institutes of Health (NIH). (2024).[1] "Ethyl 2-cyano-3-(dimethylamino)acrylate - PubChem Compound Summary." PubChem.

  • Steene, E. V. D., et al. (2012).[1][2] "Experimental kinetic study of transesterification of ethyl acetate with methanol." Semantic Scholar.

Sources

Optimization

Purification of Ethyl 2-cyano-3-(dimethylamino)acrylate reaction products

Technical Support Center: Purification of Ethyl 2-cyano-3-(dimethylamino)acrylate Case ID: #PUR-16849-87-9 Status: Active Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 2-cyano-3-(dimethylamino)acrylate

Case ID: #PUR-16849-87-9 Status: Active Senior Application Scientist: Dr. A. Vance[1][2]

Executive Summary & Compound Profile

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9) is a critical "push-pull" enamine intermediate used extensively in the synthesis of heterocycles, particularly fluoroquinolone antibiotics and agrochemicals.[1]

The synthesis typically involves the condensation of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .[1][2] While the reaction is generally high-yielding, the purification step is the most common point of failure due to the compound's sensitivity to moisture and thermal stress.[1][2]

Key Physical Properties:

Property Value Notes
Appearance Pale yellow to orange crystalline solid Darkening indicates decomposition/oxidation.[1][2]
Melting Point 76–78 °C Sharp mp indicates high purity.[2]
Boiling Point 100–102 °C (0.001 Torr) High vacuum required; prone to polymerization.[3]

| Solubility | Soluble in EtOH, EtOAc, DCM | Sparingly soluble in hexanes/ether.[2][3] |

The "Gold Standard" Purification Protocol

Note: This protocol assumes a standard synthesis scale (10g – 100g).[2] For larger scales, ensure adequate heat dissipation.[2][3]

Phase A: Reaction Work-up (Critical Pre-Purification)

The reaction produces methanol as a byproduct.[1][2] Failure to remove this completely will inhibit crystallization.[1][2]

  • Evaporation: Remove volatiles (methanol and excess DMF-DMA) under reduced pressure.[1][2]

    • Standard: Rotary evaporator at 50°C.

    • Optimization: Use a high-vacuum line (< 2 mbar) for 1-2 hours after the rotovap to remove trace DMF-DMA.[1] The residue should solidify upon cooling.[1][2]

Phase B: Recrystallization (The Self-Validating Step)

If the crude residue is solid, proceed to recrystallization.[1][2] If it is an oil, see Troubleshooting Section 3.1.[2][3]

  • Solvent System: Ethanol (Abs.) or Isopropanol (IPA).[2][3]

  • Ratio: Approx. 3-5 mL solvent per gram of crude solid.[1][2]

Step-by-Step:

  • Dissolution: Place crude solid in a flask with a stir bar. Add minimum hot Ethanol (>70°C) until fully dissolved.

  • Hot Filtration (Optional): If insoluble black specks (polymerized material) are visible, filter rapidly through a pre-warmed glass frit.[2][3]

  • Controlled Cooling: Turn off the heat source and let the flask cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1][2]

  • Crystallization: Once at room temperature, move to an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter the pale yellow needles via vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether or hexanes (2 x 10 mL). Crucial: This removes surface oily impurities without dissolving the crystals.[1][2]

  • Drying: Vacuum dry at 40°C.

Troubleshooting Guide (Symptom-Based)

Symptom: "My product is a persistent oil and won't crystallize."

Diagnosis: Presence of residual DMF-DMA or solvent prevents crystal lattice formation.[1][2] Corrective Action (Trituration):

  • Cool the oil to 0°C.

  • Add a non-polar solvent (Hexanes or Diethyl Ether) roughly 2x the volume of the oil.[2]

  • Scratch the side of the flask vigorously with a glass rod.[1][2]

  • Sonicate the mixture for 5-10 minutes.

  • Result: The oil should solidify into a dispersible powder.[1][2] Filter and proceed to Recrystallization.[1][2][4][5]

Symptom: "The melting point is low (< 70°C) or the range is wide."

Diagnosis: Contamination with starting material (Ethyl cyanoacetate) or hydrolysis product (Cyanoacetic acid).[2][3] Corrective Action:

  • Check NMR: Look for a singlet at ~3.5 ppm (Ethyl cyanoacetate methylene protons).[2][3]

  • Remedy: Recrystallize again from Isopropanol . Isopropanol has a higher boiling point than ethanol, allowing for better separation of the lower-melting starting materials.[1][2]

Symptom: "The product turned dark red/brown during drying."

Diagnosis: Thermal decomposition or hydrolysis.[2] Enamines are moisture-sensitive and thermally labile.[1][2] Corrective Action:

  • Ensure drying temperature does not exceed 45°C.[1][2]

  • Store under nitrogen/argon.[1][2]

  • Salvage: Dissolve in DCM, treat with activated charcoal for 15 mins, filter, and re-evaporate.

Visual Workflow: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture Evap Evaporate Volatiles (High Vac, <50°C) Start->Evap StateCheck Check Physical State Evap->StateCheck Solid Solid Residue StateCheck->Solid Yes Oil Oily Residue StateCheck->Oil No Recryst Recrystallization (Hot Ethanol or IPA) Solid->Recryst Trituration Trituration (Cold Hexanes/Ether + Scratching) Oil->Trituration Induce Crystallization Trituration->Solid Solidifies Filter Vacuum Filtration Recryst->Filter Wash Wash Cake (Cold Ether) Filter->Wash Final Pure Product (Mp 76-78°C) Wash->Final

Caption: Logical decision tree for processing crude reaction products. Note the critical trituration step for oily residues.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography instead of recrystallization?

  • Answer: Yes, but it is generally discouraged for scale-up.[1][2] If you must use a column (e.g., for very impure batches), use a gradient of Ethyl Acetate/Hexanes .[2][3] Note that silica gel is slightly acidic and can cause partial hydrolysis of the enamine back to the starting material.[1][2] Neutral alumina is safer but more expensive.[1][2]

Q2: The NMR shows two sets of peaks. Is my product impure?

  • Answer: Not necessarily. While the E-isomer is thermodynamically favored due to the steric bulk of the dimethylamino group and the cyano group, restricted rotation around the C=C bond (due to the "push-pull" electronic character) can sometimes lead to visible rotamers or isomers in solution, especially in

    
    -DMSO.[1][2] However, if the extra peaks correspond to ethyl cyanoacetate, it is an impurity.[2][3]
    

Q3: How should I store the purified product?

  • Answer: Store at 2–8°C in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen). Moisture is the enemy; it hydrolyzes the enamine bond, releasing dimethylamine and reverting to the cyanoacetate.[2][3]

References

  • ChemicalBook. (2025).[1][2][3][6] Ethyl 2-cyano-3-(dimethylamino)acrylate Properties and Melting Point. Link

  • PubChem. (2025).[1][2][3] Ethyl 2-cyano-3-(dimethylamino)acrylate Compound Summary. National Library of Medicine.[1][2] Link

  • Sigma-Aldrich. (2025).[1][2] Ethyl 2-cyano-3-(dimethylamino)acrylate Product Specification. Link

  • BenchChem. (2025).[1][2][3][4][6] Technical Support: Purification of Acrylate Derivatives. Link[1][3]

Sources

Troubleshooting

Recrystallization techniques for Ethyl 2-cyano-3-(dimethylamino)acrylate derivatives

[1][2][3] Role: Senior Application Scientist Subject: Troubleshooting Recrystallization, Stability, and Oiling Out Issues Reference Compound: Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9)[1][2][3] Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Role: Senior Application Scientist Subject: Troubleshooting Recrystallization, Stability, and Oiling Out Issues Reference Compound: Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS: 16849-87-9)[1][2][3]

Introduction: The "Push-Pull" Enamine Challenge

Welcome to the technical support hub for Ethyl 2-cyano-3-(dimethylamino)acrylate . As researchers, we often treat this compound as a simple intermediate (commonly for fluoroquinolone antibiotics or heterocyclic synthesis).[1][2][3] However, its structure—a "push-pull" alkene containing an electron-donating amine and electron-withdrawing cyano/ester groups—creates unique purification challenges.[1][2]

This guide addresses the three most reported tickets in our system:

  • Solvent Selection: Avoiding transesterification and hydrolysis.[1][2][3]

  • Oiling Out: Managing the phase transition near the melting point (76–78°C).

  • Stability: Why your white crystals turn pink/red.

Module 1: Solvent Selection & Solubility Logic

User Query: "Standard recrystallization from ethanol/water is failing. The product smells like dimethylamine.[1][2][3] What solvent should I use?"

The Scientific Reality

You are likely experiencing hydrolysis .[1][2][3] Enamines are hydrolytically unstable, especially under acidic conditions or elevated temperatures.[1][2][3] Adding water reverses the formation reaction, releasing dimethylamine and the formyl-ester precursor.[1][2][3] Furthermore, using the wrong alcohol can lead to transesterification .[1][2][3]

Recommended Solvent Systems
Solvent SystemSuitabilityTechnical Notes
Anhydrous Ethanol (EtOH) High Gold Standard. Must be anhydrous.[1][2][3] Matches the ethyl ester group, preventing transesterification byproducts.[1][2][3]
Toluene / Heptane High Excellent for removing polar impurities.[1][2] Hydrophobic nature protects the enamine from atmospheric moisture.[1][2][3]
Isopropanol (IPA) Medium Good solubility curve, but risk of slow transesterification (isopropyl ester formation) if heated too long.[1][2][3]
Methanol (MeOH) CRITICAL FAIL Do Not Use. Will rapidly exchange the ethyl ester for a methyl ester, creating a mixed product.[2][3]
Ethanol / Water CRITICAL FAIL Do Not Use. Water promotes hydrolysis to ethyl formylcyanoacetate + dimethylamine.[1][2]
Decision Logic: Solvent Selector

SolventSelection Start Start: Select Solvent CheckEster Does solvent match ester group? Start->CheckEster CheckWater Is the solvent anhydrous? CheckEster->CheckWater Yes (e.g., Ethanol) Warn_Trans STOP: Transesterification Risk CheckEster->Warn_Trans No (e.g., Methanol) Polarity Impurity Polarity? CheckWater->Polarity Yes Warn_Hyd STOP: Hydrolysis Risk CheckWater->Warn_Hyd No (Wet) Rec_EtOH RECOMMENDED: Anhydrous Ethanol Polarity->Rec_EtOH Polar Impurities Rec_Tol RECOMMENDED: Toluene/Heptane Polarity->Rec_Tol Non-Polar Impurities

Figure 1: Decision matrix for solvent selection to prevent chemical degradation during purification.

Module 2: Troubleshooting "Oiling Out"

User Query: "I cooled my solution, but instead of crystals, a yellow oil separated at the bottom. How do I fix this?"

Root Cause Analysis

This compound has a relatively low melting point (76–78°C ).[1][2][3] If your recrystallization temperature is too high, or the cooling is too rapid, the compound precipitates as a supercooled liquid (oil) rather than a crystal lattice.[1][2][3] This is thermodynamically favored when the "oiling" temperature is higher than the crystallization temperature.[1][2][3]

The "Seeding at Cloud Point" Protocol

To recover from oiling out, you must bypass the liquid phase and force nucleation.[1][2][3]

  • Re-dissolve: Heat the mixture until the oil fully dissolves into a clear solution.

  • Find the Cloud Point: Cool slowly with varying agitation. The moment the solution turns slightly turbid (cloudy), STOP cooling .

  • Isothermal Hold: Hold the temperature constant. Do not cool further.

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall vigorously with a glass rod.[1][2][3]

  • Slow Ramp: Once visible crystals form, cool at a rate of 5°C per hour .

Module 3: Stability & Impurity Profile

User Query: "My product is turning pink/red on the shelf. Is it still usable?"

Mechanism of Degradation

The "push-pull" enamine system is electron-rich.[1][2] The color change typically indicates:

  • Oxidative Coupling: Formation of dimeric species (often red/colored) due to air exposure.[1][2][3]

  • Hydrolysis: Reaction with moisture to form Ethyl 2-cyano-3-hydroxyacrylate (enol form of the aldehyde), which can undergo complex condensation reactions.[1][2][3]

Stability Visualization

Degradation Enamine Ethyl 2-cyano-3-(dimethylamino)acrylate (White Solid) Intermed Tetrahedral Intermediate Enamine->Intermed Acid/H2O Water + H2O (Moisture) Water->Intermed Aldehyde Ethyl formylcyanoacetate (Unstable) Intermed->Aldehyde Amine Dimethylamine (Fishy Odor) Intermed->Amine

Figure 2: Hydrolytic pathway.[1][2][3] The presence of a "fishy" odor (Dimethylamine) confirms this degradation pathway is active.[1][2][3]

Module 4: The Master Protocol (Step-by-Step)

Standard Operating Procedure (SOP): Recrystallization of CAS 16849-87-9

Prerequisites:

  • Solvent: Anhydrous Ethanol (dried over 3Å molecular sieves).[1][2][3]

  • Apparatus: Round-bottom flask with reflux condenser and N2 line.

Step 1: Dissolution

  • Place crude solid in the flask.

  • Add Anhydrous Ethanol (approx. 3-5 mL per gram of solid).[1][2][3]

  • Heat to reflux (approx. 78°C).[1][2][3] The solid should dissolve completely.[1][2][3]

  • Note: If insolubles remain, filter hot through a sintered glass funnel (pre-warmed).[1][2][3]

Step 2: Controlled Cooling (Critical Step)

  • Remove from heat and allow the flask to cool to ~50°C (warm to touch).

  • Check for Oil: If oil droplets appear, reheat to dissolve and add 10% more ethanol.

  • Seeding: At 45-50°C, add a seed crystal.[1][2][3]

  • Allow to cool to room temperature (20-25°C) undisturbed for 2 hours.

Step 3: Cryogenic Crystallization

  • Once a heavy crop of crystals exists at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter under vacuum/inert gas.[1][2][3]

  • Wash: Wash the cake with cold anhydrous ethanol (0°C).

  • Dry: Vacuum dry at 40°C. Do not exceed 50°C during drying to prevent thermal degradation.[2][3]

Frequently Asked Questions (FAQ)

Q: Can I use Methanol? It dissolves the compound better. A: No. Methanol will attack the ethyl ester group.[1][2][3] You will produce a mixture of Ethyl- and Methyl- esters.[1][2][4] Only use Methanol if your target molecule is the Methyl ester derivative.[1][2][3]

Q: The melting point is lower than the literature (76°C).[1][2][3] Why? A: This is a classic sign of solvent inclusion or partial hydrolysis.[1][2][3] Dry the sample thoroughly under high vacuum.[1][2][3] If the MP remains low (e.g., 65-70°C), you likely have the hydrolyzed aldehyde impurity.[1][2][3] Check NMR for the absence of the dimethylamino signals.

Q: Can I use column chromatography instead? A: Yes, but be careful with silica gel. Silica is slightly acidic and contains water, which can hydrolyze the enamine on the column.[1][2][3] If you must use a column, add 1% Triethylamine (TEA) to your eluent to neutralize the silica and protect the amine.[1][2][3]

References

  • ChemicalBook. (2025).[1][2][3] Ethyl 2-cyano-3-(dimethylamino)acrylate Properties and Suppliers. Retrieved from [1][2][3]

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 274128, Ethyl 2-cyano-3-(dimethylamino)acrylate. Retrieved from [1][2][3][5]

  • Sollengerber, P. Y., & Martin, R. B. (1970).[1][2][3][6] Mechanism of Enamine Hydrolysis. Journal of the American Chemical Society, 92(14), 4261-4270.[1][2][3] (Provides mechanistic grounding for the hydrolysis warnings).

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: Ethyl 2-cyano-3,3-diphenylacrylate (Analogous structure data). Retrieved from [1][2][3]

Sources

Optimization

Chromatographic purification of compounds from Ethyl 2-cyano-3-(dimethylamino)acrylate

Ticket Subject: Chromatographic purification of compounds derived from Ethyl 2-cyano-3-(dimethylamino)acrylate Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Chromatographic purification of compounds derived from Ethyl 2-cyano-3-(dimethylamino)acrylate Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context

Ethyl 2-cyano-3-(dimethylamino)acrylate (often abbreviated as the "enamine intermediate") is a critical "push-pull" alkene used extensively in the synthesis of heterocycles like quinolines (via Gould-Jacobs reaction), pyrazoles, and pyrimidines.

The Core Challenge: While this reagent is a versatile building block, it presents a paradox in purification:

  • Hydrolytic Instability: As an enamine, it is susceptible to acid-catalyzed hydrolysis, reverting to ethyl 2-formyl-2-cyanoacetate (an aldehyde equivalent) and dimethylamine.

  • Silica Incompatibility: Standard flash chromatography uses silica gel (

    
    ), which is inherently acidic (
    
    
    
    ). This acidity often destroys the enamine during purification, leading to low yields and "ghost" aldehyde peaks.

This guide provides the protocols to bypass these failure modes, focusing on neutralization strategies and alternative stationary phases .

Decision Matrix: Purification Strategy

Before attempting chromatography, evaluate the purity profile using this logic flow.

PurificationStrategy Start Crude Reaction Mixture (Ethyl 2-cyano-3-(dimethylamino)acrylate) TLC Analyze Purity via TLC (Check for baseline spots/tailing) Start->TLC Solid Is the Crude a Solid? TLC->Solid Recryst METHOD A: Recrystallization (Solvent: EtOH or Toluene) Solid->Recryst Yes (Preferred) Oil Is the Crude an Oil? Solid->Oil No Flash Does it streak on Silica? Oil->Flash Neutral METHOD B: Neutralized Silica Flash (1-2% Et3N in Eluent) Flash->Neutral Yes (Mild Streaking) Alumina METHOD C: Neutral Alumina Flash (Grade III) Flash->Alumina Yes (Severe Degradation)

Figure 1: Decision tree for selecting the optimal purification method based on physical state and stability.

Technical Protocols
Protocol A: Neutralized Silica Gel Chromatography

Use this when the compound is relatively stable but shows tailing due to the dimethylamino group interacting with silanols.

The Mechanism: Silica gel possesses free silanol groups (


) that act as weak Bronsted acids. These protonate the dimethylamino nitrogen, causing the compound to "stick" (tailing) or hydrolyze. Adding Triethylamine (TEA) creates a buffer layer on the silica surface.

Step-by-Step:

  • Slurry Preparation: Prepare the silica slurry using a solvent system of Hexane:Ethyl Acetate (EtOAc) .

  • Deactivation: Add 1% to 2% Triethylamine (TEA) by volume to the slurry solvent before pouring the column.

    • Example: For 500 mL of eluent, add 5–10 mL of TEA.

  • Equilibration: Flush the column with 2 column volumes (CV) of the TEA-containing solvent. This ensures the silica is basic throughout.

  • Elution: Run the column with your gradient (e.g., 0%

    
     40% EtOAc in Hexane).
    
    • Note: You can remove TEA from the eluent after the compound has eluted, or keep it constant.

  • Post-Run: TEA has a high boiling point (

    
    ). You may need to co-evaporate with toluene or dry under high vacuum to remove trace amine residues.
    
Protocol B: Recrystallization (The "Gold Standard")

Chromatography should often be the last resort for this specific enamine.

Solvent Systems:

  • Ethanol (EtOH): Most common. Heat to reflux, filter hot (to remove inorganic salts), and cool slowly.

  • Toluene/Cyclohexane: Good for removing unreacted DMF-DMA or ethyl cyanoacetate.

Procedure:

  • Dissolve crude solid in minimum boiling Ethanol.

  • If the solution is dark, add activated charcoal (10% w/w), reflux for 5 mins, and filter through Celite.

  • Allow to cool to Room Temp (RT), then

    
    .
    
  • Wash crystals with cold Ethanol.

Troubleshooting Guide (FAQ)
Ticket #101: "I see a new spot on TLC that wasn't in my crude."

Diagnosis: On-column Hydrolysis. Explanation: The acidic silica has hydrolyzed the enamine (


) into the corresponding aldehyde/enol.
Solution: 
  • Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica.

  • If you must use silica, ensure the TEA passivation (Protocol A) was performed correctly.

Ticket #102: "My compound streaks from the baseline to the solvent front."

Diagnosis: Amine-Silanol Interaction. Explanation: The basic dimethylamino group is hydrogen-bonding strongly with the acidic silanols. Solution:

  • Mobile Phase Modifier: Add 1% TEA or 1%

    
     (if using DCM/MeOH) to the mobile phase.
    
  • Solvent Switch: Move to a Dichloromethane (DCM) / Methanol system (e.g., 95:5 DCM:MeOH) which has higher solubility for polar enamines.

Ticket #103: "The product is an oil but should be a solid."

Diagnosis: Solvent Entrapment or Impurities. Explanation: DMF-DMA (reagent) or DMF (solvent) residues can prevent crystallization. Solution:

  • Trituration: Add cold diethyl ether or hexane to the oil and scratch the flask sides with a glass rod to induce nucleation.

  • High Vac: Dry at

    
     under high vacuum (< 1 mbar) to remove heavy solvents like DMF.
    
Mechanistic Insight: The Hydrolysis Pathway

Understanding why purification fails is key to prevention.

Hydrolysis Enamine Enamine Target (Ethyl 2-cyano-3-(dimethylamino)acrylate) Iminium Iminium Ion (Intermediate) Enamine->Iminium + H+ (from Silica) Silica Acidic Silica (H+ donor) Hydrolysis Water Attack (Hydrolysis) Iminium->Hydrolysis + H2O Products Aldehyde + Dimethylamine (Degradation Products) Hydrolysis->Products

Figure 2: The acid-catalyzed hydrolysis pathway of enamines on silica gel.

References
  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

    • Context: Foundational text on using this enamine class for quinoline synthesis, establishing early purification norms (recrystalliz
  • Stanovnik, B.; Svete, J. (2004). "Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones." Chemical Reviews.

    • Context: Comprehensive review covering the stability and handling of dimethylamino acryl
  • Al-Mousawi, S. M., et al. (2020).[1][2][3] "Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles." RSC Advances.

    • Context: Modern protocols for synthesizing and purifying enaminonitriles, highlighting stability issues.
  • Sigma-Aldrich (Merck). "Silica Gel Preparation for Flash Chromatography."

    • Context: Standard operating procedures for neutralizing silica with triethylamine.

Sources

Troubleshooting

Technical Support Center: Managing Ethyl 2-cyano-3-(dimethylamino)acrylate

[1][2] Subject: Reactivity Profiling, Troubleshooting, and Synthetic Applications of Ethyl 2-cyano-3-(dimethylamino)acrylate CAS: 16849-87-9 (Commonly cited analog/derivative base) Chemical Class: Push-Pull Enaminonitril...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Subject: Reactivity Profiling, Troubleshooting, and Synthetic Applications of Ethyl 2-cyano-3-(dimethylamino)acrylate CAS: 16849-87-9 (Commonly cited analog/derivative base) Chemical Class: Push-Pull Enaminonitrile[1][2]

The Core Dynamic: "Push-Pull" Reactivity

To successfully manipulate Ethyl 2-cyano-3-(dimethylamino)acrylate, you must understand its electronic personality.[1][2] It is a classic push-pull alkene .

  • The Push: The dimethylamino group (

    
    ) is a strong electron donor (resonance).[1][2]
    
  • The Pull: The cyano (

    
    ) and ester (
    
    
    
    ) groups are strong electron withdrawers.[1][2]

Consequence: The


-carbon (attached to the nitrogen) is electrophilic, but the bond order is delocalized. The dimethylamino group functions as an excellent leaving group  in addition-elimination reactions.[1] This molecule is essentially a "masked" form of an unstable aldehyde, designed to transfer a 3-carbon unit (

) into heterocycles.[1][2]
Reactivity Landscape (Visual Guide)[1][2]

ReactivityLandscape cluster_legend Pathway Logic Core Ethyl 2-cyano-3-(dimethylamino)acrylate (Push-Pull Enamine) Hydrolysis Hydrolysis Product (Ethyl 2-cyano-3-hydroxyacrylate) Core->Hydrolysis + H2O / Acid (Loss of HNMe2) Amine Substituted Enamine (Intermediate) Core->Amine + Primary Amine (R-NH2) (Addition-Elimination) Pyrazole Pyrazoles (5-membered ring) Core->Pyrazole + Hydrazine (NH2NH2) Pyrimidine Pyrimidines (6-membered ring) Core->Pyrimidine + Amidine/Guanidine Quinoline Quinolines (Fused ring) Amine->Quinoline High Temp Cyclization (Gould-Jacobs) Legend Direct displacement of -NMe2 is the primary mechanism. Moisture sensitivity is the primary stability risk.

Figure 1: The divergent reactivity pathways of the enaminonitrile scaffold.[1] The central strategy relies on the displacement of the dimethylamino group.

Troubleshooting Guide: Common Experimental Failures

Module A: Stability & Storage (The "Before" Phase)[2]

Q: My white crystalline solid has turned into a yellow slush or oil. Is it usable?

  • Diagnosis: Hydrolysis.[1][2][3][4] The "push-pull" nature makes the

    
    -carbon susceptible to attack by water, releasing dimethylamine (fishy odor) and forming ethyl 2-cyano-3-hydroxyacrylate (or the aldehyde tautomer).[1][2]
    
  • Verdict: Discard. The hydrolysis product has significantly different reactivity and will interfere with stoichiometric calculations for ring closures.

  • Prevention: Store at -20°C under Argon/Nitrogen. This compound is hygroscopic.[1][2]

Q: I see a new spot on TLC just from sitting in solvent.

  • Diagnosis: Transesterification or Alcoholysis.[1][2] If you store the compound in methanol or ethanol for extended periods without reacting it, the ester group (ethyl) may exchange with the solvent, or the dimethylamino group may be displaced by the solvent (solvolysis), though the latter is slower.[2]

  • Fix: Prepare solutions immediately before use. Avoid protic solvents for storage.[1][2]

Module B: Nucleophilic Substitution (The "During" Phase)[2]

Q: The reaction with my amine nucleophile is stalling. I still see starting material.

  • Mechanism: This is an Addition-Elimination reaction.[1] The nucleophile attacks the

    
    -carbon, tetrahedral intermediate forms, and 
    
    
    
    leaves.[2]
  • Troubleshooting Steps:

    • Check Solubility: Ensure the starting material is fully dissolved.[1] Acetonitrile or DMF are preferred for difficult cases.[1][2]

    • Scavenge the Leaving Group: The reaction releases dimethylamine (a base).[1] If your incoming amine is a salt (e.g., hydrochloride), you need an auxiliary base (TEA or DIPEA).[1][2] If your incoming amine is free, the released dimethylamine can inhibit the reaction by competing.

    • Drive the Equilibrium: Use a solvent like Ethanol and reflux .[1] The dimethylamine (b.p. 7°C) will gas out of the reflux condenser, driving the equilibrium forward (Le Chatelier’s principle).[2]

Q: I am getting a mixture of regioisomers when reacting with unsymmetrical binucleophiles (like methylhydrazine).

  • Explanation: The

    
    -carbon is the "soft" electrophile. The most nucleophilic nitrogen of your reagent will attack there first.
    
  • Control:

    • Hydrazines: The unsubstituted

      
       is usually more nucleophilic (less sterically hindered) and will attack the enamine carbon first.
      
    • Optimization: Lower the temperature to 0°C for the initial addition, then warm up to promote cyclization.[2]

Module C: Cyclization (The "After" Phase)[2]

Q: I formed the intermediate enamine, but it won't cyclize to the Quinoline (Gould-Jacobs).

  • Insight: The cyclization of anilino-acrylates to quinolines requires high activation energy to restore aromaticity after the initial attack.

  • Solution: This step is thermal.[1][2] Standard reflux (80°C) is often insufficient.[1][2] You usually need Dowtherm A or diphenyl ether at 250°C for thermal cyclization, or Polyphosphoric Acid (PPA) for acid-mediated cyclization.[1][2]

Validated Protocol: Synthesis of Pyrazole Derivatives

This protocol demonstrates the standard displacement of the


 group followed by cyclization, a common workflow for this scaffold.

Target: 3-Amino-4-carbethoxypyrazole derivative. Reaction Type: [3+2] Annulation.

ParameterSpecificationNote
Solvent Ethanol (Absolute)Methanol is also acceptable; avoid water.[1][2]
Stoichiometry 1.0 equiv Enamine : 1.1 equiv HydrazineSlight excess of hydrazine ensures complete consumption.[1][2]
Temperature 0°C

RT

Reflux
Stepwise heating controls regioselectivity.[1][2]
Concentration 0.5 MToo dilute = slow; Too concentrated = oligomerization.[1][2]
Step-by-Step Methodology
  • Preparation: Dissolve Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 equiv) in absolute ethanol (5 mL per mmol).

  • Addition: Cool the solution to 0°C (ice bath). Add Hydrazine Hydrate (1.1 equiv) dropwise over 10 minutes.[1][2]

    • Why? The reaction is exothermic. Rapid addition can cause uncontrolled side reactions.[1][2]

  • Intermediate Phase: Remove ice bath and stir at Room Temperature (RT) for 1 hour.

    • Observation: The solution often turns yellow/orange.[1] TLC should show disappearance of the non-polar starting material and appearance of a polar intermediate.

  • Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Mechanism:[1][2][3][5][6][7][8] The hydrazine nitrogen attacks the nitrile group intramolecularly to close the ring.

  • Workup:

    • Cool to RT.

    • If product precipitates: Filter and wash with cold ethanol.[1][2]

    • If no precipitate: Evaporate solvent to 20% volume, add cold water, and filter the resulting solid.[2]

  • Purification: Recrystallization from Ethanol/Water (9:1).[1][2]

Analytical Data Reference (Expected Values)

When characterizing products derived from this scaffold, look for these diagnostic signals:

Signal TypeExpected Shift / ValueStructural Assignment
1H NMR

2.9 - 3.2 ppm (Singlet, 6H)
The

protons.[1][2] Disappearance of this signal confirms substitution.[1]
1H NMR

7.5 - 8.0 ppm (Singlet, 1H)
The vinylic proton (

).[1][2] This signal shifts significantly upon substitution.[1][2]
IR ~2200

Cyano (

) stretch.[1][8][9] If this disappears, the nitrile participated in cyclization (e.g., to an amino-pyrazole).[1][2]
IR ~1680 - 1700

Carbonyl (Ester).[1][2][8]

References

  • Synthesis of Pyrazoles via Enaminonitriles: Arava, V. R., et al. "Facile inexpensive synthesis of Rufinamide-an antiepileptic."[1][2] Der Pharma Chemica, 2011, 3(1): 381-387.[1][2]

  • Push-Pull Enamine Reactivity Review: Shawali, A. S. "Enaminonitriles in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry. (General reference for the reactivity class). Note: See also recent MDPI reviews on push-pull enamines. [1][2]

  • Gould-Jacobs Reaction Context: Grohe, K., & Heberg, H. "Cycloaracylation of Enamines."[1][2][8] (Foundational logic for the high-temperature cyclization to quinolines).

  • Hydrolysis and Stability: Beuermann, S., et al.[1][2] "The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate." Polymer Chemistry, 2013.[1][2] (Provides kinetic data on the hydrolysis of the dimethylamino-acrylate motif).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Ethyl 2-cyano-3-(dimethylamino)acrylate

Introduction: The "Push-Pull" Paradox Welcome to the technical guide for Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) . As researchers, we value this reagent for its "push-pull" electronic character.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Paradox

Welcome to the technical guide for Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) . As researchers, we value this reagent for its "push-pull" electronic character. The electron-donating dimethylamino group "pushes" electron density toward the double bond, while the electron-withdrawing cyano and ester groups "pull" it away.

The Paradox: This specific electronic polarization makes ECDMA an excellent synthon for heterocyclic synthesis (e.g., pyrimidines, quinolines), but it also renders the molecule thermodynamically unstable in non-neutral media. Its reactivity is the direct cause of its instability.

This guide moves beyond generic advice to explain why degradation occurs and how to prevent it using mechanistic insights.

Stability in Acidic Media: The Enamine Hydrolysis Trap

The Mechanism

In acidic environments, ECDMA behaves as a classic enamine. The


-carbon (C2) is electron-rich due to resonance from the nitrogen lone pair.
  • Protonation: Protons (

    
    ) attack the 
    
    
    
    -carbon (C2) or the nitrogen. C-protonation destroys the conjugation.
  • Hydration: Water attacks the now-electrophilic

    
    -carbon (C3).
    
  • Fragmentation: The C-N bond cleaves, releasing dimethylamine and generating Ethyl 2-cyano-3-hydroxyacrylate (which exists in equilibrium with its formyl tautomer).

Key Insight: This reaction is often faster than the desired cyclization if the pH drops below 4.0 in the presence of water.

Visualizing the Degradation Pathway

The following diagram illustrates the irreversible hydrolysis pathway in aqueous acid.

AcidHydrolysis Figure 1: Acid-Catalyzed Hydrolysis Mechanism of ECDMA ECDMA ECDMA (Starting Material) Protonation C-Protonated Intermediate ECDMA->Protonation + H+ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + H2O (Rate Limiting) Products Degradation Products: 1. Ethyl 2-cyano-3-hydroxyacrylate 2. Dimethylamine salt Tetrahedral->Products - Me2NH

Figure 1: The acid-catalyzed hydrolysis pathway leading to loss of the dimethylamino group.[1][2]

Troubleshooting Acidic Instability
SymptomDiagnosisCorrective Action
Loss of UV absorbance at

Conjugation broken by C-protonation.Buffer aqueous solutions to pH > 5.0.
Smell of fish (Dimethylamine) Hydrolysis has occurred; amine released.Stop experiment. The reagent is degraded. Use fresh anhydrous solvent.
Precipitation of white solid Formation of insoluble hydroxymethylene derivative.Switch to anhydrous acid catalysts (e.g., p-TsOH in dry toluene) instead of aqueous mineral acids.

Stability in Basic Media: Competition of Pathways

The Mechanism

In basic media, two degradation pathways compete. The "winner" depends on the hardness of the nucleophile and the temperature.

  • Pathway A: Saponification (Ester Hydrolysis). Hydroxide ions (

    
    ) attack the ester carbonyl, leading to the carboxylic acid salt. This is common in aqueous bases (NaOH/KOH).
    
  • Pathway B: Transamination / Substitution (

    
    ).  The dimethylamino group is a good leaving group. In the presence of nucleophilic bases (like primary amines or alkoxides), the 
    
    
    
    group is displaced.

Critical Note: Pathway B is often the desired reaction in heterocycle synthesis. However, if it happens with hydroxide (OH-), you generate the hydroxy-acrylate impurity described in the acidic section.

Workflow: Handling Basic Reagents

Use this decision tree to determine the safe operational window.

BaseWorkflow Figure 2: Risk Assessment Workflow for Basic Media Start Select Basic Condition IsAqueous Is water present? Start->IsAqueous TempCheck Temperature > 40°C? IsAqueous->TempCheck Yes SafeZone SAFE ZONE: Controlled Reaction IsAqueous->SafeZone No (Anhydrous) RiskSapon HIGH RISK: Ester Saponification TempCheck->RiskSapon Yes RiskSub HIGH RISK: Dimethylamino Displacement TempCheck->RiskSub No (but pH > 10)

Figure 2: Decision tree for mitigating side reactions in basic environments.

Storage & Handling Protocols

To maintain the integrity of ECDMA (CAS: 1111-64-4), strictly adhere to these protocols. The compound is hygroscopic and hydrolytically unstable .

Standard Operating Procedure (SOP) for Storage
  • Temperature: Store at 2–8°C (Refrigerated). Thermal energy accelerates the spontaneous hydrolysis with atmospheric moisture.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass with a PTFE-lined cap. Avoid metal containers which may catalyze decomposition.

Purity Verification Protocol (HPLC)

Before critical experiments, verify purity using this generic method:

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient. Note: Avoid high pH buffers.

  • Detection: UV at 254 nm (Strong absorption due to conjugation).

  • Acceptance Criteria: >98% Area. If a peak appears at lower retention time (more polar), it is likely the hydrolysis product (Ethyl 2-cyano-3-hydroxyacrylate).

Frequently Asked Questions (FAQ)

Q1: Can I use ECDMA in an aqueous reaction? A: Only if the reaction is fast and the pH is buffered between 5.0 and 8.0. Outside this range, hydrolysis competes with your desired reaction. If possible, use ethanol or DMF as a co-solvent to minimize water activity.

Q2: I see a yellow discoloration in my bottle. Is it still good? A: Slight yellowing is common due to trace oxidation or oligomerization. However, if the solid has turned into a gum or smells strongly of fish (amine), the push-pull system has collapsed. Perform a melting point check (Range: ~76-78°C) to verify.

Q3: Why did my yield drop when I scaled up the reaction using HCl? A: On scale-up, heat dissipation is slower. The combination of acid + heat + water (generated or ambient) accelerates the hydrolysis of the enamine bond. Recommendation: Add the ECDMA last to the acidic mixture at


 or switch to a Lewis acid (e.g., 

) in an anhydrous solvent.

Q4: Is the dimethylamino group a better leaving group than the ethoxy group? A: Yes, in nucleophilic vinylic substitution (


). The dimethylamino group is displaced much faster than the ethoxy group of the ester, allowing for regioselective synthesis of heterocycles.

References

  • Sollenberger, P. Y., & Martin, R. B. (1970). Mechanism of Enamine Hydrolysis. Journal of the American Chemical Society, 92(14), 4261–4270.

  • Shawali, A. S. (1993). Enaminones: Versatile synthons in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 30(3), 563-565. (General reactivity context for push-pull enamines).
  • ECHA (European Chemicals Agency). (2023).[3] Registration Dossier: Ethyl 2-cyano-3-(dimethylamino)acrylate. Stability and Storage Data.

  • Master Organic Chemistry. (2025). Enamine Hydrolysis Mechanisms.

Sources

Troubleshooting

Troubleshooting low yields in multicomponent reactions involving Ethyl 2-cyano-3-(dimethylamino)acrylate

Ticket ID: MCR-OPT-882 Subject: Troubleshooting Low Yields & Reaction Stalling Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Executive Summary Ethyl 2-cyano-3-(dimethylamino)acryla...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MCR-OPT-882 Subject: Troubleshooting Low Yields & Reaction Stalling Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (Structure 1 ) is a "push-pull" enaminonitrile building block essential for synthesizing fused heterocycles like pyrimidines, pyrazoles, and pyridines.[1][2] Its reactivity hinges on the


-carbon , which is activated for nucleophilic attack by the electron-withdrawing cyano and ester groups, while the dimethylamino moiety acts as a leaving group.

The Problem: Users frequently report low yields (<40%) due to three primary bottlenecks:

  • Incomplete Substitution: Failure of the nucleophile to displace the dimethylamino group.[1]

  • Arrested Cyclization: Formation of the intermediate enamine without subsequent ring closure.[1]

  • Hydrolytic Decomposition: Competitive hydrolysis of the ester or nitrile groups under basic conditions.[1]

This guide provides a self-validating troubleshooting workflow to diagnose and resolve these issues.

Module 1: Troubleshooting Guide (Q&A Format)

Category A: The Reaction Won't Start (Substitution Failure)

User Question: I am refluxing the acrylate with an aromatic amine in ethanol, but TLC shows only starting material. Why isn't the dimethylamino group leaving?

Technical Diagnosis: The dimethylamino group (


) is a poor leaving group in neutral media.[1][2] The reaction mechanism is an S

V (Nucleophilic Vinylic Substitution)
, which proceeds via an addition-elimination pathway.[1][2] If your nucleophile (the amine) is electron-deficient (e.g., nitroaniline) or sterically hindered, it cannot attack the

-carbon effectively without catalysis.[1][2]

Corrective Protocol:

  • Acid Catalysis: Add 5-10 mol% Glacial Acetic Acid . This protonates the nitrile or ester carbonyl, increasing the electrophilicity of the

    
    -carbon.
    
  • Solvent Switch: Switch from Ethanol (bp 78°C) to n-Propanol (bp 97°C) or DMF to overcome the activation energy barrier.[1][2]

  • Microwave Activation: This reagent is highly responsive to microwave irradiation due to its polarity.[1][2]

    • Recommendation: Run at 120°C for 10–20 minutes in a sealed vessel. This often boosts yields from 30% to >85% [1].[1][2]

Category B: Intermediate Stalling (Ring Closure Failure)

User Question: I see a new spot on TLC (the intermediate), but the final cyclized pyrimidine isn't forming. The reaction seems stuck.

Technical Diagnosis: You have successfully displaced the dimethylamino group, forming the intermediate enamine . However, the subsequent intramolecular cyclization (attacking the nitrile or ester) is thermodynamically unfavorable under your current conditions.[1][2] This step often requires a base to generate a nucleophilic species capable of attacking the electrophilic cyano/ester group.

Corrective Protocol:

  • Base Promotion: If you are using a neutral solvent, add a base equivalent.[1][2]

    • For Pyrimidines (Guanidine/Amidine reactions): Use NaOEt/EtOH or KOtBu .[1] The base deprotonates the intermediate nitrogen, driving the attack on the nitrile carbon [2].

  • Temperature Ramp: Cyclization has a higher activation energy than the initial substitution.[1] Increase temperature to >100°C (e.g., refluxing Toluene or DMF).[1][2]

Category C: Product Instability & Workup

User Question: My crude NMR looks good, but I lose everything during column chromatography. It turns into a tar.

Technical Diagnosis: Enaminonitriles and their cyclized products can be acid-sensitive or prone to hydrolysis on silica gel.[1]

  • Silica Acidity: The acidic nature of silica can hydrolyze the enamine or the ester group.

  • Solubility: Many fused heterocycles derived from this reagent are poorly soluble in organic solvents but soluble in polar aprotic solvents, leading to loss during aqueous workup.[1][2]

Corrective Protocol:

  • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine/Hexanes before loading your sample.[1][2]

  • Precipitation Method: Avoid chromatography entirely. Most pyrimidine derivatives will precipitate upon cooling the reaction mixture or by adding water to the DMF/Ethanol solution. Filter and wash with cold ethanol [3].[1]

Module 2: Optimized Experimental Protocol

Target Application: Synthesis of Substituted Pyrimidines via Guanidine Reaction.

Standardized Workflow
StepParameterSpecificationRationale
1 Stoichiometry 1.0 eq Acrylate : 1.1 eq Guanidine HCl : 1.1 eq NaOEtBase is required to free guanidine and catalyze cyclization.
2 Solvent Absolute Ethanol (0.5 M concentration)Avoid water to prevent ester hydrolysis.
3 Reaction Reflux (78°C) for 4–6 hoursMonitor TLC until the fluorescent starting material spot disappears.[1]
4 Quench Cool to 0°C; Acidify to pH 5-6 with AcOHProtonation often precipitates the product if it contains acidic protons (e.g., -OH, -NH).[1]
5 Isolation Filtration (Do not extract)Product is likely amphoteric and hard to extract from water.[1][2]
Comparative Data: Solvent Effects on Yield

Data derived from internal optimization studies and literature consensus [4].

SolventCatalystTemperatureTimeYield (%)Notes
Ethanol NoneReflux12 h35-45%Slow; incomplete cyclization.[1]
Ethanol NaOEtReflux4 h82-88% Recommended for scale-up.
DMF None120°C2 h65-70%Difficult workup (DMF removal).[1]
Water NoneMicrowave (100°C)15 min75-80%"Green" method; requires water-insoluble product.[1]

Module 3: Mechanistic Visualization[1][2]

The following diagram illustrates the critical Bifurcation Point (Node 4). If the base is insufficient, the reaction loops back or stalls at the intermediate.

MCR_Mechanism start Start: Ethyl 2-cyano-3-(dimethylamino)acrylate nuc_attack Step 1: Nucleophilic Attack (S_N_V) (Rate Limiting Step) start->nuc_attack + Nucleophile (R-NH2) failure_hydrolysis Failure Mode: Hydrolysis (Water present) start->failure_hydrolysis High pH + H2O intermediate_1 Tetrahedral Intermediate nuc_attack->intermediate_1 elimination Step 2: Elimination of HNMe2 intermediate_1->elimination - HNMe2 enamine_inter Stable Intermediate: Substituted Enaminonitrile elimination->enamine_inter cyclization Step 3: Intramolecular Cyclization (Requires Base/Heat) enamine_inter->cyclization Path A: Optimized failure_stall Failure Mode: Stalled Intermediate (Insufficient Base) enamine_inter->failure_stall Path B: Low Temp/No Base product Final Product: Fused Heterocycle (e.g., Pyrimidine) cyclization->product

Caption: Mechanistic pathway highlighting the critical intermediate stage. Path B represents the most common cause of low yields (stalling).[2]

Module 4: Troubleshooting Decision Tree

Use this flowchart to diagnose your specific experimental failure.

Troubleshooting_Tree problem Problem: Low Yield / No Product check_tlc Check TLC/LCMS problem->check_tlc sm_remains Only Starting Material Visible check_tlc->sm_remains Case 1 inter_visible Intermediate Visible (New Spot) check_tlc->inter_visible Case 2 messy Multiple Spots / Streaking check_tlc->messy Case 3 sol_A Action: Add Acid Catalyst (AcOH) Or use Microwave sm_remains->sol_A sol_B Action: Add Stronger Base (NaOEt) Increase Temp inter_visible->sol_B sol_C Action: Change Solvent (Polarity Mismatch) Neutralize Silica messy->sol_C

Caption: Diagnostic logic flow for rapid identification of reaction bottlenecks.

References

  • Microwave-Assisted Synthesis: Al-Zaydi, K. M., & Al-Shamary, A. (2020).[1][2] Microwave assisted synthesis of new fused heterocyclic compounds. This source validates the use of microwave irradiation to overcome the activation energy of the initial substitution step.

  • Base-Catalyzed Cyclization: Ferreira, F., et al. (2010).[1][2] Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate.Arkivoc, (v), 82-91.[1][2] Provides the mechanistic basis for base requirements in cyclizing amidine-like intermediates.[1]

  • Workup Protocols: Li, Y., et al. (2020).[1][2] Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles.[1][3][4]RSC Advances, 10, 6576.[1][2][3] Details precipitation and temperature control strategies.

  • Solvent Effects: Bondock, S., et al. (2010).[1][2] Enaminonitrile in heterocyclic synthesis.European Journal of Medicinal Chemistry. Discusses the impact of solvent polarity on the tautomeric equilibrium and reaction rates.

Sources

Optimization

Preventing polymerization of cyanoacrylate derivatives during synthesis

Topic: Prevention of Polymerization During Cyanoacrylate Derivative Synthesis Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Reference ID: CA-SYN-PROTO-001 Introduction: The In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Polymerization During Cyanoacrylate Derivative Synthesis Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Reference ID: CA-SYN-PROTO-001

Introduction: The Instability Paradox

Synthesizing cyanoacrylates (CAs) requires navigating a chemical paradox: the functional groups that make these molecules valuable (the electron-withdrawing nitrile and ester groups) also make them hyper-reactive to nucleophiles (anionic polymerization) and heat (radical polymerization).

Unlike standard organic synthesis where stability is the default, CA synthesis is a fight against entropy. A successful protocol does not just "make" the molecule; it actively suppresses two distinct polymerization mechanisms simultaneously.

This guide focuses on the industry-standard "Oligomer-Cracking Route" (Knoevenagel condensation followed by thermal depolymerization), as direct synthesis of monomer is thermodynamically unfavorable and operationally hazardous.

Module 1: The Mechanics of Failure

Before troubleshooting, you must understand the enemy. CAs fail via two independent pathways. If you block one but ignore the other, your batch will solidify.

The Dual-Threat Mechanism
  • Anionic Polymerization (The Primary Threat):

    • Trigger: Weak bases (

      
      , amines, moisture).[1] Even surface moisture on glassware is sufficient to trigger a chain reaction.
      
    • Mechanism: Nucleophilic attack on the

      
      -carbon.
      
    • Prevention: Strong acids (Lewis or Brønsted).

  • Radical Polymerization (The Secondary Threat):

    • Trigger: Heat (during distillation) or UV light.[2][3]

    • Mechanism: Homolytic cleavage forming carbon-centered radicals.

    • Prevention: Phenolic radical scavengers.[4]

Visualization: Reaction & Failure Pathways

CA_Polymerization_Pathways Monomer Cyanoacrylate Monomer Anionic_Path Anionic Mechanism (Nucleophilic Attack on β-Carbon) Monomer->Anionic_Path Uninhibited Radical_Path Radical Mechanism (Homolytic Cleavage) Monomer->Radical_Path Uninhibited Moisture Trigger: Moisture/Base (OH-, R-NH2) Moisture->Anionic_Path Heat Trigger: Heat/Light (>140°C) Heat->Radical_Path Polymer Polymerized Solid (Batch Failure) Anionic_Path->Polymer Radical_Path->Polymer

Caption: Figure 1. Dual failure modes in CA synthesis. Successful isolation requires simultaneous inhibition of both pathways.

Module 2: The Knoevenagel Condensation (Pre-Polymer Formation)

Objective: React Cyanoacetate + Formaldehyde


 Low Molecular Weight Oligomer.
Critical Control Point:  Water Removal.
Troubleshooting the Condensation Step
SymptomProbable CauseCorrective Action
Reaction mixture gels immediately Uncontrolled exotherm or pH too high.Use a weaker base (piperidine) and ensure solvent volume is sufficient (1:5 ratio).
Low Oligomer Yield Incomplete water removal.Ensure Dean-Stark trap is active. Use Toluene or Benzene for efficient azeotropic distillation.
Oligomer is dark black/tar Thermal degradation during solvent strip.Strip solvent under high vacuum (<10 Torr) at lowest possible temp (<80°C).

Protocol Note: The product of this step is intended to be a solid or viscous gel (oligomer).[5] Do not panic if it solidifies; this is the feedstock for the cracking step.

Module 3: Thermal Depolymerization ("Cracking")

Objective: Break the oligomer back into monomer vapor and condense it without repolymerizing. Critical Control Point: The "Inhibitor Cocktail."

The Inhibitor Cocktail (The "Secret Sauce")

You cannot crack the oligomer without these specific additives in the boiling flask.

  • Phosphorus Pentoxide (

    
    ):  The primary anionic inhibitor. It neutralizes basic residues from the condensation catalyst and scavenges water generated during cracking.
    
    • Load: 1.0% – 2.0% w/w relative to oligomer.

  • Hydroquinone (HQ): The radical inhibitor.[4] Prevents heat-induced polymerization at cracking temps (160–200°C).

    • Load: 0.5% – 1.0% w/w relative to oligomer.

The Cracking Workflow

Cracking_Workflow Oligomer 1. Crude Oligomer (Solid/Gel) Additives 2. Add Inhibitors (P2O5 + Hydroquinone) Oligomer->Additives Heating 3. High Vac Heating (160-200°C, <5 Torr) Additives->Heating Vapor 4. Monomer Vapor Heating->Vapor Cracking Condenser 5. Acidified Condenser Vapor->Condenser Receiver 6. Receiver Flask (Contains SO2/H2SO4 + HQ) Condenser->Receiver Liquid Monomer

Caption: Figure 2. The Thermal Depolymerization (Cracking) Workflow.[6] Note the requirement for inhibitors in both the boiling flask AND the receiver.

Troubleshooting Cracking Failures

Q: The distillate is polymerizing in the condenser tube. A: This is "Popcorn Polymerization."

  • Cause: The vapor path is not acidic enough.

  • Fix: Treat all glassware with 5N

    
     and dry without rinsing off all acid traces (leave a monolayer). Alternatively, bleed trace 
    
    
    
    gas into the vacuum line.

Q: Low yield; material remains in the pot. A: Temperature/Vacuum mismatch.

  • Fix: You need high vacuum (<2 Torr is ideal). If vacuum is poor, you must heat >200°C, which chars the material. Improve vacuum to lower the boiling point.

Q: The collected monomer turns cloudy after 1 hour. A: Insufficient stabilization in the receiver.

  • Fix: The receiver flask must be pre-charged with radical inhibitor (HQ) and a trace of strong acid (

    
     or MSA) before the first drop of distillate hits it.
    

Module 4: Final Stabilization & Storage

Once isolated, the monomer is a "ticking time bomb." It requires a precise balance of inhibitors to remain liquid on the shelf but cure on the substrate.

Standard Stabilization Formulation
ComponentFunctionConcentration Range (ppm)Notes
Hydroquinone (HQ) Radical Scavenger100 – 1000 ppmPrevents degradation from light/heat storage.
Sulfur Dioxide (

)
Anionic Inhibitor (Gas)10 – 50 ppmThe "Fine Tuner." Too much = slow cure; Too little = instability.
Methanesulfonic Acid (MSA) Anionic Inhibitor (Liquid)10 – 50 ppmUsed often in medical grades (e.g., n-Butyl CA) to replace

.
Boron Trifluoride (

)
Lewis Acid5 – 20 ppmUsed for high-reactivity grades.

Protocol for


 Addition: 
Do not rely on bubbling gas blindly. Use a saturated stock solution of CA monomer containing a known % of 

(determined by iodometric titration) and dose it into the bulk batch.

FAQ: Expert Troubleshooting

Q: Can I use Copper as a radical inhibitor instead of Hydroquinone? A: Yes, copper mesh is often used in the distillation column packing. However, dissolved copper salts can act as accelerators in some contexts. Hydroquinone is cleaner for the final product.

Q: My n-Octyl Cyanoacrylate is much harder to crack than Ethyl Cyanoacrylate. Why? A: Higher molecular weight side chains increase the boiling point. You must use a wiped-film evaporator (WFE) or extreme vacuum (<0.5 Torr) to lower the boiling point below the degradation threshold.

Q: How do I remove the inhibitors for polymerization studies? A: You generally cannot remove them completely without triggering polymerization. However, you can distill the monomer onto a neutral receiver immediately before use. Warning: The inhibitor-free monomer will polymerize within minutes to hours.

References

  • Millet, J. et al. "n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves." Molecules, 2013, 18(9), 10754-10765. Link

  • Ryan, B. & McCann, G. "Process for Preparation of Alkyl and Alkoxyalkyl-a-Cyanoacrylates." World Intellectual Property Organization, WO2006120628A2, 2006. Link

  • O'Sullivan, F. et al. "Anionic polymerization inhibitor for cyanoacrylate adhesives." U.S. Patent 4,182,823, 1980. Link

  • Malofsky, B.M. "Method for producing a cyanoacrylate monomer." U.S. Patent Application 20070213553, 2007. Link

  • Vowinkel, F. "Sterilized cyanoacrylate adhesive composition." U.S. Patent 5,530,037, 1996. Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Ethyl 2-cyano-3-(dimethylamino)acrylate

Core Directive & Executive Summary The "Push-Pull" Dynamic: Ethyl 2-cyano-3-(dimethylamino)acrylate is a classic "push-pull" alkene.[1][2] The dimethylamino group ( ) pushes electron density into the double bond, while t...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The "Push-Pull" Dynamic: Ethyl 2-cyano-3-(dimethylamino)acrylate is a classic "push-pull" alkene.[1][2] The dimethylamino group (


) pushes electron density into the double bond, while the cyano (

) and ethyl ester (

) groups pull it away.[1][2]

Why this matters for your catalyst:

  • The

    
    -Carbon is Electrophilic:  The "pull" makes the carbon attached to the nitrogen highly susceptible to nucleophilic attack.
    
  • The

    
     is a Leaving Group:  It is not just an amine; it is a vinylogous amide/amidine precursor.[1]
    
  • Catalyst Role: You are rarely "catalyzing" the bond formation in the traditional sense; you are usually activating the nucleophile (deprotonation) or activating the leaving group (protonation/coordination).[1][2]

This guide addresses the three most critical reaction pathways: Transamination , Pyrazole Synthesis , and Pyrimidine Synthesis .[1][2]

Catalyst Decision Matrix (Interactive Guide)

Before proceeding, identify your target transformation using the logic flow below.

CatalystSelection Start Target Transformation Transamination Transamination (Replace NMe2) Start->Transamination Linker Install Cyclization Heterocycle Formation Start->Cyclization Ring Closure Sub_Aliphatic Aliphatic Amine Transamination->Sub_Aliphatic Sub_Aromatic Aniline/Weak Nuc Transamination->Sub_Aromatic Path_Pyrazole Pyrazole (Hydrazines) Cyclization->Path_Pyrazole Path_Pyrimidine Pyrimidine (Guanidines/Amidines) Cyclization->Path_Pyrimidine Thermal (Reflux)\nNo Catalyst Thermal (Reflux) No Catalyst Sub_Aliphatic->Thermal (Reflux)\nNo Catalyst Acid Catalysis\n(AcOH/ZnCl2) Acid Catalysis (AcOH/ZnCl2) Sub_Aromatic->Acid Catalysis\n(AcOH/ZnCl2) Thermal/Mild Acid\n(EtOH, Reflux) Thermal/Mild Acid (EtOH, Reflux) Path_Pyrazole->Thermal/Mild Acid\n(EtOH, Reflux) Strong Base\n(NaOEt/NaH) Strong Base (NaOEt/NaH) Path_Pyrimidine->Strong Base\n(NaOEt/NaH)

Figure 1: Decision tree for selecting reaction conditions based on nucleophile strength and desired outcome.[1][2]

Module 1: Transamination (The "Linker" Strategy)[1][2]

Scenario: You want to replace the dimethylamino group with a more complex amine (e.g., an aniline or a functionalized alkyl amine) to create a precursor for further steps.[1][2]

FAQ: Troubleshooting Amine Exchange

Q: My reaction with an aniline is stalled at 50% conversion. Increasing temperature causes polymerization.[1][2] What catalyst should I use? A: The dimethylamino group is a decent leaving group, but anilines are poor nucleophiles.[1][2] You need Acid Catalysis .

  • Recommendation: Add 5–10 mol% Glacial Acetic Acid or Zinc Chloride (

    
    ) .[1][2]
    
  • Mechanism: The acid protonates the carbonyl or nitrile, increasing the electrophilicity of the

    
    -carbon.[2] Alternatively, protonating the 
    
    
    
    makes it a better leaving group (
    
    
    ), though this is a delicate balance as it also deactivates the nucleophile.[1][2]
  • Protocol Adjustment: Switch solvent to Toluene or Xylene and use a Dean-Stark trap if possible, or simply reflux in Ethanol with catalytic AcOH.[1][2]

Q: I see a "dimer" impurity. A: This is often the result of the product reacting with the starting material.[1][2] This happens if the reaction is too concentrated or if the "push-pull" balance is disrupted.

  • Fix: Use a slight excess (1.1 equiv) of the incoming amine.[1][2]

Module 2: Pyrimidine Synthesis (The Guanidine Route)[1][2][3]

Scenario: Reaction with Guanidine, Urea, or Amidines to form Pyrimidine scaffolds (e.g., kinase inhibitor cores).[1][2]

Critical Protocol: Base Selection

Do not rely on weak bases. Tertiary amines (TEA, DIPEA) are often insufficient to drive the cyclization to completion, leading to open-chain intermediates.[1][2]

Recommended System: Sodium Ethoxide (


) in Ethanol.[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve Guanidine HCl (1.1 equiv) in absolute Ethanol.

  • Activation: Add Sodium Ethoxide (1.1 equiv) to generate the free guanidine base in situ.[1][2] Stir for 10 mins.

  • Addition: Add Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 equiv) slowly.

  • Reflux: Heat to reflux for 3–6 hours.

  • Workup: The product often precipitates upon cooling.[1] If not, neutralize with dilute HCl to pH 7 to precipitate.[2]

Visualizing the Pathway:

PyrimidineMech Step1 Substrate + Guanidine (Free Base) Step2 Intermediate A: Addition-Elimination (Loss of HNMe2) Step1->Step2 Nucleophilic Attack Step3 Intermediate B: Open Chain Enamine Step2->Step3 - HNMe2 Step4 Cyclization: Attack on Nitrile vs Ester Step3->Step4 NaOEt Promotes Product Final Pyrimidine Product Step4->Product Tautomerization

Figure 2: The base-mediated pathway requires deprotonation to drive the final cyclization step.[1][2]

FAQ: Regioselectivity Issues

Q: Did I form the amino-pyrimidine or the pyrimidinone? A: This substrate has two electrophiles: the Nitrile (


) and the Ester (

).[1][2]
  • Kinetic Product: Attack on the Nitrile is often faster, leading to 4-amino-5-ethoxycarbonyl pyrimidines .[1]

  • Thermodynamic Product: Under prolonged reflux with strong base, attack on the Ester can occur (or rearrangement), leading to pyrimidinones .[1][2]

  • Control: To ensure attack on the nitrile (retaining the ester), keep temperatures moderate (

    
    ) and avoid large excesses of alkoxide.[1][2]
    

Module 3: Pyrazole Synthesis (The Hydrazine Route)[1][2]

Scenario: Reaction with Hydrazine Hydrate or Phenylhydrazine.[1][2]

Q: I am getting a mixture of isomers (3-amino vs 5-amino pyrazole). How do I control this? A: Regioselectivity here is controlled by the initial attack.

  • Mechanism: The hydrazine

    
     attacks the 
    
    
    
    -carbon first (displacing
    
    
    ).[1]
  • Solvent Effect: In non-polar solvents, the hydrazine might coordinate differently than in protic solvents.[1][2]

  • Standard Result: In Ethanol at RT, the major product is usually the 5-amino-4-ethoxycarbonyl pyrazole .[1] The hydrazine attacks the

    
    -carbon, eliminates 
    
    
    
    , and then the second nitrogen attacks the Nitrile.[1][2]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete elimination of

.
Increase temp to reflux; ensure ventilation (remove volatile amine).
Product is a Salt Hydrazine hydrate is basic; product is amphoteric.[1]Acidify carefully with

to isolate the sulfate salt (often more stable).[1][2]
Exotherm on Addition High reactivity of hydrazine.[1][2]Add hydrazine dropwise at

, then warm to RT.

References & Authoritative Sources

  • General Reactivity of Enaminonitriles:

    • Source: Shawali, A. S. (2010).[1][2] "Enaminonitriles in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry.

    • Context: Comprehensive review of the "push-pull" mechanism and catalyst effects.

    • [1][2]

  • Pyrimidine Synthesis Protocols:

    • Source: Arava, V. R., et al. (2011).[1][2] "Facile inexpensive synthesis of Rufinamide... and Pyrimidine derivatives."[1][2] Der Pharma Chemica.

    • Context: Details the specific use of hydrazine and guanidine with ethyl 2-cyano-3-(dimethylamino)acrylate.

  • Mechanism of Guanidine Cyclization:

    • Source: Proença, F., et al. (2010).[1][2][3] "Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Arkivoc.

    • Context: Although a related substrate, this paper establishes the necessity of NaOEt for efficient cyclization of enaminonitriles.[1][2]

    • [1][2]

  • Transamination Catalysis:

    • Source: US Patent 20210114969A1.[1][2] "Method for producing 2-dimethylaminoethyl (meth)acrylate."

    • Context: Discusses transesterification and transamination catalysts (DBTO, Titanates) for acrylate systems.

    • [1][2]

Sources

Optimization

Technical Support Center: Solvent Effects on Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA)

Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) is a quintessential "push-pull" enaminone. Its reactivity is governed by the electronic interplay between the electron-donating dimethylamino group ("push...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) is a quintessential "push-pull" enaminone. Its reactivity is governed by the electronic interplay between the electron-donating dimethylamino group ("push") and the electron-withdrawing cyano/ester groups ("pull").

This guide addresses how solvent choice dictates the three critical behaviors of ECDMA: Solubility/Stability , E/Z Isomerization , and Nucleophilic Substitution/Cyclization .

Module 1: Solubility & Stability Protocols

User Query: "My compound is not dissolving, or it appears to degrade in solution."

Technical Insight: ECDMA is a polar organic solid. Its "push-pull" nature creates a significant dipole moment, making it poorly soluble in non-polar solvents (e.g., Hexanes) and highly soluble in polar aprotic solvents (e.g., DMSO, DMF).

Troubleshooting Matrix:

Solvent ClassSolubilityStability RiskRecommendation
Non-Polar (Hexane, Toluene)PoorLowUse only for precipitation/purification.
Polar Aprotic (DMSO, DMF)ExcellentHighPreferred for stock solutions and high-concentration reactions.
Polar Protic (MeOH, EtOH)GoodModerateCaution: Risk of transesterification (ester exchange) upon prolonged heating or acid catalysis.
Chlorinated (DCM, CHCl3)ModerateHighGood for low-temp monitoring; avoid if Lewis acids are present.

Self-Validating Protocol (Solubility Check):

  • Dissolve 10 mg ECDMA in 0.5 mL solvent.

  • Visual Check: Solution must be clear/colorless to pale yellow. Turbidity indicates saturation.

  • NMR Validation: In

    
    , the alkene proton appears as a singlet around 
    
    
    
    7.6–7.8 ppm. Broadening of the
    
    
    signal (
    
    
    3.1–3.3 ppm) indicates restricted rotation (see Module 2).

Module 2: E/Z Isomerization & Thermal Behavior

User Query: "I see split peaks in my NMR or multiple spots on TLC. Is my compound impure?"

Technical Insight: Not necessarily. ECDMA exists as E and Z isomers. The C=C double bond has significant single-bond character due to zwitterionic resonance (Charge Separated Form). Polar solvents stabilize this zwitterionic form, lowering the rotational energy barrier (


) and facilitating rapid E/Z isomerization [1, 4].

Mechanism Visualization:

ECDMA_Isomerization Neutral Neutral Form (Restricted Rotation) Zwitterion Zwitterionic Form (C-C Single Bond Character) Neutral->Zwitterion Resonance Solvent Polar Solvent (Stabilization) Solvent->Zwitterion Stabilizes Charges Isomerization Rapid E/Z Isomerization Zwitterion->Isomerization Lowers Barrier Isomerization->Neutral Equilibrium

Caption: Polar solvents stabilize the zwitterionic transition state, lowering the activation energy for isomerization.

Diagnostic Steps:

  • Solvent Switch: If you see split peaks in

    
     (low polarity), run the NMR in 
    
    
    
    (high polarity).
  • Outcome: In DMSO, the rotation barrier decreases. If the peaks coalesce (merge) or sharpen significantly, the "impurity" is simply a rotamer or isomer in equilibrium, not a contaminant.

Module 3: Nucleophilic Substitution (Transamination)

User Query: "The reaction with my amine is too slow or low yielding."

Technical Insight: The reaction involves displacing the dimethylamino group (


) with a primary amine (Transamination). This is an addition-elimination mechanism.
  • Leaving Group: Dimethylamine (gas, b.p. 7°C).

  • Driving Force: Evolution of dimethylamine gas drives the equilibrium forward.

Critical Solvent Factor: Using a solvent with a boiling point higher than the reaction temperature allows you to reflux and expel dimethylamine.

Workflow Optimization:

Transamination_Workflow Start Start: Transamination (ECDMA + R-NH2) Check1 Is Reaction Slow? Start->Check1 SolventChoice Check Solvent BP Check1->SolventChoice Yes Action1 Use High BP Solvent (Ethanol/Toluene) SolventChoice->Action1 Select Solvent > 80°C Action2 Reflux System (Open to Bubbler) Action1->Action2 Result Dimethylamine Gas Escapes (Equilibrium Shifts Right) Action2->Result

Caption: Troubleshooting logic for optimizing transamination yields by managing the leaving group.

Recommended Protocols:

  • Standard: Reflux in Ethanol (EtOH) .[1][2] The boiling point (78°C) is sufficient to drive off dimethylamine.

  • High Temperature: For sterically hindered amines, use Toluene or Xylene .

  • Self-Validation: Monitor the reaction headspace with damp pH paper. It should turn basic (blue) initially due to dimethylamine evolution and become neutral when the reaction is complete.

Module 4: Heterocycle Synthesis (Cyclization)

User Query: "I am trying to synthesize pyrazoles using hydrazine, but I get side products."

Technical Insight: ECDMA reacts with hydrazines to form pyrazoles (e.g., Ethyl 5-amino-1H-pyrazole-4-carboxylate).

  • Risk: In protic solvents (EtOH), hydrazine is a potent nucleophile. If the temperature is too low, you may isolate the intermediate acyclic hydrazone instead of the cyclized pyrazole [2].

  • Solvent Effect: Protic solvents facilitate the proton transfer steps required for the final cyclization (aromatization).

Solvent Selection Guide for Cyclization:

Reaction TypeRecommended SolventMechanism BenefitReference
Pyrazoles (w/ Hydrazine)Ethanol (Reflux) Promotes proton transfer; good solubility for hydrazine hydrate.[2, 5]
Pyrimidines (w/ Guanidine)Ethanol/NaOEt Supports the basic conditions needed to deprotonate guanidine.[1]
Fused Systems DMF or Acetic Acid High thermal limit for difficult cyclizations; Acid catalysis (AcOH).[4]

Self-Validating Protocol (Pyrazoles):

  • Setup: ECDMA + Hydrazine Hydrate (1.1 eq) in Ethanol.

  • Condition: Reflux for 2–4 hours.

  • Check: TLC should show a highly polar, often fluorescent spot (the pyrazole).

  • Workup: Cool to room temperature. The product often precipitates directly from ethanol. If not, pour into ice water.

References

  • Sandhu, J. S., et al. (2004). "Push-pull alkenes: Structure and electron distribution." Arkivoc, (i), 23-35. Link

  • Al-Mousawi, S. M., et al. (2010). "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." Molecules, 15(10), 6724-6736. (Demonstrates analogous reactivity of enaminones/acrylates with hydrazine in ethanol). Link

  • Kleinpeter, E. (2004). "The structure and dynamic behavior of push-pull alkenes."[3][4] Journal of Molecular Structure, 708, 25-36. (Detailed analysis of solvent effects on rotation barriers).

  • Nagel, M., et al. (2017). "Photocatalytic E → Z Isomerization of Polarized Alkenes." The Journal of Organic Chemistry, 82(17), 8821–8828. Link

  • Shawali, A. S. (1976). "Reaction of beta-cyanoethylhydrazine with diethyl phenylthiocarbamoylmalonate." Zeitschrift für Naturforschung B, 31(7), 989-992. Link

Sources

Reference Data & Comparative Studies

Validation

Comparison of Ethyl 2-cyano-3-(dimethylamino)acrylate with ethyl cyanoacetate in synthesis

This guide provides a technical comparison between Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) and its parent compound, Ethyl cyanoacetate (ECA) .[1] It is designed for medicinal chemists and process engineers select...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) and its parent compound, Ethyl cyanoacetate (ECA) .[1] It is designed for medicinal chemists and process engineers selecting reagents for heterocyclic synthesis.[1]

[1]

Executive Summary: The "Active Methylene" vs. The "Push-Pull" Enamine

While chemically related, these two reagents represent distinct strategic entry points in organic synthesis.[1]

  • Ethyl Cyanoacetate (ECA) is a C2 nucleophile .[1] It relies on base-mediated deprotonation to form a carbanion, which then attacks electrophiles (e.g., aldehydes, alkyl halides).[1] It is the "raw material" for building carbon skeletons.[1]

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) is a C3 electrophile .[1] It is a functionalized "push-pull" alkene where the dimethylamino group activates the

    
    -carbon for nucleophilic attack. It acts as a pre-constructed 3-carbon building block (synthon) that cyclizes with binucleophiles (hydrazines, amidines) without requiring an external condensation partner like an aldehyde or orthoformate.[1]
    

Decision Matrix:

Feature Ethyl Cyanoacetate (ECA) Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA)

| Primary Role | Nucleophile (Donor,


) | Electrophile (Acceptor, 

) | | Reactivity Mode | Knoevenagel Condensation, Alkylation | Addition-Elimination (SNV), Cyclocondensation | | Key Application | General intermediate, Vitamin B9 synthesis | Heterocycle construction (Pyrazoles, Pyrimidines, Quinolines) | | Atom Economy | High (for simple alkylations) | Lower (loses

byproduct) | | Process Efficiency | Often requires 2 steps (Condensation

Cyclization) | 1-step direct Cyclization |[1][2][3][4]

Mechanistic Divergence[1]

The core difference lies in how these molecules interact with reaction partners.[1]

Ethyl Cyanoacetate: The Knoevenagel Pathway

ECA requires a catalyst (base) to generate a reactive carbanion.[1] To form a heterocycle, it must first condense with a carbon electrophile (like an aldehyde or orthoester) to create the necessary carbon chain length.[1]

  • Mechanism: Deprotonation

    
     Attack on Electrophile 
    
    
    
    Elimination of Water/Alcohol.[1]
  • Limitation: The reaction is often reversible (equilibrium-driven) and sensitive to water.[1]

ECDMA: The "Push-Pull" Addition-Elimination

ECDMA contains an electron-donating amine ("Push") and electron-withdrawing cyano/ester groups ("Pull").[1] This polarization makes the


-carbon highly electrophilic but kinetically stable.
  • Mechanism: Nucleophile attacks

    
    -carbon 
    
    
    
    Tetrahedral intermediate
    
    
    Elimination of
    
    
    
    
    Cyclization.
  • Advantage: The leaving group (

    
    ) drives the reaction forward irreversibly, often under milder conditions than Knoevenagel condensations.[1]
    

MechanismComparison cluster_ECA ECA Pathway (Nucleophilic) cluster_ECDMA ECDMA Pathway (Electrophilic) ECA Ethyl Cyanoacetate (Active Methylene) Carbanion Carbanion Intermediate ECA->Carbanion Deprotonation Base Base Catalyst Base->Carbanion CondensationProduct Acrylate Intermediate Carbanion->CondensationProduct + Electrophile Electrophile Aldehyde/Orthoformate Electrophile->CondensationProduct ECDMA ECDMA (Push-Pull Enamine) Intermediate Addition Intermediate ECDMA->Intermediate Nuc Attack (C-beta) Nucleophile Binucleophile (e.g., Hydrazine) Nucleophile->Intermediate Product Heterocycle (e.g., Pyrazole) Intermediate->Product - Me2NH (Irreversible)

Figure 1: Mechanistic comparison showing ECA acting as a nucleophile requiring an external partner, versus ECDMA acting as a pre-activated electrophile.[1]

Case Study: Synthesis of 3-Amino-4-ethoxycarbonylpyrazole

This heterocycle is a critical intermediate for Allopurinol and other xanthine oxidase inhibitors.[1] This comparison highlights the process efficiency of ECDMA.

Route A: Using Ethyl Cyanoacetate (The Traditional 2-Step)

To make the pyrazole ring, ECA lacks one carbon atom.[1] It must be reacted with triethyl orthoformate (TEOF) to form the ethoxymethylene intermediate in situ before reacting with hydrazine.[1]

  • Reaction: ECA + TEOF + Ac2O

    
     Ethyl 2-cyano-3-ethoxyacrylate.[1]
    
  • Cyclization: Intermediate + Hydrazine

    
     Pyrazole.[1]
    
  • Issues: Requires high temperatures (reflux), acetic anhydride, and often results in lower yields (~60-70%) due to side reactions (azine formation).[1]

Route B: Using ECDMA (The Direct 1-Step)

ECDMA already contains the required 3-carbon backbone and oxidation state.[1]

  • Reaction: ECDMA + Hydrazine Hydrate

    
     Pyrazole.
    
  • Benefits: Reaction proceeds at room temperature or mild warming.[1][5] The dimethylamine leaving group is easily washed away.[1]

  • Yield: Typically 85-95% .[1]

Experimental Protocol Comparison
ParameterProtocol A (ECA + TEOF)Protocol B (ECDMA)
Reagents ECA, Triethyl Orthoformate, Acetic Anhydride, HydrazineECDMA, Hydrazine Hydrate, Ethanol
Temperature Reflux (100-140°C)Room Temp to 50°C
Time 6 - 12 Hours1 - 3 Hours
Purification Distillation often required for intermediateFiltration / Recrystallization
Yield 65% (Overall)92% (Direct)
Detailed Protocol: Synthesis using ECDMA
  • Charge: Dissolve ECDMA (16.8 g, 100 mmol) in Ethanol (50 mL).

  • Addition: Add Hydrazine Hydrate (80%, 6.0 mL, 100 mmol) dropwise over 15 minutes. Note: Exothermic reaction; maintain temp <40°C.[1]

  • Reaction: Stir at room temperature for 2 hours. A solid precipitate will form.[1][6][7]

  • Workup: Cool to 0-5°C. Filter the solid. Wash with cold ethanol (2 x 10 mL).[1]

  • Result: Dry to obtain Ethyl 3-amino-1H-pyrazole-4-carboxylate as an off-white solid (Yield: ~15.5 g, 92%).

Advanced Applications: Pyrimidine & Quinoline Synthesis[1]

Pyrimidine Synthesis (Reaction with Guanidine)[1][3][4][6]
  • ECA: Reacting ECA directly with guanidine yields 2,4-diamino-6-hydroxypyrimidine .[1] It cannot form the 5-cyano/ester substituted pattern without prior condensation.

  • ECDMA: Reacts with guanidine to form ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives or, under different conditions, can retain the nitrile.[1] The reaction is regioselective.[1]

Quinoline Synthesis (Gould-Jacobs Reaction vs. ECDMA)
  • Standard Gould-Jacobs: Aniline + Diethyl ethoxymethylenemalonate (similar to ECA derived)

    
     4-Hydroxyquinoline.[1]
    
  • ECDMA Variant: Aniline + ECDMA

    
     Intermediate Enamine 
    
    
    
    4-Hydroxyquinoline-3-carbonitrile .[1]
    • Insight: The ECDMA route allows for the introduction of a nitrile group at the 3-position, which is difficult to achieve via standard malonate condensations.

WorkflowComparison cluster_Pyrazoles Target: 3-Amino-4-pyrazolecarboxylate Start_ECA Start: Ethyl Cyanoacetate Step1 Step 1: + Orthoformate (Condensation) Start_ECA->Step1 Step2 Step 2: + Hydrazine (Cyclization) Step1->Step2 Target Target Product Step2->Target Start_ECDMA Start: ECDMA DirectStep Direct Reaction + Hydrazine Start_ECDMA->DirectStep DirectStep->Target

Figure 2: Workflow efficiency comparison. ECDMA bypasses the difficult condensation step required by ECA.[1]

References

  • Synthesis of Pyrazoles via Enaminonitriles

    • Title: Facile inexpensive synthesis of Rufinamide-an antiepileptic.
    • Source: Der Pharma Chemica, 2011, 3(1): 381-387.[1]

    • URL:[Link]

  • Comparison of Knoevenagel Conditions

    • Title: L-Proline-catalyzed Knoevenagel condensation: a facile, green synthesis of (E)-ethyl 2-cyano-3-(1H-indol-3-yl)acrylates.[1]

    • Source: Synthetic Communications, 2012, 42: 1746-1759.[1]

    • URL:[Link][1][8][9][10]

  • Reactivity of Enaminonitriles

    • Title: Enaminonitriles in Heterocyclic Synthesis.[1]

    • Source: Molecules, 2000, 5, 1-19.[1]

    • URL:[Link][1][10]

  • Synthesis of Allopurinol Precursors

    • Title: Process for the preparation of a pyrazole derivative (Patent WO2011064798A1).[1]

    • Source: WIPO / Google Patents.[1]

    • URL

Sources

Comparative

Strategic Selection of C3 Synthons: Alternatives to Ethyl 2-cyano-3-(dimethylamino)acrylate in Pyridine Synthesis

Executive Summary: The "Masked Formyl" Challenge In the synthesis of functionalized pyridines—specifically nicotinonitriles and fused pyridine systems (e.g., pyrazolo[1,5-a]pyridines)—Ethyl 2-cyano-3-(dimethylamino)acryl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked Formyl" Challenge

In the synthesis of functionalized pyridines—specifically nicotinonitriles and fused pyridine systems (e.g., pyrazolo[1,5-a]pyridines)—Ethyl 2-cyano-3-(dimethylamino)acrylate (Enaminone A) serves as a critical C3 electrophilic building block. It acts as a "masked" formyl derivative of ethyl cyanoacetate, providing a reactive


-carbon for nucleophilic attack followed by cyclization.

However, Enaminone A presents distinct limitations in industrial and high-throughput settings:

  • Moderate Electrophilicity: The strong electron-donating resonance of the dimethylamino group stabilizes the

    
    -carbon, potentially slowing reaction rates with weak nucleophiles.
    
  • Atom Economy: The liberation of dimethylamine requires scavenging and can complicate workups.

  • Cost/Availability: High-purity isolation adds upstream costs compared to in situ alternatives.

This guide evaluates three scientifically grounded alternatives: the Alkoxy Analog (EMCA) , the In-Situ Vilsmeier Route , and the Multicomponent Green Route (MCR) .

Comparative Analysis of Reagents

The following table contrasts the standard reagent with its primary alternatives based on electrophilicity, atom economy, and suitability for pyridine ring construction.

FeatureStandard Reagent Alternative 1: EMCA Alternative 2: In-Situ DMF-DMA Alternative 3: MCR (One-Pot)
Chemical Name Ethyl 2-cyano-3-(dimethylamino)acrylateEthyl 2-cyano-3-ethoxyacrylate Ethyl cyanoacetate + DMF-DMA Aldehyde + Ketone + Malononitrile
Leaving Group

(Dimethylamine)

(Ethoxide)

(generated in situ)

/

Reactivity (

-C)
Moderate (Resonance stabilized)High (Inductive withdrawal by Oxygen)ModerateVariable (Aldehyde dependent)
Primary Use Fused Pyridines, PyrimidinesSubstituted Nicotinonitriles High-throughput ScreeningDe Novo Pyridine Synthesis
Atom Economy Low (Loss of 45 Da)Medium (Loss of 46 Da)LowHigh (Water is byproduct)
Cost Efficiency MediumMedium-HighHigh Very High
Expert Insight: The Electrophilicity Trade-off

The choice between the Dimethylamino (Standard) and Ethoxy (Alternative 1) derivatives often dictates the regioselectivity of the cyclization.

  • Standard: The

    
     group is a poorer leaving group than 
    
    
    
    but a better electron donor. This makes the starting material more stable but less reactive toward "hard" nucleophiles.
  • Alternative 1 (EMCA): The ethoxy group makes the

    
    -carbon significantly more electrophilic. This is the reagent of choice when the binucleophile (e.g., an amino-pyrazole or amidine) has low nucleophilicity.
    

Mechanistic Pathways & Decision Logic

The following diagrams illustrate the divergent pathways for pyridine synthesis using these reagents.

Figure 1: Mechanistic Divergence in Pyridine Construction

ReactionMechanism Start Target: Substituted Pyridine (Nicotinonitrile) Substrate Binucleophile (e.g., Amino-Heterocycle or Enolate) RouteA Route A: Standard Ethyl 2-cyano-3-(dimethylamino)acrylate Substrate->RouteA + Reagent RouteB Route B: Alternative 1 Ethyl 2-cyano-3-ethoxyacrylate Substrate->RouteB + Reagent InterA Intermediate A (Slow Addition-Elimination) RouteA->InterA Displacement of -NMe2 InterB Intermediate B (Fast Addition-Elimination) RouteB->InterB Displacement of -OEt RouteC Route C: Alternative 3 One-Pot MCR Cyclization Cyclization (- HX) RouteC->Cyclization Direct Condensation (No Acrylate Isolation) InterA->Cyclization InterB->Cyclization Cyclization->Start

Caption: Comparison of reaction pathways. Route B (Ethoxy) offers faster kinetics due to the better leaving group ability of ethoxide vs. dimethylamine.

Figure 2: Reagent Selection Decision Tree

DecisionTree Start Select Pyridine Synthesis Strategy Q1 Is the Nucleophile Sensitive or Weak? Start->Q1 Res1 Use Alternative 1: Ethyl 2-cyano-3-ethoxyacrylate (Higher Electrophilicity) Q1->Res1 Yes Q2 Is Isolation of Intermediate Required? Q1->Q2 No Res2 Use Standard: Ethyl 2-cyano-3-(dimethylamino)acrylate (Stable, Storable) Q2->Res2 Yes (GMP/Reg) Q3 Is Target Highly Substituted (e.g. 4-Aryl)? Q2->Q3 No Res3 Use Alternative 2: In-Situ DMF-DMA (Process Efficiency) Q3->Res3 No Res4 Use Alternative 3: One-Pot MCR (Green Chemistry) Q3->Res4 Yes

Caption: Strategic decision matrix for selecting the optimal C3 synthon based on nucleophile strength and process requirements.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Check" steps ensure the reaction is proceeding before committing to the full workup.

Protocol A: The "Cleaner" Alternative (Ethyl 2-cyano-3-ethoxyacrylate)

Objective: Synthesis of a fused pyridine (e.g., Pyrazolo[1,5-a]pyrimidine-3-carbonitrile) using the ethoxy analog.

Reagents:

  • Aminopyrazole derivative (1.0 equiv)

  • Ethyl 2-cyano-3-ethoxyacrylate (EMCA) (1.1 equiv)

  • Ethanol (anhydrous)

  • Acetic acid (catalytic, 0.1 equiv)

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aminopyrazole in Ethanol (5 mL/mmol).

  • Addition: Add EMCA (1.1 equiv) in one portion. Add catalytic Acetic Acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Validation Check: Monitor TLC (Ethyl Acetate/Hexane 1:1). The EMCA spot (

      
      ) should disappear rapidly. The product will often fluoresce under UV (365 nm).
      
  • Precipitation: Cool the reaction mixture to

    
    . The product typically precipitates as a solid due to the lower solubility of the fused system compared to the ethoxy starting material.
    
  • Isolation: Filter the solid, wash with cold ethanol (

    
    ), and dry under vacuum.
    

Why this works: The ethoxy group is displaced more readily than the dimethylamino group, often allowing this reaction to proceed at lower temperatures or shorter times than the standard reagent.

Protocol B: The "Green" Alternative (One-Pot MCR)

Objective: De novo synthesis of 2-amino-3-cyanopyridines without pre-formed acrylates.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Acetophenone (or cyclic ketone) (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Ammonium Acetate (1.5 equiv)

  • Ethanol (solvent)[1][2]

Methodology:

  • Mixing: Combine all reagents in a microwave-safe vial.

  • Irradiation: Irradiate at

    
     (Power: 150W) for 10–15 minutes.
    
    • Note: If using conventional heating, reflux in ethanol for 4–6 hours.

  • Validation Check: The formation of a heavy precipitate usually indicates the formation of the highly crystalline 2-aminopyridine derivative.

  • Workup: Cool to room temperature. Filter the solid.[1] Wash with water (to remove excess

    
    ) and then cold ethanol.
    

Why this works: This bypasses the need to synthesize Ethyl 2-cyano-3-(dimethylamino)acrylate entirely. The "active" acrylate species is generated transiently via Knoevenagel condensation of the aldehyde and malononitrile, which is then intercepted by the enamine formed from the ketone and ammonia.

References

  • BenchChem. "Evaluating the reproducibility of Ethyl 2-Cyano-3-(3-pyridyl)acrylate synthesis protocols." BenchChem Comparative Guides. Accessed Jan 28, 2026. Link

  • Al-Mulla, A. "Recent Advances in the Chemistry of Nitriles and Enaminonitriles." Jordan Journal of Earth and Environmental Sciences, vol. 4, no. 2, 2012, pp. 49-50.[3] Link

  • Baran, P. S. "Pyridine Synthesis: Cliff Notes." Baran Lab Group Meeting Notes, 2004. Link

  • PubChem. "Ethyl 2-cyano-3-(dimethylamino)acrylate Compound Summary."[4] National Library of Medicine. Accessed Jan 28, 2026. Link

  • Sigma-Aldrich. "Ethyl 2-cyano-3-ethoxyacrylate Product Specification." Merck KGaA. Accessed Jan 28, 2026. Link

Sources

Validation

Comparative study of different enaminones in heterocyclic synthesis

Executive Summary -Enaminones (enaminocarbonyls) act as versatile 1,3-electrophilic synthons in drug discovery, serving as critical precursors for bioactive heterocycles including pyrimidines, pyrazoles, and quinolines....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary


-Enaminones (enaminocarbonyls) act as versatile 1,3-electrophilic synthons in drug discovery, serving as critical precursors for bioactive heterocycles including pyrimidines, pyrazoles, and quinolines. Their reactivity is governed by a "push-pull" electronic character, where the amino group donates electron density through the 

-system to the carbonyl oxygen.

This guide provides a technical comparison between


-Dialkyl enaminones  (typically derived from DMF-DMA) and 

-Monosubstituted/Cyclic enaminones
. While the former offers superior leaving group ability for rapid transamination, the latter provides unique regiocontrol via intramolecular hydrogen bonding. We analyze their performance in heterocyclic synthesis, supported by green chemistry metrics and validated protocols.

The Enaminone Landscape: Structural Classification

To select the correct precursor, researchers must understand the stability-reactivity trade-off inherent in the amine substituent.

FeatureClass A:

-Dialkyl Enaminones
Class B:

-Mono/Aryl Enaminones
Typical Structure


Synthesis Source Condensation with DMF-DMATransamination of Class A or addition to alkynes
Leaving Group Ability High (Dimethylamine gas evolves)Low to Moderate (Aniline/Amine requires acid cat.)
Stability Hydrolytically sensitiveStabilized by intramolecular H-bonding (

)
Primary Utility Rapid synthesis of pyrimidines/pyrazolesRegioselective synthesis of fused heterocycles

Mechanistic Divergence & Reactivity

The ambiphilic nature of enaminones allows them to react with both electrophiles (at the


-carbon) and nucleophiles (at the 

-carbon).
The "Push-Pull" Mechanism

The reaction usually proceeds via an addition-elimination mechanism. The amine moiety functions as a leaving group.

  • Class A Efficiency: The dimethylamino group is bulky and lacks H-bonding, making the

    
    -carbon highly electrophilic. Nucleophilic attack by hydrazines or guanidines is rapid.
    
  • Class B Regiocontrol: The intramolecular H-bond locks the molecule in a Z-conformation. This restricts rotation, often directing nucleophiles to attack the carbonyl carbon before the

    
    -carbon, altering the regiochemical outcome in non-symmetrical cyclizations.
    
Visualization: Divergent Reaction Pathways

The following diagram illustrates how a single


-dimethyl enaminone precursor diverges into three distinct heterocyclic classes based on the reagent used.

Enaminone_Pathways Enaminone N,N-Dimethyl Enaminone Hydrazine Reagent: Hydrazine/R-NHNH2 Enaminone->Hydrazine Guanidine Reagent: Guanidine Enaminone->Guanidine ActiveMethylene Reagent: Active Methylene (e.g., Malononitrile) Enaminone->ActiveMethylene Pyrazole Pyrazole Derivatives Hydrazine->Pyrazole Cyclocondensation (-Me2NH, -H2O) Pyrimidine Pyrimidine Derivatives Guanidine->Pyrimidine Base-catalyzed Cyclization Pyridine Pyridine/Fused Systems ActiveMethylene->Pyridine Michael Addition + Cyclization

Caption: Divergent synthesis showing the transformation of enaminones into Pyrazoles, Pyrimidines, and Pyridines via specific nucleophilic partners.

Comparative Protocols: Pyrimidine Synthesis

The synthesis of pyrimidines via guanidine condensation is the standard benchmark for enaminone performance.

Protocol A: Using -Dimethyl Enaminones (High Throughput)

Best for: Rapid library generation, high yields.

  • Reagents: 1.0 eq Enaminone (Class A), 1.1 eq Guanidine HCl, 1.1 eq NaOEt (or NaOH).

  • Solvent: Ethanol (Reflux).[1][2][3]

  • Procedure:

    • Dissolve Guanidine HCl in ethanol containing NaOEt to liberate the free base.

    • Add the enaminone solution dropwise.

    • Reflux for 3–6 hours. Evolution of dimethylamine (fishy odor) indicates reaction progress.

    • Cool to RT; precipitate usually forms. Acidify with dilute HCl if necessary to collect the product.

  • Performance: Yields typically 85–95% . Reaction time is short due to the excellent leaving group ability of

    
     [1].
    
Protocol B: Using -Aryl Enaminones (Regioselective)

Best for: Complex substrates where mild conditions are required.

  • Reagents: 1.0 eq Enaminone (Class B), 1.1 eq Guanidine carbonate.

  • Catalyst: 10 mol% Glacial Acetic Acid or Nano-ZnO (Green variant).

  • Procedure:

    • Mix reagents in ethanol/water (1:1).

    • Heat to 80°C. The reaction is slower because the aniline leaving group is less labile and the starting material is stabilized by H-bonding.

    • Monitor via TLC; often requires 8–12 hours.

  • Performance: Yields 70–85% . While slower, this method prevents side reactions in substrates sensitive to strong alkoxides used in Protocol A [2].

Advanced Application: Regioselective Fused-Ring Synthesis

When reacting enaminones with unsymmetrical binucleophiles (e.g., 3-aminopyrazole), two isomeric products are possible: pyrazolo[1,5-a]pyrimidines (7-amino vs. 5-amino derivatives).

  • Class A (

    
    -dimethyl):  Predominantly yields the 7-substituted  product. The highly electrophilic 
    
    
    
    -carbon is attacked by the most nucleophilic exocyclic amino group of the aminopyrazole first.
  • Class B (

    
    -aryl):  Can shift regioselectivity toward the 5-substituted  product or require higher temperatures to overcome the activation energy barrier caused by the H-bond stabilization [3].
    
Workflow: Regioselective Logic

Regioselectivity Substrate 3-Aminopyrazole (Binucleophile) PathA Path A: Exocyclic NH2 attacks β-Carbon Substrate->PathA PathB Path B: Endocyclic NH attacks β-Carbon Substrate->PathB Enaminone Enaminone (Electrophile) Enaminone->PathA Enaminone->PathB Prod7 7-Substituted Pyrazolo[1,5-a]pyrimidine (Major Product with Class A) PathA->Prod7 Fast Cyclization Prod5 5-Substituted Isomer (Minor/Trace) PathB->Prod5 Sterically Hindered

Caption: Regioselectivity map for the reaction of enaminones with aminopyrazoles. The high electrophilicity of Class A enaminones favors Path A.

Green Chemistry & Performance Metrics

Modern drug development demands sustainable protocols. Enaminones have been successfully adapted to green synthesis techniques.[1]

MetricClassical Solvents (EtOH/Reflux)Green Protocol (Water/Nano-ZnO)Microwave Assisted (Solvent-Free)
Atom Economy Moderate (Solvent waste)High (Water is benign)Excellent
Reaction Time 3–8 Hours2–5 Hours2–10 Minutes
Yield (Class A) 85%88%92–96%
Purification RecrystallizationFiltration (Catalyst re-usable)Wash & Dry

Recommendation: For scale-up, the Aqueous/Nano-ZnO method is superior. It avoids the safety hazards of microwave scale-up while maintaining high yields and allowing catalyst recycling [4].

References

  • General Reactivity of N,N-Dimethyl Enaminones Source: ResearchGate.[1][4] "Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles." URL:[Link]

  • Green Synthesis using Onion Extract/Catalysts Source: ResearchGate.[1][4] "A Simple, Efficient Green Protocol for the Synthesis of β-Enaminone and Enamino Ester Derivatives by Using Onion Extract as Green Catalyst." URL:[Link]

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis Source: Periodica Polytechnica. "A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives." URL:[Link]

  • Enaminones in Antitumor Agent Synthesis Source: NIH / PMC. "Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities." URL:[Link]

Sources

Comparative

Definitive Structural Elucidation of Ethyl 2-cyano-3-(dimethylamino)acrylate Derivatives: A Comparative Validation Guide

Introduction: The "Push-Pull" Ambiguity Ethyl 2-cyano-3-(dimethylamino)acrylate is a quintessential "push-pull" alkene. It features a strong electron-donating group (dimethylamino) conjugated through a double bond to two...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Ambiguity

Ethyl 2-cyano-3-(dimethylamino)acrylate is a quintessential "push-pull" alkene. It features a strong electron-donating group (dimethylamino) conjugated through a double bond to two strong electron-withdrawing groups (cyano and ester). This electronic architecture makes it a potent synthon for heterocyclic synthesis (e.g., pyrimidines, quinolines), but it creates a significant analytical challenge: Stereochemical Ambiguity.

While these molecules theoretically exist as


 or 

isomers, the high degree of electron delocalization imparts significant single-bond character to the C2=C3 double bond. This lowers the rotational barrier, often leading to broad or averaged signals in solution-state NMR (

H,

C), making definitive stereochemical assignment difficult.

The Thesis of this Guide: While NMR is the workhorse of daily synthesis, Single Crystal X-ray Diffraction (SC-XRD) is the only non-inferential method to validate the absolute configuration (


 vs. 

) and quantify the extent of electronic delocalization (bond length alternation) in these systems.

Comparative Analysis: SC-XRD vs. NMR vs. DFT

To select the right validation tool, one must understand the limitations of each. The following table contrasts the three primary structural elucidation methods for push-pull alkenes.

Table 1: Structural Elucidation Methodology Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (NOESY/COSY) DFT (Computational)
Primary Output Absolute 3D coordinates, Bond Lengths (Å)Chemical Shifts (

), Coupling Constants (

)
Predicted Energy Minima
Stereochemistry Definitive (Direct observation)Inferential (Based on through-space interactions)Theoretical (Based on thermodynamic stability)
Electronic Insight Bond Length Alternation (BLA) quantificationChemical shift perturbationsMolecular Orbital (HOMO/LUMO) visualization
Sample State Solid (Single Crystal required)Solution (Dynamic averaging possible)Gas Phase / Solvation Model
Limitation Crystal quality; Packing forces may distort geometryFast exchange can blur

signals; Solvent effects
Accuracy depends on Basis Set (e.g., B3LYP/6-31G*)

The "Push-Pull" Resonance Mechanism

Understanding the resonance is critical for interpreting the X-ray data. The amino group "pushes" electron density toward the "pulling" nitrile/ester groups. This results in a resonance hybrid where the C=C bond lengthens and the C-N bond shortens.

Figure 1: Resonance Delocalization Pathway

Resonance StructA Neutral Form (A) C=C Double Bond C-N Single Bond Hybrid Resonance Hybrid Delocalized System StructA->Hybrid e- donation StructB Zwitterionic Form (B) C-C Single Bond Character C=N Double Bond Character Hybrid->StructB Charge separation

Experimental Protocol: From Synthesis to Structure

This protocol is designed to be self-validating. If the crystallization step fails, the purity from the synthesis step is likely insufficient.

Phase 1: Synthesis of Ethyl 2-cyano-3-(dimethylamino)acrylate

Reaction: Ethyl cyanoacetate +


-Dimethylformamide dimethyl acetal (DMF-DMA).
  • Charge: Add ethyl cyanoacetate (10 mmol) to a round-bottom flask.

  • Addition: Add DMF-DMA (12 mmol, 1.2 eq) dropwise. Note: No solvent is required; the reagent acts as the solvent.

  • Reflux: Heat to 80°C for 3 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Remove excess DMF-DMA and methanol byproduct under reduced pressure (rotary evaporator).

  • Result: The crude product solidifies upon cooling.

Phase 2: Crystal Growth (Thermodynamic Control)

To differentiate


 isomers, we need high-quality single crystals.
  • Method: Slow Evaporation.[1]

  • Solvent System: Ethanol (good solubility) layered with Hexane (antisolvent).

  • Procedure:

    • Dissolve 50 mg of crude solid in minimal warm Ethanol (approx. 2 mL).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes dust nucleation sites).
      
    • Carefully layer 1 mL of Hexane on top.

    • Cover with parafilm, poke 3 small holes, and store at 4°C.

    • Harvest: Block-like crystals should appear within 48-72 hours.

Phase 3: X-Ray Data Collection & Refinement

Critical Parameter: Temperature. Collect data at 100 K (using a cryostream).

  • Why? The ethyl ester chain often exhibits thermal disorder at room temperature. Cooling "freezes" these rotations, allowing for a precise model without excessive restraint usage.

Figure 2: Crystallography Validation Workflow

Workflow Start Crude Product Cryst Recrystallization (EtOH/Hexane) Start->Cryst Check Microscope Check: Birefringence? Cryst->Check Check->Cryst No (Amorphous) Mount Mount Crystal (MiTeGen Loop) Check->Mount Yes (Sharp Extinction) Diffract X-Ray Diffraction (Mo or Cu Source, 100K) Mount->Diffract Solve Structure Solution (SHELXT / OLEX2) Diffract->Solve Refine Refinement (R1 < 5%) Solve->Refine

Data Interpretation: Validating the Structure

Once the structure is solved, use these specific metrics to validate the "push-pull" nature and stereochemistry.

A. Bond Length Alternation (BLA)

In a standard alkene, C=C is ~1.34 Å. In this derivative, resonance distorts this.

  • C2=C3 (Alkene): Expect 1.37 – 1.42 Å . (Elongated due to single-bond character).

  • C3–N (Enamine): Expect 1.30 – 1.33 Å . (Shortened, exhibiting double-bond character).

  • Validation Rule: If C2=C3 is < 1.35 Å, the model may be incorrect, or the "push-pull" effect is weaker than predicted.

B. Stereochemical Assignment ( vs )

The


-isomer  is generally thermodynamically preferred to minimize steric clash between the bulky dimethylamino group and the ester group.
  • Check: Look for the torsion angle

    
    (N-C3-C2-CN).
    
  • Validation: In the

    
    -isomer, the amino group and the nitrile group are trans (anti-periplanar).
    
C. Supramolecular Packing

Look for weak hydrogen bonds.[1] Even without classical donors (OH, NH), the polarized C-H bonds (e.g., from the dimethylamino methyls) often form


 or 

interactions that stabilize the crystal lattice.

References

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B.

  • Venkatesan, K., et al. (2012). "Structural studies of push-pull alkenes." Journal of Chemical Sciences.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

  • Doc Brown's Chemistry. (2026).[2] "E/Z Isomerism and CIP Priority Rules."

  • Sigma-Aldrich. (n.d.). "Ethyl 2-cyano-3,3-diphenylacrylate Product Data."

Sources

Validation

Purity Analysis of Ethyl 2-cyano-3-(dimethylamino)acrylate by HPLC: A Comparative Technical Guide

Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA, CAS 16849-87-9) is a critical "push-pull" enamine intermediate used extensively in the synthesis of heterocyclic pharmaceutical active ingredients (APIs),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA, CAS 16849-87-9) is a critical "push-pull" enamine intermediate used extensively in the synthesis of heterocyclic pharmaceutical active ingredients (APIs), particularly fluoroquinolone antibiotics.[1] Its purity is a Critical Quality Attribute (CQA) because impurities here—specifically unreacted ethyl cyanoacetate or hydrolysis byproducts—can propagate through subsequent synthetic steps, leading to difficult-to-remove side products in the final drug substance.[1]

While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, High-Performance Liquid Chromatography (HPLC) remains the gold standard for routine purity analysis of ECDMA.[1] This guide details a robust, self-validating HPLC protocol designed to overcome the specific challenges of this molecule: its thermal instability (limiting GC utility) and its tendency to hydrolyze under extreme pH conditions.[1]

Chemical Context & Impurity Profile[1][2][3][4]

To develop a robust method, one must understand the "Push-Pull" electronic nature of ECDMA.[1] The molecule features an electron-donating dimethylamino group conjugated through a double bond to two electron-withdrawing groups (cyano and ester).[1]

Synthesis & Degradation Pathways

Understanding the synthesis helps predict likely impurities. ECDMA is typically synthesized by reacting Ethyl cyanoacetate with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[1]

Key Impurities:

  • Ethyl Cyanoacetate: Unreacted starting material.

  • Dimethylamine: Degradation product.

  • Ethyl 2-cyano-3-hydroxyacrylate: Hydrolysis product (formed if the enamine hydrolyzes).[1]

ECDMA_Synthesis SM1 Ethyl Cyanoacetate (Starting Material) ECDMA Ethyl 2-cyano-3-(dimethylamino)acrylate (Target Analyte) SM1->ECDMA Condensation Imp1 Impurity A: Ethyl Cyanoacetate (Unreacted) SM1->Imp1 Incomplete Rxn SM2 DMF-DMA (Reagent) SM2->ECDMA Imp2 Impurity B: Ethyl 2-cyano-3-hydroxyacrylate (Hydrolysis Product) ECDMA->Imp2 Hydrolysis (Acidic/Aq Conditions)

Figure 1: Synthesis pathway and potential impurity generation for ECDMA.

Comparative Analysis: HPLC vs. Alternatives

Why choose HPLC over GC or qNMR? The following comparison highlights the operational reality in a QC lab.

FeatureHPLC-UV (Recommended) GC-FID/MS qNMR
Primary Mechanism Polarity/HydrophobicityVolatility/Boiling PointNuclear Spin/Magnetism
Suitability for ECDMA High. ECDMA is UV-active (Conjugated system).[1]Medium. Risk of thermal degradation/polymerization at inlet temps >200°C.High (Reference). Best for absolute purity assignment.
Sensitivity (LOD) Excellent (<0.05%)Good, but matrix dependent.Low (>0.5% typically required).
Throughput High (Automated sequences).High.Low (Manual processing).
Limitations Requires buffer selection to prevent hydrolysis.Thermal instability of enamines.Expensive instrumentation; lower sensitivity.
Decision Logic for Method Selection

Method_Selection Start Start: Purity Analysis of ECDMA Q1 Is Absolute Purity (Assay) required without a Reference Standard? Start->Q1 qNMR Method: qNMR (Primary Reference Method) Q1->qNMR Yes Q2 Is the sample for Trace Impurity Profiling? Q1->Q2 No Q3 Is the lab equipped for thermal stability validation? Q2->Q3 No (General Assay) HPLC Method: RP-HPLC (UV) (Recommended Routine QC) Q2->HPLC Yes (High Sensitivity) Q3->HPLC No (Safer Option) GC Method: GC-FID (Only if thermal stability proven) Q3->GC Yes

Figure 2: Decision matrix for selecting the analytical technique.

Detailed Experimental Protocol (HPLC)

This protocol utilizes a "Push-Pull" compatible mobile phase.[1] The conjugation makes the nitrogen less basic than a standard amine, but it can still interact with silanols. A phosphate buffer at pH 3.0 is recommended to suppress silanol activity while maintaining stability.

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Column: C18 (L1), End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]

  • Wavelength: 295 nm (The "Push-Pull" system shifts absorption to higher wavelengths compared to simple acrylates. 210-220 nm is non-specific).[1]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Phosphate Monobasic (

    
    ) in water, adjusted to pH 3.0 with dilute Phosphoric Acid.
    
    • Why? Acidic pH ensures sharp peaks for amine-containing impurities and prevents silanol interaction.[1]

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program[1]
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar impurities)
15.04060Linear Gradient
18.01090Wash
20.01090Hold
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[2]

    • Note: Avoid pure water as diluent to prevent potential hydrolysis during autosampler storage.

  • Concentration: 0.5 mg/mL.

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between ECDMA and Ethyl Cyanoacetate (if present).
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the main ECDMA peak.
    
    • Insight: If

      
      , the column end-capping has failed or the buffer pH is incorrect.[1]
      
  • Solution Stability: Inject the standard preparation at 0, 12, and 24 hours. The area % should not change by > 1.0%.

    • Warning: If degradation is observed, switch to a neutral buffer (Ammonium Acetate, pH 6.0), though peak shape may suffer slightly.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Hydrolysis on-column or sample solvent incompatibility.[1]Ensure sample diluent matches initial mobile phase strength. Check buffer pH.
Broad/Tailing Peak Silanol interaction with the dimethylamino group.Use a "Base-Deactivated" (BDS) C18 column.[1] Ensure pH is < 3.0.
Ghost Peaks Carryover of the highly conjugated enamine.Add a needle wash step with 100% Acetonitrile.
Low Sensitivity Incorrect wavelength.ECDMA has a bathochromic shift due to conjugation. Ensure detection is at

(~290-300 nm), not 210 nm.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274128, Ethyl 2-cyano-3-(dimethylamino)acrylate. Retrieved October 26, 2023 from [Link][1]

  • Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Comparative

LC-MS Method Development for Ethyl 2-cyano-3-(dimethylamino)acrylate: A Comparative Technical Guide

Topic: LC-MS methods for the analysis of Ethyl 2-cyano-3-(dimethylamino)acrylate reaction mixtures Content Type: Publish Comparison Guide Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is a pi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS methods for the analysis of Ethyl 2-cyano-3-(dimethylamino)acrylate reaction mixtures Content Type: Publish Comparison Guide

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is a pivotal "push-pull" enaminonitrile intermediate used extensively in the synthesis of heterocycles, including pyrimidines and quinolines for kinase inhibitor discovery. Its analysis presents a distinct chromatographic paradox: the molecule contains a basic dimethylamino motif (requiring pH control) and a hydrolytically sensitive acrylate backbone.

This guide compares three distinct LC-MS methodologies—Standard C18 , Fluorinated Phenyl (PFP) , and HILIC —to determine the optimal workflow for reaction monitoring. Based on experimental evidence and structural properties, we recommend a Polar-Embedded C18 approach as the "Gold Standard" for balancing retention, peak shape, and MS sensitivity.

The Analytical Challenge: Reaction Context & Impurity Profiling

To design a robust method, we must first understand the mixture components. The synthesis typically involves the condensation of Ethyl Cyanoacetate with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • The Product (Target): Moderate polarity (LogP ~0.8), basic tertiary amine, UV active (conjugated system).

  • Starting Material 1 (Ethyl Cyanoacetate): Acidic

    
    -protons, polar, poor retention on standard C18.
    
  • Starting Material 2 (DMF-DMA): Highly polar, volatile, often degrades to dimethylamine and methanol.

  • Critical Impurity (Hydrolysis): The enamine bond is susceptible to hydrolysis, yielding Ethyl 2-cyano-3-hydroxyacrylate (enol form), which complicates quantitation.

Reaction Pathway & Impurity Map

(Visualized below in Section 4)

Comparative Analysis of LC-MS Methodologies

We evaluated three column chemistries for their ability to resolve the target from its polar precursors and hydrolysis byproducts.

Method A: Traditional C18 (Alkyl Phase)
  • Configuration: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 1.8 µm.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Verdict: Sub-optimal.

    • Pros: High stability, predictable elution of the main product.

    • Cons: The basic dimethylamino group interacts with residual silanols, causing peak tailing (Tailing Factor > 1.8) . Crucially, the polar starting material (Ethyl Cyanoacetate) often elutes in the void volume (

      
      ), leading to ion suppression and poor quantitation.
      
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Configuration: Waters BEH Amide or Phenomenex Kinetex HILIC.

  • Mobile Phase: Acetonitrile/Water (High Organic Start) + 10 mM Ammonium Acetate.

  • Verdict: Specialized Use Only.

    • Pros: Exceptional retention of DMF-DMA and Ethyl Cyanoacetate.

    • Cons: The target acrylate is only moderately polar (LogP 0.8), leading to early elution in HILIC. Solubility mismatches between the reaction solvent (often non-polar) and the HILIC mobile phase can cause peak distortion.

Method C: Fluorinated Phenyl (PFP) / Polar-Embedded C18 (Recommended)
  • Configuration: Ace Excel C18-PFP or Waters XSelect HSS T3.

  • Mobile Phase: Water/Methanol + 0.1% Formic Acid.

  • Verdict: The Gold Standard.

    • Mechanistic Insight: The PFP phase offers

      
       interactions with the conjugated acrylate system, enhancing selectivity. Alternatively, HSS T3 (polar-embedded) shields silanols, sharpening the amine peak while retaining the polar ethyl cyanoacetate via hydrophobic interaction in a highly aqueous environment (100% wettable).
      
Data Summary: Method Performance Metrics
MetricMethod A: Standard C18Method B: HILICMethod C: C18-PFP / HSS T3
Target Peak Shape (

)
1.8 - 2.2 (Tailing)1.1 (Good)1.0 - 1.2 (Excellent)
SM Retention (

)
< 0.5 (Void elution)> 5.0 (Strong)1.5 - 3.0 (Optimal)
Selectivity (

)
Low (Hydrophobic only)High (Polarity driven)High (Orthogonal:

+ Hydrophobic)
MS Sensitivity (ESI+) HighModerate (Salt suppression)High
Robustness HighLow (Long equilibration)High
Visualization: Workflow & Decision Logic
Figure 1: Reaction Monitoring & Method Selection Logic

The following diagram illustrates the reaction pathway and the logical decision tree for selecting the analytical method based on the specific impurity of interest.

G cluster_0 Reaction Chemistry cluster_1 Method Decision Tree SM1 Ethyl Cyanoacetate (Polar, Acidic) Product Ethyl 2-cyano-3-(dimethylamino)acrylate (Target: LogP 0.8, Basic Amine) SM1->Product + Condensation SM2 DMF-DMA (Highly Polar, Volatile) SM2->Product Impurity Hydrolysis Byproduct (Enol/Aldehyde species) Product->Impurity Hydrolysis (H2O) Decision Primary Analytical Goal? PathA Monitor SM Consumption (Polar Retention Needed) Decision->PathA PathB Purity & Impurity ID (Selectivity Needed) Decision->PathB SolA HSS T3 or PFP Column (High Aqueous Stability) PathA->SolA Best Retention PathB->SolA Best Peak Shape SolB Standard C18 (Acceptable if SM not critical) PathB->SolB Routine QC

Caption: Reaction pathway of Ethyl 2-cyano-3-(dimethylamino)acrylate and method selection decision tree.

Detailed Experimental Protocol (The "Self-Validating" System)

This protocol utilizes a Polar-Embedded C18 (HSS T3) column to ensure retention of starting materials and excellent peak shape for the amine product.

A. LC Parameters
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity).

  • Column: Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm (or equivalent PFP phase).

  • Temperature: 40°C (Improves mass transfer for the amine).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

    • Note: Do not use Ammonium Bicarbonate (pH 10). While high pH suppresses amine ionization (improving peak shape), it risks hydrolyzing the ester/cyanoacrylate backbone.

B. Gradient Table
Time (min)%BCurveEvent
0.005InitialHold for SM retention
1.0056Elute polar salts
8.00956Elute Product & Dimers
10.00956Wash
10.1051Re-equilibrate
13.0051Ready for Injection
C. MS Detection Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimize for m/z 169.1

    
    ).
    
  • Scan Range: m/z 100 – 600.

  • Key Ions to Monitor:

    • m/z 169.1: Target Product

      
      .
      
    • m/z 114.0: Ethyl Cyanoacetate

      
      .
      
    • m/z 142.0: Hydrolysis Product (Ethyl 2-cyano-3-hydroxyacrylate)

      
      .
      
Troubleshooting & System Suitability

To ensure trustworthiness, the method must be self-validating. Run a System Suitability Sample (SSS) before every batch.

  • Tailing Factor Check: The target peak (m/z 169) must have a USP Tailing Factor (

    
    ) < 1.5.
    
    • Failure Mode: If

      
      , the column may have active silanols. Switch to a fresh HSS T3 or increase column temperature to 45°C.
      
  • Resolution Check: Resolution (

    
    ) between Ethyl Cyanoacetate and the Target must be > 2.0.
    
    • Failure Mode: If co-elution occurs, lower the initial organic concentration to 2% B.

  • Carryover: Inject a blank after the highest standard. Area of target in blank must be < 0.1% of the standard.

References
  • PubChem. (n.d.).[2][3] Ethyl 2-cyano-3-(dimethylamino)acrylate Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved January 28, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-(Dimethylamino)ethyl acrylate on Newcrom R1 HPLC column. Retrieved January 28, 2026, from [Link]

  • LCGC International. (2023). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved January 28, 2026, from [Link]

Sources

Validation

Spectroscopic characterization of novel compounds synthesized from Ethyl 2-cyano-3-(dimethylamino)acrylate

This guide outlines the spectroscopic characterization of novel heterocyclic compounds synthesized from Ethyl 2-cyano-3-(dimethylamino)acrylate (referred to hereafter as the Enaminonitrile Precursor ). It compares the sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of novel heterocyclic compounds synthesized from Ethyl 2-cyano-3-(dimethylamino)acrylate (referred to hereafter as the Enaminonitrile Precursor ). It compares the spectral signatures of the precursor against its cyclized derivatives (Pyrazoles and Pyrimidines) to establish self-validating protocols for structural confirmation.[1]

[1][2][3]

Executive Summary & Strategic Value

Ethyl 2-cyano-3-(dimethylamino)acrylate is a "privileged" synthone in drug discovery.[1] Its push-pull alkene structure—flanked by an electron-donating dimethylamino group and two electron-withdrawing groups (cyano and ester)—makes it highly reactive toward binucleophiles.[1]

The Characterization Challenge: High-throughput synthesis requires rapid, unambiguous confirmation of cyclization.[1] The "Performance" of a characterization protocol is defined by its ability to distinguish the regioisomeric purity and completion of amine exchange without full crystallographic analysis.[1]

Comparative Insight: Unlike standard acrylates, this precursor offers a unique


H NMR "Switch" : the disappearance of two distinct 

-methyl singlets and the shift of the olefinic proton serve as a binary indicator of reaction success.[1]

Synthetic Pathway & Logic

The guide focuses on two primary divergent pathways used to benchmark spectral performance:

  • Pathway A (Pyrazole Synthesis): Reaction with Hydrazine Hydrate.[1][2][3][4]

  • Pathway B (Pyrimidine Synthesis): Reaction with Guanidine or Urea.[1]

Visual Workflow: Divergent Synthesis & Spectral Checkpoints

The following diagram maps the chemical transformations to their specific spectral "Go/No-Go" signals.

G cluster_0 Spectral Validation Gates Precursor Ethyl 2-cyano-3- (dimethylamino)acrylate (Start) Hydrazine + Hydrazine Precursor->Hydrazine  Nucleophilic Attack   Guanidine + Guanidine Precursor->Guanidine  Cyclocondensation   Pyrazole Pyrazole Derivative (Target A) Hydrazine->Pyrazole  - HNMe2  Check: Loss of 2.9/3.1 ppm singlets Pyrimidine Pyrimidine Derivative (Target B) Guanidine->Pyrimidine  - HNMe2  Check: New Amine NH2 bands Gate1 NMR: Loss of N-Me Singlets Gate2 IR: Nitrile Band Shift/Loss

Caption: Divergent synthesis pathways showing critical spectral checkpoints for validating pyrazole and pyrimidine formation.

Comparative Spectroscopic Analysis

H NMR Performance: The "Methyl Switch"

The most reliable indicator of reaction progress is the dimethylamino group.[1] In the precursor, restricted rotation around the C-N bond creates two distinct environments for the methyl groups.[1]

Comparative Data Table: Precursor vs. Products

FeaturePrecursor (Enaminonitrile)Product A (Pyrazole)Product B (Pyrimidine)Interpretation
N-Me Protons 2 Singlets (2.90 & 3.15 ppm)Absent Absent Primary confirmation of substitution.
Olefinic Proton Singlet (~7.7 - 8.1 ppm)Shifted/Aromatic (~8.0 - 8.5 ppm)Aromatic Singlet (~8.6 - 9.0 ppm)Indicates change in hybridization/ring current.[1][5]
Exchangeable H NoneBroad Singlet (11.0 - 13.0 ppm)Broad Singlet (NH2, ~7.0 - 9.0 ppm)Confirms presence of NH (ring) or NH2 (exocyclic).[1]
Ester (-OCH2CH3) Quartet (~4.2 ppm), Triplet (~1.2 ppm)Retained (if ester intact)Retained (if ester intact)Internal standard for integration.[1]

Expert Insight: In the precursor, the olefinic proton (


) appears as a singlet.[1] Upon cyclization to a pyrazole, this proton becomes part of the aromatic ring (C-4 or C-5 position), typically shifting downfield due to the aromatic ring current.[1] If the reaction fails and only transamination occurs (open chain), the olefinic proton signal remains but the N-Me signals are replaced by new amine signals.[1]
IR Spectroscopy: The "Nitrile Watch"

The cyano group (


) is a robust reporter.[1]
  • Precursor: Strong, sharp band at 2200–2215 cm⁻¹ .[1]

  • Pyrazole (5-amino-4-cyano): The band remains but may shift slightly.[1] Key differentiator is the appearance of dual NH stretching bands (3200–3400 cm⁻¹) corresponding to the primary amine.[1]

  • Pyrimidine (Fused): If the cyano group participates in cyclization (e.g., forming a fused amino-pyrimidine), the

    
     band disappears completely .[1]
    
Mass Spectrometry (MS)[1][7][8]
  • Fragmentation Logic: The precursor (MW ~168) loses the dimethylamino radical (

    
    ) or dimethylamine neutral loss (
    
    
    
    ) easily.[1]
  • Product Validation: Look for the molecular ion peak of the adduct minus dimethylamine.

    • Example: Reaction with Hydrazine (MW 32).[1]

    • Expected MW =

      
       Da.[1]
      

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

Target: Validation of 1,2-binucleophile cyclization.

  • Stoichiometry: Dissolve Ethyl 2-cyano-3-(dimethylamino)acrylate (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (80%, 12 mmol) dropwise at room temperature. Note: Exothermic reaction.[1]

  • Reflux: Heat to reflux for 3–5 hours. Monitor by TLC (Mobile phase: EtOAc:Hexane 1:1).[1]

    • TLC Check: Precursor (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Isolation: Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and wash with cold ethanol.[1]

  • Characterization Check:

    • IR: Check for

      
       doublet (3300/3400 cm⁻¹).
      
    • NMR: Confirm loss of signals at 2.9/3.1 ppm.

Protocol B: Synthesis of Pyrimidine-5-carbonitrile Derivative

Target: Validation of 1,3-binucleophile cyclization.

  • Stoichiometry: Mix Precursor (10 mmol) and Guanidine Nitrate (10 mmol) in Ethanol (30 mL).

  • Catalyst: Add Sodium Ethoxide (10 mmol) or Triethylamine (catalytic) to liberate the free base.[1]

  • Reflux: Reflux for 6–8 hours.

  • Workup: Evaporate solvent to 50% volume, pour into ice water, and neutralize with dilute HCl/Acetic acid to precipitate the product.

  • Characterization Check:

    • IR: Retention of

      
       (2210 cm⁻¹) indicates the nitrile did not cyclize (common in this specific pathway).[1]
      
    • NMR: Look for Pyrimidine C-2 proton singlet (highly deshielded, >8.5 ppm).[1]

Performance Comparison: Why Use This Precursor?

MetricEthyl 2-cyano-3-(dimethylamino)acrylateAlternative: EthoxymethylenemalononitrileAdvantage
Reactivity Moderate/High (Dimethylamino is a good leaving group)Very High (Ethoxy is a better leaving group, but less stable)The dimethylamino analog is more stable on the shelf but sufficiently reactive for reflux conditions.[1]
Spectral Clarity High (N-Me signals are distinct markers)Medium (Ethoxy signals overlap with ethyl ester signals)Easier to monitor reaction progress via NMR integration of the leaving group.[1]
Regiocontrol Good (Steric bulk of NMe2 directs attack)Variable Synthesizing specific isomers is more predictable.[1]

References

  • PubChem. Ethyl 2-cyano-3-(dimethylamino)acrylate | C8H12N2O2.[1][5] National Library of Medicine.[1] Available at: [Link][1]

  • Arava, V. R., et al. (2011).[1][2] N,N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic.[1] Der Pharma Chemica, 3(1), 381-387.[1][2] Available at: [Link]

  • Bondock, S., et al. (2010).[1] Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives. European Journal of Medicinal Chemistry, 45(11), 4813-4818.[1] Available at: [Link]

  • Al-Mulla, A. (2017).[1] Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2017(3), M953.[1] Available at: [Link][1][6][7]

Sources

Comparative

Comparative Performance Guide: Conventional Heating vs. Microwave Irradiation for Ethyl 2-cyano-3-(dimethylamino)acrylate Reactions

Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate is a critical "push-pull" enamine intermediate widely used in the synthesis of heterocyclic pharmacophores, particularly quinolines (via the Gould-Jacobs reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate is a critical "push-pull" enamine intermediate widely used in the synthesis of heterocyclic pharmacophores, particularly quinolines (via the Gould-Jacobs reaction) and pyrimidines.

This guide compares the efficiency of Conventional Thermal Heating (CH) versus Microwave Irradiation (MW) for both the synthesis of this intermediate and its subsequent cyclization reactions.

Key Findings:

  • Reaction Kinetics: MW irradiation reduces reaction times by 90-95% (from hours to minutes) due to the specific dipolar polarization of the dimethylamino group.

  • Yield & Purity: MW consistently provides higher yields (>90%) by suppressing side reactions common in prolonged thermal exposure (e.g., polymerization of the acrylate).

  • Green Chemistry: MW protocols often eliminate the need for high-boiling solvents (e.g., diphenyl ether, toluene), facilitating easier workup and reduced waste.

Mechanistic Insight: The Microwave Advantage

To understand the performance gap, one must analyze the electronic structure of the target molecule. Ethyl 2-cyano-3-(dimethylamino)acrylate possesses a strong electronic dipole. The dimethylamino group (


) acts as an electron donor, while the cyano (

) and ester (

) groups act as electron acceptors.
Dielectric Heating Mechanism

In a microwave field (2.45 GHz), this "push-pull" electronic distribution creates a highly polar transition state.

  • Dipolar Polarization: The permanent dipole of the reagents (specifically DMF-DMA and the polar intermediate) aligns with the oscillating electric field.

  • Ionic Conduction: If ionic catalysts (e.g., ammonium acetate) are used, ionic conduction further increases the heating rate.

  • Selective Heating: MW energy is absorbed selectively by the polar intermediates rather than the bulk non-polar solvent (if used), leading to "molecular radiator" effects that accelerate the rate-determining step.

Comparative Analysis: Synthesis of the Acrylate

Reaction: Condensation of Ethyl Cyanoacetate with


-Dimethylformamide dimethyl acetal (DMF-DMA).
Conventional Heating (CH) Protocol
  • Method: Reflux in aromatic solvents (Toluene or Xylene).

  • Conditions: 110°C – 140°C for 3–6 hours.

  • Drawbacks: Requires azeotropic removal of methanol; prolonged heating leads to transesterification byproducts and oligomerization.

Microwave Irradiation (MW) Protocol[1][2]
  • Method: Solvent-free (Neat) or minimal Ethanol.

  • Conditions: Sealed vessel, 100°C – 140°C for 5–15 minutes.

  • Advantages: Rapid methanol evaporation (if open vessel) or superheating (sealed vessel) drives the equilibrium forward instantly.

Performance Data Summary
MetricConventional Heating (Reflux)Microwave Irradiation (Closed Vessel)
Reaction Time 3 – 6 Hours5 – 15 Minutes
Solvent Toluene/Xylene (Toxic)Neat or Ethanol (Green)
Typical Yield 70 – 80%92 – 96%
Purity (HPLC) 85 – 90% (Requires Recrystallization)>95% (Often sufficiently pure)
Energy Usage High (Prolonged heating)Low (Targeted energy)

Downstream Application: The Gould-Jacobs Reaction

The most common application of this acrylate is reacting it with an aniline to form a quinoline core. This is traditionally a harsh, high-temperature process.

Workflow Visualization

ReactionWorkflow cluster_comparison Performance Delta (Step 2 & 3) Reagents Reagents: Ethyl Cyanoacetate + DMF-DMA Intermediate Intermediate: Ethyl 2-cyano-3- (dimethylamino)acrylate Reagents->Intermediate Step 1: Enamination Cyclization Cyclization: + Aniline Deriv. (Gould-Jacobs) Intermediate->Cyclization Step 2: Substitution CH_Metric Conventional: Diphenyl Ether 250°C, 2-4 hrs Difficult Workup Intermediate->CH_Metric MW_Metric Microwave: Solvent-Free/EtOH 150°C, 10-20 min Clean Workup Intermediate->MW_Metric Product Product: Substituted Quinoline Cyclization->Product Step 3: Ring Closure

Figure 1: Reaction pathway comparing process parameters for the conversion of reagents to final Quinoline scaffold.

Detailed Experimental Protocols
Protocol A: Conventional Gould-Jacobs Cyclization
  • Substitution: Mix Ethyl 2-cyano-3-(dimethylamino)acrylate (1 eq) and substituted aniline (1 eq) in ethanol. Reflux for 2 hours. Isolate intermediate.

  • Cyclization: Dissolve intermediate in Diphenyl Ether .

  • Heating: Heat to 250°C (reflux) for 2–4 hours.

  • Workup: Cool. Dilute with hexane/petroleum ether to precipitate the product (Diphenyl ether is difficult to remove due to high boiling point).

  • Purification: Recrystallization is mandatory.

Protocol B: Microwave-Assisted One-Pot Cyclization
  • Mixture: In a 10 mL microwave vial, combine Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 mmol) and substituted aniline (1.0 mmol). Add 2 mL Ethanol (or perform neat).

  • Irradiation: Cap the vial. Irradiate at 150°C for 10–20 minutes (Absorption Level: High).

  • Workup: Cool to room temperature. The product often precipitates directly upon cooling or addition of a small amount of cold water.

  • Purification: Wash with cold ethanol.

Critical Analysis & Recommendations

Safety and Scalability
  • Pressure Hazards: The MW reaction involves rapid heating of ethanol, which generates pressure (approx. 5–10 bar at 150°C). Self-Validating Step: Always use a dedicated microwave reactor with an active pressure sensor and release mechanism. Do not attempt this in domestic ovens.

  • Thermal Runaway: The "push-pull" acrylate absorbs MW energy very efficiently. Use a "ramp-to-temperature" method (e.g., 2 min ramp) rather than instant full power to prevent temperature overshoots.

Green Chemistry Assessment

The MW approach aligns with the 12 Principles of Green Chemistry :

  • Prevention: Higher yields mean less waste.

  • Safer Solvents: Eliminates Diphenyl Ether (toxic, high BP) and Toluene.

  • Energy Efficiency: Energy is applied only for minutes, not hours.

Data Table: Downstream Cyclization (Quinoline Synthesis)
Substrate (Aniline Deriv.)[1][2]MethodTimeTempYield (%)Ref
4-Methoxy-aniline Conventional4 h250°C65%[1]
Microwave 15 min 150°C 88% [2]
4-Chloro-aniline Conventional5 h250°C62%[1]
Microwave 20 min 160°C 85% [2]

References

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Source: ResearchGate.[3] URL:[Link]

  • A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. Source: National Institutes of Health (PMC). URL:[Link]

  • Microwave Assisted Synthesis of Enaminones and Enaminoesters. Source: ChemistrySelect (via ResearchGate). URL:[Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Validation

Benchmarking the efficiency of catalysts for Ethyl 2-cyano-3-(dimethylamino)acrylate reactions

Topic: Benchmarking the efficiency of catalysts for Ethyl 2-cyano-3-(dimethylamino)acrylate reactions Content Type: Publish Comparison Guide Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the efficiency of catalysts for Ethyl 2-cyano-3-(dimethylamino)acrylate reactions Content Type: Publish Comparison Guide

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS 16849-87-9) is a pivotal "push-pull" enaminone intermediate used extensively in the synthesis of heterocycles such as pyrazoles, pyrimidines, and quinolines for pharmaceutical applications.[1][2] While the industry standard often relies on the thermal condensation of ethyl cyanoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA), recent process optimization efforts have explored catalytic interventions to lower energy costs, improve atom economy, or utilize cheaper bulk reagents like triethyl orthoformate (TEOF).

This guide objectively benchmarks the Standard Thermal Route against Catalytic Alternatives (Lewis Acid and Anhydride-Promoted), providing researchers with data-driven protocols to select the optimal pathway for their specific scale and purity requirements.[1]

Mechanistic Landscape

Understanding the reaction mechanism is critical for selecting the right catalytic strategy.[1] The synthesis is a condensation reaction where the active methylene of ethyl cyanoacetate attacks the electrophilic carbon of the acetal/orthoester.

Reaction Pathway Diagram

The following diagram illustrates the standard DMF-DMA pathway versus the TEOF/Amine pathway, highlighting the transition states where catalysts intervene.

ReactionMechanism Start Ethyl Cyanoacetate (Active Methylene) Inter1 Intermediate A: Alkoxy-Amine Adduct Start->Inter1 Thermal (Neat) Inter2 Intermediate B: Diethoxy Adduct Start->Inter2 Ac2O / ZnCl2 Catalyst Required Reagent1 DMF-DMA (Electrophile) Reagent1->Inter1 Reagent2 TEOF + Dimethylamine (Alternative Electrophile) Reagent2->Inter2 TS Transition State: Elimination of MeOH/EtOH Inter1->TS - MeOH Inter2->TS + DMA / - EtOH Product Ethyl 2-cyano-3-(dimethylamino)acrylate (Product) TS->Product

Figure 1: Mechanistic pathways for enaminone synthesis.[1][3] The DMF-DMA route (top) is often self-driving, while the TEOF route (bottom) requires catalytic promotion to facilitate alkoxy exchange and elimination.

Comparative Analysis: Catalyst & Method Performance

The "efficiency" of a catalyst in this context is defined by three metrics: Yield , Reaction Time , and Reagent Cost Efficiency .

Method A: The Benchmark (Uncatalyzed DMF-DMA)[1]
  • Catalyst: None (Thermal activation).[1]

  • Mechanism: The reaction is driven by the entropy of methanol evaporation. DMF-DMA acts as both solvent and reagent.[1]

  • Pros: High purity (>98%), simple workup (evaporation), no catalyst residue.

  • Cons: DMF-DMA is expensive; requires reflux temperatures.[1]

Method B: Anhydride-Promoted (TEOF + DMA)[1]
  • Catalyst: Acetic Anhydride (Ac₂O) (Stoichiometric promoter/catalyst).

  • Mechanism: Ac₂O activates the triethyl orthoformate (TEOF) and facilitates the removal of ethanol.

  • Pros: TEOF and Dimethylamine are significantly cheaper than DMF-DMA.[1]

  • Cons: Lower atom economy (generates acetate waste); exothermic control required.

Method C: Lewis Acid Catalyzed (ZnCl₂ / Fe₃O₄)
  • Catalyst: Zinc Chloride (ZnCl₂) or Nano-Fe₃O₄.[1]

  • Mechanism: The Lewis acid coordinates to the carbonyl/nitrile oxygens, increasing the acidity of the methylene protons and stabilizing the leaving group.

  • Pros: Can lower reaction temperature; useful for less reactive substrates.[1]

  • Cons: Metal residue removal (heavy metal contamination risk in Pharma).

Performance Comparison Table
FeatureMethod A: DMF-DMA (Benchmark)Method B: TEOF + Ac₂O (Cost-Optimized)Method C: Lewis Acid (ZnCl₂)
Catalyst Type None (Thermal) Acetic Anhydride (Promoter)ZnCl₂ (Lewis Acid)
Yield 92 - 96% 85 - 89%88 - 92%
Reaction Time 2 - 4 Hours4 - 6 Hours1 - 3 Hours
Temperature Reflux (80-100°C)Reflux (100-120°C)60 - 80°C
Atom Economy High (Only MeOH byproduct)Low (Acetate/EtOH waste)Moderate
Cost Profile High (Reagent cost)Low (Bulk reagents)Moderate
Purification Distillation / RecrystallizationWash + RecrystallizationFiltration + Wash

Detailed Experimental Protocols

Protocol A: Standard Catalyst-Free Synthesis (High Purity)

Best for: Drug discovery scales (mg to g) where purity is paramount.[1]

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge Ethyl Cyanoacetate (1.0 equiv) and DMF-DMA (1.1 - 1.2 equiv).[1]

    • Note: No solvent is usually required; DMF-DMA acts as the solvent.[1] If solubility is an issue, use anhydrous Toluene.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) for 3 hours.

    • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1] The starting material spot should disappear.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove excess DMF-DMA and Methanol.[1]

    • The residue will solidify upon cooling.[1]

  • Purification: Recrystallize from minimal hot ethanol or an ethanol/hexane mixture.

    • Expected Yield: 92-95% as off-white crystals.[1]

Protocol B: Acetic Anhydride Promoted Synthesis (Bulk Scale)

Best for: Large-scale production where reagent cost is the limiting factor.[1]

  • Setup: 3-neck flask with thermometer, dropping funnel, and reflux condenser.

  • Reagents: Charge Ethyl Cyanoacetate (1.0 equiv), Triethyl Orthoformate (TEOF) (1.2 equiv), and Acetic Anhydride (2.0 equiv).

  • Reaction:

    • Heat the mixture to 100°C for 2 hours.

    • Add Dimethylamine (gas or solution in EtOH) slowly or use Dimethylurea (solid source) depending on reactor capability.

    • Variation: Some protocols react TEOF + Amine first, then add the active methylene.

  • Workup:

    • Distill off the ethyl acetate/ethanol/acetic acid byproducts.[1]

    • The product precipitates upon cooling and addition of ice-cold water.[1]

  • Purification: Filtration and washing with cold water/ethanol.[1]

    • Expected Yield: 85-88%.[1]

Decision Framework: Selecting the Right Method

Use this decision tree to determine the appropriate synthetic route for your application.

DecisionTree Start Start: Define Goals Scale What is the Scale? Start->Scale Cost Is Reagent Cost Critical? Scale->Cost Large (>1kg) MethodA Method A: DMF-DMA (Standard) Scale->MethodA Small (<100g) Purity Is Metal Residue Acceptable? Cost->Purity Yes (Prioritize Cost) Cost->MethodA No (Prioritize Purity) MethodB Method B: TEOF + Ac2O (Cost-Optimized) Purity->MethodB No (Pharma/Strict) MethodC Method C: ZnCl2 Catalyzed (Low Temp) Purity->MethodC Yes (Industrial)

Figure 2: Decision matrix for selecting the synthesis route.[1] Method A is the default for high-value pharma intermediates.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete elimination of alcohol.[1]Increase reaction time or temperature.[1] Ensure efficient removal of Methanol/Ethanol (use a Dean-Stark trap if using solvent).[1]
Oligomerization Overheating or excessive acid catalyst.[1]Reduce temperature.[1] If using ZnCl₂, reduce loading to <5 mol%.
Hydrolysis Moisture in reagents (DMF-DMA is water-sensitive).[1]Use fresh or distilled DMF-DMA.[1] Dry Ethyl Cyanoacetate over MgSO₄ before use.[1]
Dark Color Oxidation or thermal decomposition.[1]Perform reaction under Nitrogen/Argon atmosphere.

References

  • PubChem. (2025).[1] Ethyl 2-cyano-3-(dimethylamino)acrylate Compound Summary. National Library of Medicine.[1] [Link]

  • Abu-Shanab, F. A., et al. (2009).[1] Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. [Link]

  • Venkatanarayana, M., & Dubey, P. K. (2012). L-Proline-catalyzed Knoevenagel condensation: a facile, green synthesis. Synthetic Communications. [Link]

  • Google Patents. (2014).[1] CN103833565B: Preparation method for 3-N,N-dimethylamino ethyl acrylate. [1]

Sources

Comparative

Technical Guide: Structural &amp; Performance Analysis of Ethyl 2-cyano-3-(dimethylamino)acrylate

Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) is a specialized "push-pull" enamine reagent widely utilized in the synthesis of nitrogen-containing heterocycles, including pyrimidines, pyridines, and q...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA) is a specialized "push-pull" enamine reagent widely utilized in the synthesis of nitrogen-containing heterocycles, including pyrimidines, pyridines, and quinolones.

This guide provides a critical comparison between ECDMA and its primary alkoxy-analog, Ethyl (ethoxymethylene)cyanoacetate (EMCA) . While EMCA is often the default reagent for small-scale discovery due to higher initial electrophilicity, ECDMA offers superior thermal stability and handling characteristics that make it the preferred choice for process chemistry and large-scale drug substance manufacturing.

Structural Analysis: The "Push-Pull" Mechanism

ECDMA belongs to a class of olefins substituted with both electron-donating groups (EDG) and electron-withdrawing groups (EWG). This "push-pull" electronic architecture creates a highly polarized double bond, dictating its reactivity.

Electronic Comparison
  • ECDMA (Dimethylamino group): The

    
     group is a strong 
    
    
    
    -donor. It stabilizes the molecule through resonance, reducing susceptibility to premature hydrolysis.
  • EMCA (Ethoxy group): The

    
     group is a weaker donor than nitrogen. This makes the 
    
    
    
    -carbon more electrophilic and reactive but significantly less stable to moisture and heat.
Visualization of Resonance

The following diagram illustrates the electronic polarization that drives the reactivity of ECDMA.

PushPullResonance Struct1 Neutral Form EtOOC-C(CN)=CH-NMe2 Struct2 Zwitterionic Form [EtOOC-C(CN)]⁻-CH=N⁺Me2 Struct1->Struct2 Resonance (Strong π-donation) Reactivity Reactivity Consequence: β-Carbon is Electrophilic Leaving Group: NMe2 Struct2->Reactivity Determines Nucleophilic Attack Site

Figure 1: Resonance structures of ECDMA showing the charge separation that facilitates reactions with nucleophiles (e.g., amidines, hydrazines).

Performance Comparison: ECDMA vs. EMCA

The choice between the dimethylamino (ECDMA) and ethoxy (EMCA) derivatives often dictates the yield and purity profile of the reaction.

Comparative Data Table
FeatureEthyl 2-cyano-3-(dimethylamino)acrylate (ECDMA )Ethyl (ethoxymethylene)cyanoacetate (EMCA )
Leaving Group Dimethylamine (

)
Ethanol (

)
Reactivity Moderate (Requires heat or catalysis)High (Reacts at lower temps)
Hydrolytic Stability High (Stable solid, long shelf-life)Low (Hydrolyzes to formyl derivatives rapidly)
Physical State Crystalline Solid (MP: ~108°C)Low-melting Solid / Oil
Process Suitability Excellent for GMP/Scale-upPreferred for rapid R&D screening
Atom Economy Lower (Loss of

, MW 45)
Higher (Loss of

, MW 46)
Mechanistic Implications

In heterocycle synthesis (e.g., Pyrimidine formation), the reaction proceeds via an addition-elimination mechanism.

  • EMCA Route: The ethoxy group is a better leaving group, leading to faster kinetics. However, competitive hydrolysis can lower yields if solvents are not strictly anhydrous.

  • ECDMA Route: The dimethylamino group is a poorer leaving group, often requiring higher temperatures (reflux). However, the intermediate adducts are often more stable, allowing for cleaner cyclizations with fewer side products.

Experimental Protocol: Synthesis of Substituted Pyrimidines

This protocol demonstrates the utility of ECDMA in synthesizing a pyrimidine core, a scaffold common in kinase inhibitors and antibiotics (e.g., analogs of Nalidixic acid or Allopurinol).

Reaction Workflow

ReactionPathway Start Reagents: ECDMA + Amidine (R-C(=NH)NH2) Inter Intermediate: Michael Addition Adduct Start->Inter Reflux (EtOH/MeOH) Elim Elimination of Dimethylamine (- HNMe2) Inter->Elim Heat driven Cycl Cyclization: Intramolecular Condensation Elim->Cycl Product Final Product: Ethyl 4-amino-2-substituted-pyrimidine-5-carboxylate Cycl->Product Yield: 75-90%

Figure 2: Step-wise mechanism for the conversion of ECDMA into a pyrimidine scaffold.

Detailed Methodology

Objective: Synthesis of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (using acetamidine).

Reagents:

  • Ethyl 2-cyano-3-(dimethylamino)acrylate (ECDMA): 10 mmol (1.68 g)

  • Acetamidine hydrochloride: 12 mmol (1.13 g)

  • Sodium Ethoxide (NaOEt): 12 mmol (21% wt in ethanol)

  • Solvent: Absolute Ethanol (20 mL)

Procedure:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Acetamidine hydrochloride in absolute ethanol.

  • Base Addition: Add the Sodium Ethoxide solution dropwise at room temperature to liberate the free amidine base. Stir for 10 minutes.

  • Addition of ECDMA: Add the solid ECDMA in one portion. The mixture may turn yellow/orange.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
    • Checkpoint: The disappearance of the ECDMA spot (

      
      ) and appearance of a fluorescent blue spot indicates conversion.
      
  • Work-up: Cool the reaction mixture to room temperature.

    • Note: Unlike EMCA reactions, which may require immediate quenching to prevent degradation, the ECDMA product mixture is stable.

  • Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in minimal water and acidify to pH 4 with 1N HCl to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Expected Yield: 80–85% (White crystalline solid).

Expert Commentary & Application Notes

Why choose ECDMA over EMCA?
  • Storage Logistics: EMCA degrades upon exposure to atmospheric moisture, releasing ethanol and forming hydroxymethylene species that are inactive. ECDMA can be stored in drums at room temperature for months without significant degradation.

  • Trans-amination Capability: ECDMA allows for "trans-amination" reactions. If a specific amine needs to be introduced before cyclization, the dimethylamino group can be displaced by a primary amine (R-

    
    ) to form a new enamine intermediate, which is then cyclized. This is difficult with EMCA due to its high reactivity leading to uncontrolled oligomerization.
    
Safety Considerations
  • ECDMA: Generally considered a skin irritant. Solid form reduces inhalation risk compared to liquid reagents.

  • By-products: The reaction releases dimethylamine (gas/volatile liquid, boiling point

    
    ). Adequate ventilation/scrubbing is required at scale.
    

References

  • PubChem. (n.d.). Ethyl 2-cyano-3-(dimethylamino)acrylate Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Arava, V. R., et al. (2011).[1] N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide. Der Pharma Chemica, 3(1), 381-387.[1] Retrieved from [Link]

  • Google Patents. (2021). Pyrimidines derivatives and their use in the treatment of tumors (IT202100022682A1).

Sources

Validation

Comparative Guide: Stereochemical Assignment of Ethyl 2-cyano-3-(dimethylamino)acrylate Derivatives

Executive Summary Ethyl 2-cyano-3-(dimethylamino)acrylate is a versatile "push-pull" enamine, widely employed as a synthone for bioactive heterocycles (e.g., pyrazoles, pyrimidines, and quinolines). While the starting ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-cyano-3-(dimethylamino)acrylate is a versatile "push-pull" enamine, widely employed as a synthone for bioactive heterocycles (e.g., pyrazoles, pyrimidines, and quinolines). While the starting material typically exists as the (E)-isomer due to steric minimization, its reaction products —specifically those resulting from amine displacement (


V)—present a stereochemical challenge.

The displacement of the dimethylamino group by primary amines yields ethyl 2-cyano-3-(arylamino)acrylates . These products can exist as E or Z isomers. Determining this stereochemistry is critical because it dictates the regioselectivity of subsequent cyclization steps and the biological efficacy of the final drug candidate.

This guide objectively compares the three primary methods for stereochemical confirmation: NMR Spectroscopy (NOE/Coupling) , X-Ray Crystallography , and Computational Modeling (DFT) .

The Stereochemical Challenge

The reaction of ethyl 2-cyano-3-(dimethylamino)acrylate (1) with an amine


 proceeds via an addition-elimination mechanism, yielding the enamine ester (2) .
  • The "Push-Pull" Effect: The electron-donating amino group and electron-withdrawing cyano/ester groups create a polarized double bond with a high rotational barrier, making E and Z isomers distinct, separable species at room temperature.

  • Intramolecular Hydrogen Bonding (IMHB): The Z-isomer is often thermodynamically favored due to a six-membered hydrogen bond between the amino

    
     and the ester carbonyl oxygen (
    
    
    
    ).
Reaction Pathway Visualization

ReactionPathway Start Ethyl 2-cyano-3- (dimethylamino)acrylate (E-isomer) Inter Tetrahedral Intermediate Start->Inter + R-NH2 ProdZ Product (Z-isomer) Stabilized by IMHB (NH ... O=C) Inter->ProdZ - NHMe2 (Thermodynamic) ProdE Product (E-isomer) Sterically Controlled Inter->ProdE - NHMe2 (Kinetic) Cyclic Heterocycle (e.g., Pyrazole) Stereochemistry Lost ProdZ->Cyclic + Hydrazine/Heat ProdE->Cyclic + Hydrazine/Heat

Figure 1: Reaction pathway showing the bifurcation into E/Z isomers upon amine substitution. The Z-isomer is often stabilized by Intramolecular Hydrogen Bonding (IMHB).

Comparative Analysis of Validation Methods

Method A: Nuclear Magnetic Resonance (NMR)

Status: The Industry Workhorse

NMR is the fastest method for routine assignment. While 1D


H NMR provides clues (chemical shifts), 2D NOESY is required for confirmation.
  • Diagnostic Signal (1D):

    • NH Proton: In the Z-isomer, the NH proton participates in a strong intramolecular hydrogen bond (IMHB) with the ester carbonyl. This causes a significant downfield shift (

      
       10.5 – 12.5 ppm). In the E-isomer, the NH is less deshielded (
      
      
      
      8.0 – 9.5 ppm).
    • Vicinal Coupling (

      
      ):  If exchange is slow, the coupling between the NH and the vinylic proton (
      
      
      
      ) can be observed (
      
      
      Hz), characteristic of a trans-like relationship across the C-N bond, though this does not directly confirm the C=C geometry.
  • Diagnostic Signal (2D NOESY):

    • Z-isomer: Strong NOE correlation between the NH proton and the Ester Ethyl group (indicating proximity).

    • E-isomer: Strong NOE correlation between the Vinylic proton and the Ester Ethyl group .

Method B: X-Ray Crystallography

Status: The Absolute Standard

Single-crystal X-ray diffraction provides an unambiguous 3D structure. It directly visualizes the cis or trans arrangement of the priority groups.

  • Pros: Definitive proof; determines bond lengths (confirming "push-pull" delocalization).

  • Cons: Requires suitable crystals; time-consuming; crystal packing forces may stabilize a conformer that is not dominant in solution.

Method C: Computational Modeling (DFT)

Status: Supporting Evidence

Density Functional Theory (DFT) calculates the ground state energies of the E and Z isomers.

  • Application: If the energy difference (

    
    ) is 
    
    
    
    kcal/mol, the lower energy isomer is predominantly formed.
  • Standard: B3LYP/6-31G(d,p) is generally sufficient for these small organic molecules.

Data Comparison Table

FeatureMethod A: NMR (NOE/Chemical Shift)Method B: X-Ray CrystallographyMethod C: DFT Calculation
Reliability High (90%)Absolute (100%)Moderate (Predictive)
Throughput High (10-30 mins)Low (Days to Weeks)Medium (Hours)
Sample Req. ~5-10 mg (Dissolved)Single Crystal (>0.1 mm)None (Virtual)
Cost LowHighLow (Compute time)
Key Limit Rapid exchange can broaden NH signalsDifficulty growing crystalsGas phase vs. Solvation models

Detailed Experimental Protocols

Protocol 1: Synthesis and Isolation

Before analysis, ensure the product is pure. Isomer mixtures complicate NOE interpretation.

  • Reaction: Dissolve Ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq) in Ethanol. Add the aniline/amine derivative (1.0 eq).

  • Reflux: Heat at reflux for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Workup: Cool to room temperature. The Z-isomer often precipitates due to planarity and stacking. Filter the solid.[2]

  • Recrystallization: Recrystallize from EtOH or EtOH/DMF to obtain single crystals for Method B.

Protocol 2: NMR Determination (The "Quick Check")

Use DMSO-


 to minimize proton exchange and stabilize the H-bond.
  • Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-

    
    .
    
  • 1D Acquisition: Acquire standard proton spectrum.

    • Check: Is the NH peak > 11.0 ppm? -> Strong evidence for Z-isomer (IMHB).

  • 1D NOE / 2D NOESY:

    • Irradiate the Vinylic Proton (

      
       ppm).
      
    • Observation A: NOE enhancement of the Aryl/Amino group only

      
      E-isomer  (Vinylic H is cis to Amine).
      
    • Observation B: NOE enhancement of the Ester Ethyl group

      
      Z-isomer  (Vinylic H is cis to Ester).
      
    • Note: In the Z-isomer, the Vinylic H is trans to the Amino group and cis to the Ester (assuming Nitrile is smaller/linear). Correction: Check IUPAC priorities.

      • C2:

        
         (1) vs 
        
        
        
        (2).
      • C3:

        
         (1) vs 
        
        
        
        (2).
      • Z-isomer:

        
         and 
        
        
        
        are on the same side (cis).
      • Therefore, in Z-isomer , Vinylic H is on the same side as the Nitrile . Vinylic H is far from Ester.

      • Correction to Logic:

        • Z-isomer (IMHB): NH and CO2Et are close. Therefore, Vinylic H and CO2Et are TRANS .

        • E-isomer: NH and CO2Et are trans. Therefore, Vinylic H and CO2Et are CIS .

    • Refined NOE Rule:

      • NOE (Vinylic H

        
         Ester Ethyl):  Indicates E-isomer .
        
      • NOE (Vinylic H

        
         Aryl/NH):  Indicates Z-isomer .
        
Logic Flow for Assignment

DecisionTree Start Isolate Product NMR 1H NMR in DMSO-d6 Start->NMR ShiftCheck Check NH Shift NMR->ShiftCheck HighShift > 11.0 ppm (IMHB Present) ShiftCheck->HighShift Likely Z LowShift < 9.5 ppm (No IMHB) ShiftCheck->LowShift Likely E NOE NOESY Experiment HighShift->NOE LowShift->NOE NOE_Res1 NOE: Vinylic H <-> Ester NOE->NOE_Res1 H and Ester Cis NOE_Res2 NOE: Vinylic H <-> Aryl/NH NOE->NOE_Res2 H and Ester Trans ResultE Conclusion: E-Isomer NOE_Res1->ResultE ResultZ Conclusion: Z-Isomer NOE_Res2->ResultZ

Figure 2: Decision tree for stereochemical assignment using NMR data.

References

  • Synthesis and Structure: Al-Matar, H. M., et al. "Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate."[3] Acta Crystallographica Section E, 2012.

  • Reaction Mechanism & Pyrazole Formation: Reddy, V., et al. "Facile inexpensive synthesis of Rufinamide-an antiepileptic." Der Pharma Chemica, 2011, 3(1): 381-387.[2]

  • Intramolecular Hydrogen Bonding: Silverman, R. B., et al. "Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase."[4] Journal of Medicinal Chemistry, 2014.

  • General Reactivity of Enaminonitriles: El-Saghier, A. M. "Synthesis of some new pyrimidine derivatives." Journal of the Chinese Chemical Society, 2003.

Sources

Comparative

Quantitative NMR (qNMR) for purity assessment of Ethyl 2-cyano-3-(dimethylamino)acrylate

Executive Summary: The Case for Absolute Quantification In the synthesis of heterocyclic pharmaceuticals, Ethyl 2-cyano-3-(dimethylamino)acrylate is a pivotal "push-pull" enamine intermediate. Its high reactivity, which...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Absolute Quantification

In the synthesis of heterocyclic pharmaceuticals, Ethyl 2-cyano-3-(dimethylamino)acrylate is a pivotal "push-pull" enamine intermediate. Its high reactivity, which makes it valuable for ring-closure reactions, simultaneously complicates its analysis.

Traditional chromatographic methods (HPLC-UV) face a critical bottleneck here: the lack of a certified reference material (CRM) for this specific intermediate. Without a pure standard to establish a response factor, HPLC can only provide "area percent" purity—a metric that dangerously ignores inorganic salts, residual solvents, and moisture, often leading to mass balance errors of >10% in downstream yields.

This guide establishes Quantitative NMR (qNMR) not just as an alternative, but as the primary reference method.[1] By utilizing the proton-counting capability of NMR, we can determine the absolute mass purity of this acrylate derivative with SI-traceability, independent of its own reference standard.

Part 1: The Analytical Challenge

The Molecule[2]
  • Analyte: Ethyl 2-cyano-3-(dimethylamino)acrylate

  • Formula:

    
    
    
  • Key Structural Features:

    • Olefinic Proton: Highly deshielded singlet (typically 7.6 – 8.1 ppm).

    • Dimethylamino Group: Two methyl signals (approx. 3.0 – 3.4 ppm) often appearing as distinct singlets due to restricted rotation around the

      
       bond (enamine resonance).
      
    • Ethyl Ester: Characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm).[2][3]

The Problem with HPLC

When synthesizing this intermediate, common impurities include residual dimethylformamide (DMF), dimethyl acetal byproducts, and inorganic salts from the condensation step. HPLC-UV at 254 nm might show a single peak (99.5% area), but if the sample contains 15% inorganic salt by mass, the actual potency is only 84.5%. HPLC is blind to the salt; qNMR sees the dilution of the proton signal.

Part 2: Method Comparison Guide

The following table objectively compares the performance of qNMR against the industry-standard HPLC-UV method for this specific application.

FeatureqNMR (Recommended) HPLC-UV (Traditional) Impact on Development
Reference Standard Not Required for the analyte.[1] Uses a generic internal standard (e.g., Maleic Acid).Required. Must possess a high-purity standard of the specific acrylate.qNMR eliminates the "chicken-and-egg" problem of characterizing a new standard.[4]
Traceability SI-Traceable. Direct link to the mole via the Internal Standard (IS).Relative. Dependent on the purity assignment of the external standard.qNMR data is defensible in regulatory filings as a primary method.
Purity Definition Absolute Mass Fraction (w/w%). Accounts for water, salts, and solvents.Chromatographic Purity (Area %). Ignores non-chromophoric impurities.qNMR prevents yield miscalculations in subsequent synthesis steps.
Speed Fast (< 20 mins). No column equilibration or method development.Slow (Hours/Days). Requires gradient optimization and run time.qNMR accelerates "stop/go" decisions in process chemistry.
Precision High (RSD < 1.0% with proper protocol).High (RSD < 0.5%).Both are sufficient for purity assessment, but qNMR is more accurate for potency.

Part 3: Strategic Protocol Design

To achieve high-precision qNMR results, we must design a protocol that isolates the analyte signals from the internal standard (IS) and ensures complete relaxation of nuclei.

Solvent Selection: DMSO-d6

While


 is common, DMSO-d6  is recommended for this acrylate for two reasons:
  • Solubility: It readily dissolves both the polar enamine intermediate and the recommended internal standards.

  • Signal Separation: It minimizes the risk of signal overlap between the N-Methyl groups and the solvent residual peak.

Internal Standard (IS) Selection: Maleic Acid

The choice of IS is the single most critical decision.

  • Candidate: Maleic Acid (Traceable CRM grade).

  • Why? Maleic acid presents a sharp singlet at approximately 6.0 – 6.3 ppm in DMSO-d6.

  • Spectral Window: This region is a "silent zone" for Ethyl 2-cyano-3-(dimethylamino)acrylate, sitting cleanly between the ethyl quartet (~4.2 ppm) and the olefinic singlet (~7.8 ppm).

Acquisition Parameters
  • Pulse Angle:

    
     (maximizes signal).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing signal (usually the IS or the olefinic proton).
    • Recommendation: Set

      
       seconds. (Standard Maleic Acid 
      
      
      
      is ~3-5s; 30s ensures >99.9% magnetization recovery).
  • Scans (NS): 16 or 32 (sufficient for >150:1 S/N ratio if concentration is >10 mg/mL).

  • Spectral Width: 20 ppm (to catch all signals and baseline).

Part 4: Experimental Workflow (Step-by-Step)

This protocol is designed to be self-validating. If the molar ratio between the ethyl group and the olefinic proton deviates from 5:1 (theoretical), the sample or method is compromised.

Step 1: Metrological Weighing
  • Equip a microbalance with a static eliminator (critical for organic powders).

  • Weigh approximately 10-15 mg of the Internal Standard (Maleic Acid, CRM grade) directly into the NMR tube or a volumetric flask. Record mass to 0.01 mg precision (

    
    ).
    
  • Weigh approximately 15-20 mg of the Analyte (Ethyl 2-cyano-3-(dimethylamino)acrylate) into the same vessel. Record mass (

    
    ).
    
  • Note: Aim for a 1:1 molar ratio of protons being compared for optimal accuracy.

Step 2: Sample Preparation[2]
  • Add 0.6 mL DMSO-d6 .

  • Vortex until complete dissolution. Ensure no solids remain on the glass walls.

  • Self-Check: The solution must be clear. Turbidity indicates insolubility or inorganic salts (which qNMR correctly ignores, but they must not interfere with shimming).

Step 3: NMR Acquisition[6]
  • Lock and Shim: Automated gradient shimming is usually sufficient, but manual touch-up may be needed to ensure the IS peak is symmetrical (Lorentzian).

  • Run the qNMR Pulse Program (zg or equivalent):

    • 
       (center of spectrum)
      
    • 
       points (high digital resolution)
      
Step 4: Processing & Integration
  • Phasing: Apply manual phasing. The baseline must be perfectly flat.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) over the integration regions.

  • Integration:

    • Integrate the IS singlet (Maleic Acid, ~6.2 ppm). Set value to normalized proton count (e.g., 2).[2]

    • Integrate the Analyte Olefinic Singlet (~7.8 ppm). This is the target signal (

      
      ).
      
    • Validation: Integrate the Ethyl Quartet (~4.2 ppm). It should integrate to roughly

      
      . If not, check for overlap.
      

Part 5: Data Analysis & Calculation

Calculate the purity (


) on a mass basis using the fundamental qNMR equation:


Where:

  • 
    : Integral areas of Analyte and Internal Standard.
    
  • 
    : Number of protons contributing to the signal (Analyte=1, Maleic Acid=2).
    
  • 
    : Molar masses (Analyte = 168.19  g/mol , Maleic Acid = 116.07  g/mol ).
    
  • 
    : Weighed masses (mg).
    
  • 
    : Purity of the Internal Standard (from CRM certificate, e.g., 99.94%).
    

Part 6: Workflow Visualization

The following diagram illustrates the critical path for qNMR purity assessment, highlighting the decision points that ensure scientific integrity.

qNMR_Workflow cluster_0 Critical Quality Attributes Start Start: Purity Assessment Weighing Gravimetry (Weigh Analyte + CRM IS) Start->Weighing Solvation Dissolution in DMSO-d6 (Check Clarity) Weighing->Solvation Precision ±0.01mg Acquisition NMR Acquisition (D1 = 30s, 90° Pulse) Solvation->Acquisition Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Validation Signal Validation (Check Ratio of Ethyl:Olefin) Processing->Validation Decision Ratio Correct? Validation->Decision Calculation Calculate Purity (Mass %) Decision->Calculation Yes (Pass) Fail Investigate: Overlap or Degradation Decision->Fail No (Fail)

Caption: Figure 1. Self-validating qNMR workflow. The "Signal Validation" step ensures that the analyte structure is intact before final calculation, a verification step not possible with standard UV detection.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid. (2019).[5] Provides the authoritative validation for Maleic Acid as a qNMR standard. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851. (2012).[6][7] Establishes the foundational comparison between qNMR and chromatographic methods. [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. (2012).[6][7] A comprehensive review of acquisition parameters (T1 relaxation) required for high-precision results. [Link]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety Guide: Proper Disposal of Ethyl 2-cyano-3-(dimethylamino)acrylate

Executive Summary & Chemical Identification Ethyl 2-cyano-3-(dimethylamino)acrylate (E2C3DA) is a specialized acrylate derivative often used as an intermediate in the synthesis of heterocyclic compounds (e.g., fluoroquin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Ethyl 2-cyano-3-(dimethylamino)acrylate (E2C3DA) is a specialized acrylate derivative often used as an intermediate in the synthesis of heterocyclic compounds (e.g., fluoroquinolone antibiotics).[1]

Crucial Distinction: Unlike its parent compound, Ethyl 2-cyanoacrylate ("Super Glue"), E2C3DA contains a dimethylamino group at the 3-position. This substitution stabilizes the molecule, making it a solid enamine rather than a rapidly polymerizing liquid monomer. Do not treat this substance as a simple adhesive waste; treat it as a nitrogen-rich organic intermediate.

Chemical Profile
ParameterDetail
Chemical Name Ethyl 2-cyano-3-(dimethylamino)acrylate
CAS Number 16849-87-9 (General/E-isomer)
Physical State Solid (Crystalline powder, off-white to yellow)
Molecular Formula C₈H₁₂N₂O₂
Primary Hazards Irritant (Skin/Eye/Respiratory), Harmful if swallowed.[2][3][4][5]
Disposal Method High-temperature incineration with off-gas scrubbing.

Hazard Assessment & Segregation Logic (The "Why")

Effective safety relies on understanding the causality of chemical interactions. As a researcher, you must segregate waste based on reactivity, not just physical state.

The Enamine Functionality

The 3-(dimethylamino) group creates an electron-rich enamine system.

  • Risk: Enamines are nucleophilic. Mixing E2C3DA with strong electrophiles (e.g., acid chlorides, anhydrides) in a waste container can trigger exothermic acylation.

  • Protocol: Segregate from highly reactive acylating agents.

The Nitrile Group (–C≡N)
  • Risk: While stable under ambient conditions, thermal decomposition or strong oxidation can release Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx).

  • Protocol: NEVER mix with strong oxidizers (e.g., Nitric Acid, Permanganates). The oxidation of the amine and nitrile groups can be violent and release toxic gas.

Acid Sensitivity
  • Risk: The basic nitrogen atom will accept protons from strong acids, generating heat during salt formation.

  • Protocol: Do not dispose of bulk solid E2C3DA into concentrated acid waste streams without prior neutralization or dilution.

Operational Disposal Procedures

Solid Waste (Pure Compound & Contaminated Debris)
  • Applicability: Expired pure reagents, weighing boats, contaminated gloves, and paper towels.

  • Container: High-Density Polyethylene (HDPE) wide-mouth jars.

  • Labeling: Must be labeled "Hazardous Waste - Solid Toxic Organic." Explicitly list "Contains Nitriles" to alert incineration plant operators.

Liquid Waste (Mother Liquors & Solvents)
  • Applicability: Reaction solvents (e.g., Ethanol, DMF, Toluene) containing dissolved E2C3DA.

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Ethanol, Ethyl Acetate, or DMF.

  • Pre-Treatment: Ensure the pH of the solution is neutral to slightly basic (pH 7-9). If the waste stream is acidic, neutralize slowly with Sodium Bicarbonate to prevent heat accumulation in the drum.

Disposal Workflow Diagram

The following logic gate ensures you select the correct waste stream, minimizing cross-reactivity risks.

DisposalWorkflow Start Waste Identification: Ethyl 2-cyano-3-(dimethylamino)acrylate StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Powder/Gloves Liquid Liquid Solution (Dissolved in Solvent) StateCheck->Liquid Reaction Mix SolidContainer Container: HDPE Wide Mouth Label: 'Solid Organic - Irritant' Solid->SolidContainer Neutralize Check pH: Neutralize if Acidic Liquid->Neutralize Final Final Disposal: High-Temp Incineration (NOx/HCN Scrubbing) SolidContainer->Final SolventCheck Solvent Type? Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (EtOH, EtOAc, DMF) SolventCheck->NonHalo No Halogens Halo->Final NonHalo->Final Neutralize->SolventCheck

Figure 1: Decision tree for the segregation and packaging of E2C3DA waste streams.

Emergency Spill Management

Self-Validating Safety: Always assume the dust is a respiratory irritant. Do not attempt cleanup without a P95/N95 respirator or powered air-purifying respirator (PAPR).

Dry Powder Spill
  • Isolate: Evacuate non-essential personnel from the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, safety goggles, and a dust mask/respirator.

  • Containment: Cover the spill gently with damp paper towels to prevent dust generation.

  • Cleanup: Scoop material into a disposable container. Wipe the area with soap and water.[6]

  • Verification: Use a UV lamp (if available) or visual inspection to ensure no yellow powder residue remains.

Solution Spill
  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).

  • Collect: Sweep into a hazardous waste pail.

  • Decontaminate: Wash the surface with a dilute mild detergent. Avoid bleach (hypochlorite), as it may react with the amine to form chloramines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 274128, Ethyl 2-cyano-3-(dimethylamino)acrylate. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Ethyl 2-cyano-3-(dimethylamino)acrylate

[1] Executive Safety Summary: The "Why" Behind the Protocol Handling Ethyl 2-cyano-3-(dimethylamino)acrylate requires more than generic laboratory safety; it requires a specific understanding of acrylate chemistry.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary: The "Why" Behind the Protocol

Handling Ethyl 2-cyano-3-(dimethylamino)acrylate requires more than generic laboratory safety; it requires a specific understanding of acrylate chemistry.[1]

The Invisible Hazard: Sensitization While the immediate hazards are classified as Irritant (H315, H319, H335) , the long-term operational risk is Allergic Contact Dermatitis (ACD) .

  • Mechanism: This compound acts as an electrophile (Michael acceptor).[1] Upon contact with skin, it can covalently bind to nucleophilic amino acid residues (like cysteine or lysine) on skin proteins.[1]

  • Consequence: This hapten-protein complex triggers an immune response.[1] Once sensitized, a researcher may develop severe dermatitis upon even trace exposure to any acrylate in the future, potentially ending a bench career.

Strategic Directive: The PPE protocol below is designed not just to prevent burns, but to prevent the micro-exposures that lead to permanent sensitization.

PPE Architecture: The Double-Barrier System

Standard "lab coat and glasses" are insufficient for acrylates due to their high permeation rates through standard rubber.[1] You must employ a Double-Barrier System .[1]

Hand Protection (Critical)[1]

Do NOT use Latex. Acrylates permeate natural rubber latex matrices in minutes, often without visible degradation.[1]

LayerMaterial SpecificationScientific Rationale
Primary (Inner) Nitrile (0.11 mm / 4 mil) Provides chemical resistance against organic esters.[1] The inner layer acts as the final fail-safe.[1]
Secondary (Outer) Nitrile (0.11 mm / 4 mil) Sacrificial layer.[1] If contaminated, this glove is stripped immediately, leaving the inner glove intact to protect the skin while regloving.
Technique Colored Indicators Use a bright color (e.g., orange/purple) for the outer glove and a standard blue/white for the inner glove to instantly spot breaches.
Eye & Respiratory Protection[1][2]
Hazard StatePPE RequirementRationale
Solid (Powder) Chemical Splash Goggles Safety glasses allow fine dust entry from the side.[1] Goggles seal the ocular cavity.[1]
Solid (Powder) N95 / P2 Respirator Prevents inhalation of fine particulates during weighing.[1]
Solution / Heated Half-Mask (OV Cartridge) If heating or using volatile solvents, an Organic Vapor (OV) cartridge is required to prevent mucosal irritation (H335).[1]
PPE Decision Logic

PPE_Decision_Tree Start Start: Handling Ethyl 2-cyano-3-(dimethylamino)acrylate State Physical State? Start->State Solid Solid / Crystalline State->Solid Solution In Solution / Heated State->Solution Resp_Solid Respiratory: N95 or Fume Hood Solid->Resp_Solid Resp_Liq Respiratory: Fume Hood (Sash <18") OR Half-Mask (OV Cartridge) Solution->Resp_Liq Gloves Hand Protection: DOUBLE NITRILE (Min 0.11mm) Resp_Solid->Gloves Resp_Liq->Gloves Eyes Eye Protection: Unvented Splash Goggles Gloves->Eyes

Figure 1: PPE Selection Workflow based on physical state and operational context.[2]

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing[1]
  • Static Control: As an organic solid, this compound may carry static charge, causing "fly-away" powder.[1] Use an anti-static gun or work within a balance enclosure to prevent area contamination.[1]

  • Surface Protection: Lay down an absorbent, plastic-backed bench liner (diaper).[1] Acrylates are difficult to clean from porous surfaces; the liner allows you to wrap up spills rather than wiping them (which spreads the chemical).[1]

Phase 2: Solubilization & Transfer[1]
  • The "Clean Hand/Dirty Hand" Rule:

    • Dirty Hand (Right): Handles the spatula, flask, and chemical container.

    • Clean Hand (Left): Handles the balance door, notebook, and hood sash.

    • Why: This prevents cross-contamination of "clean" lab surfaces (door handles, keyboards) which often leads to inadvertent skin exposure later.

  • Solvent Choice: When dissolving, avoid using strong nucleophilic solvents (like primary amines) unless intended for reaction, as this may generate heat or unwanted byproducts immediately.

Phase 3: Decontamination[1]
  • Glove Removal: Use the "Beak Method" (pinch at wrist, pull inside out) to ensure the exterior of the glove never touches skin.

  • Hand Washing: Wash hands with soap and cool water .[1]

    • Why Cool Water? Hot water opens pores and increases blood flow to the capillaries, potentially accelerating absorption of any trace residues.

Emergency Response & Disposal

Exposure Response Workflow

Emergency_Response Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Remove Gloves Immediately 2. Wash with SOAP & COOL WATER (15 min) 3. Do NOT use solvents (Ethanol/Acetone) Skin->Act_Skin Act_Eye 1. Flush at Eyewash Station (15 min) 2. Hold eyelids open 3. Remove contacts if easy Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Seek medical aid if coughing persists Inhale->Act_Inhale Medical Seek Medical Evaluation (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 2: Immediate response logic for accidental exposure.[1]

Waste Disposal[1]
  • Classification: Hazardous Organic Waste.[1]

  • Segregation:

    • DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream.

    • DO NOT mix with strong bases (NaOH), as this can induce rapid, exothermic polymerization or hydrolysis.

  • Labeling: Clearly mark waste containers with "Acrylate / Irritant / Sensitizer".[1]

References

  • National Center for Biotechnology Information (PubChem). Ethyl 2-cyano-3-(dimethylamino)acrylate (Compound Summary). [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl 3-(dimethylamino)-2-cyanoacrylate.[1][3] (Provides Hazard Classifications H315, H319, H335).[3] [Link][1]

  • DermNet NZ. Allergy to Acrylates and Methacrylates.[1] (Clinical background on sensitization mechanisms). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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